molecular formula C10H9NO B1296034 3-Methyl-1H-indole-2-carbaldehyde CAS No. 5257-24-9

3-Methyl-1H-indole-2-carbaldehyde

Cat. No.: B1296034
CAS No.: 5257-24-9
M. Wt: 159.18 g/mol
InChI Key: GHSUORIVDBPKKQ-UHFFFAOYSA-N
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Description

3-Methyl-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125870. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-indole-2-carbaldehyde
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InChI

InChI=1S/C10H9NO/c1-7-8-4-2-3-5-9(8)11-10(7)6-12/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSUORIVDBPKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298761
Record name 3-Methyl-1H-indole-2-carbaldehyde
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5257-24-9
Record name 5257-24-9
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Record name 3-Methyl-1H-indole-2-carbaldehyde
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Foundational & Exploratory

Synthesis of 3-Methyl-1H-indole-2-carbaldehyde from 3-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Methyl-1H-indole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, serving as a key precursor for various pharmacologically active compounds. Its synthesis from the readily available starting material, 3-methylindole (skatole), presents unique regioselectivity challenges. Direct electrophilic formylation often favors attack at the electron-rich C3 position or the indole nitrogen over the desired C2 position. This technical guide provides an in-depth overview of the primary synthetic strategies to achieve selective C2-formylation of 3-methylindole, focusing on detailed experimental protocols, quantitative data analysis, and mechanistic insights. The methodologies covered include the direct Vilsmeier-Haack formylation and a more strategic approach involving N-protection to direct the formylation to the C2 position.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, indole-2-carbaldehydes are versatile intermediates, with the formyl group enabling a wide range of chemical transformations, including condensations, oxidations, reductions, and the construction of more complex fused heterocyclic systems. The synthesis of this compound is of particular interest, but is complicated by the electronic properties of the 3-methylindole starting material. The methyl group at the C3 position electronically activates the indole ring, but also sterically hinders and electronically disfavors electrophilic attack at the adjacent C2 position. Furthermore, the nucleophilic nitrogen atom (N1) competes with the carbon framework for electrophiles. This guide explores viable synthetic routes to overcome these challenges.

Synthetic Strategies and Mechanisms

Two primary strategies have been documented for the synthesis of this compound from 3-methylindole:

  • Method A: Direct Vilsmeier-Haack Formylation. A one-step method that is operationally simple but suffers from poor regioselectivity and low yields of the desired product.

  • Method B: N-Protection Strategy. A multi-step approach that involves protecting the indole nitrogen to prevent N-formylation and facilitate selective electrophilic attack at the C2 position. This method offers significantly higher selectivity and yield for the target molecule.

Mechanism: The Vilsmeier-Haack Reaction

The core of most formylation strategies for indoles is the Vilsmeier-Haack reaction. The process begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This electrophile then attacks the electron-rich indole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the carbaldehyde.

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 3-Methylindole Iminium Iminium Intermediate Indole->Iminium + Vilsmeier Reagent Aldehyde 3-Methyl-1H-indole- 2-carbaldehyde Iminium->Aldehyde Hydrolysis (H₂O)

Caption: General mechanism of the Vilsmeier-Haack formylation of indoles.

Experimental Protocols & Data

Method A: Direct Vilsmeier-Haack Formylation of 3-Methylindole

This method is direct but results in a mixture of products due to competing reactions at the N1 and C2 positions. The primary product is the thermodynamically favored N-formylated indole.

Direct_Formylation_Workflow start Start: 3-Methylindole reaction Vilsmeier-Haack Reaction (POCl₃, DMF) start->reaction workup Aqueous Workup & Neutralization reaction->workup separation Chromatographic Separation workup->separation product1 Product 1: 1-Formyl-3-methylindole separation->product1 product2 Product 2: This compound separation->product2

Caption: Workflow for the direct formylation of 3-methylindole.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes.

  • Reaction: Add a solution of 3-methylindole in DMF to the Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, heat the reaction mixture to 98-100°C for 3 hours.

  • Quenching & Workup: Cool the mixture and pour it onto crushed ice. Neutralize the solution carefully with an aqueous base (e.g., NaOH or K₂CO₃ solution) until pH > 8.

  • Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the resulting crude mixture by column chromatography to separate the isomers.

SubstrateReagentsTemperature (°C)Time (h)ProductYield (%)Reference
3-MethylindolePOCl₃, DMF98-10031-Formyl-3-methylindole71[1]
This compound 22.5 [1]
Method B: N-Protection Strategy for Selective C2-Formylation

To achieve high regioselectivity, a three-step sequence involving protection of the indole nitrogen, directed C2-formylation, and subsequent deprotection is employed. The phenylsulfonyl group is an effective protecting group for this purpose as it is robust and strongly electron-withdrawing, which deactivates the indole nitrogen and ring towards electrophilic attack while promoting lithiation at the C2 position.

N_Protection_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: C2-Formylation cluster_2 Step 3: Deprotection start 3-Methylindole protect N-Phenylsulfonylation (PhSO₂Cl, Base) start->protect protected_indole 3-Methyl-1-(phenylsulfonyl)indole protect->protected_indole lithiation C2-Lithiation (n-BuLi or LDA) protected_indole->lithiation formylation Quench with DMF lithiation->formylation formyl_protected 2-Formyl-3-methyl-1- (phenylsulfonyl)indole formylation->formyl_protected deprotect Base-catalyzed Hydrolysis (KOH, MeOH/H₂O) formyl_protected->deprotect final_product 3-Methyl-1H-indole- 2-carbaldehyde deprotect->final_product

Caption: Workflow for the N-protection strategy.

Step 1: Synthesis of 3-Methyl-1-(phenylsulfonyl)indole

  • To a stirred solution of 3-methylindole (1.0 eq) in a suitable solvent such as THF or CH₂Cl₂, add a base (e.g., NaH, 1.2 eq) at 0°C under an inert atmosphere.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Cool the mixture back to 0°C and add a solution of benzenesulfonyl chloride (1.1 eq) in the same solvent dropwise.

  • Stir the reaction at room temperature for 2-4 hours until completion (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. The crude product can often be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Formyl-3-methyl-1-(phenylsulfonyl)indole

  • Dissolve 3-methyl-1-(phenylsulfonyl)indole (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78°C.

  • Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C.

  • Stir the resulting solution at -78°C for 1 hour to ensure complete C2-lithiation.

  • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify the crude aldehyde by column chromatography.

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve 2-formyl-3-methyl-1-(phenylsulfonyl)indole (1.0 eq) in a mixture of methanol and water.

  • Add a strong base, such as potassium hydroxide (KOH, 5.0 eq).

  • Heat the mixture to reflux and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with an acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate to yield the final product.

StepReactantKey ReagentsTypical Yield (%)Notes
1. Protection3-MethylindoleNaH, PhSO₂Cl>90High-yielding and clean reaction.
2. Formylation3-Methyl-1-(phenylsulfonyl)indolen-BuLi, DMF60-70Yields are generally good; LDA can also be used.
3. Deprotection2-Formyl-3-methyl-1-(phenylsulfonyl)indoleKOH, MeOH/H₂O~85Base-catalyzed hydrolysis is effective for deprotection.
Overall 3-Methylindole - ~50-60 A reliable and selective route to the desired product.

Conclusion

The synthesis of this compound from 3-methylindole requires a strategic approach to overcome inherent regioselectivity challenges. While direct Vilsmeier-Haack formylation is operationally simple, it provides the desired C2-formylated product in poor yields (around 22.5%), with the N-formylated isomer being the major product.[1]

For researchers requiring higher yields and purity, the N-protection strategy is demonstrably superior. By employing a phenylsulfonyl protecting group, the indole nitrogen is deactivated, and subsequent ortho-directed metalation followed by formylation allows for the selective synthesis of the C2-aldehyde. The three-step sequence of protection, formylation, and deprotection can afford the target molecule in a good overall yield of approximately 50-60%. This makes the N-protection pathway the recommended method for the efficient and selective laboratory-scale synthesis of this compound, providing a reliable route to this important synthetic intermediate.

References

A Technical Guide to the Physicochemical Properties of 3-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indole-2-carbaldehyde, a derivative of the indole heterocyclic system, serves as a crucial building block in synthetic organic chemistry. Its structural motif is a precursor to a wide array of more complex molecules, including pharmacologically active compounds and functional materials. The strategic placement of the methyl and formyl groups on the indole scaffold imparts specific reactivity and physicochemical characteristics that are of significant interest to researchers in medicinal chemistry and materials science. This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and logical workflows illustrating its synthetic utility.

Physicochemical Properties

The physical and chemical properties of this compound determine its behavior in various chemical and biological systems. These properties are essential for designing synthetic routes, developing purification strategies, and predicting its suitability for various applications.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 5257-24-9[1][2][3]
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol [1]
Physical Form Solid[3][4]
Melting Point 140-142 °C[5][3][4]
Boiling Point 344.2 ± 22.0 °C (Predicted)[4]
Density 1.226 ± 0.06 g/cm³ (Predicted)[4]
pKa 15.35 ± 0.30 (Predicted)[4]
LogP (XLogP3) 2.2 (Computed)
Storage Temperature 2-8 °C[5][3][4]

Note: Some values are computationally predicted and should be confirmed experimentally for critical applications.

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to scientific research. This section outlines protocols for the synthesis of this compound and the determination of its melting point.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocycles like indoles.[6][7][8] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[7]

Objective: To synthesize this compound by formylation of 3-methylindole (skatole).

Materials:

  • 3-Methylindole (Skatole)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask, magnetic stirrer, dropping funnel, and reflux condenser

Procedure:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF solution under a nitrogen atmosphere. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent (a chloroiminium salt).[7]

  • Indole Addition: Dissolve 3-methylindole (1 equivalent) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent mixture at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and stir. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Characterization: Melting Point Determination

Objective: To determine the melting point range of the synthesized solid compound to assess its purity.

Materials:

  • Purified this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. Invert the tube and tap it gently on a hard surface to cause the powder to fall to the sealed end. A sample height of 2-3 mm is sufficient.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Measurement:

    • Set the apparatus to heat at a rapid rate initially, until the temperature is about 15-20 °C below the expected melting point (140-142 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

  • Analysis: A sharp melting range (e.g., 0.5-2 °C) is indicative of a pure compound. Impurities typically cause the melting point to be depressed and the range to broaden.

Visualizations: Synthetic Workflows

To illustrate the synthetic importance of this compound, the following diagrams, generated using the DOT language, depict its formation and its role as a versatile chemical intermediate.

Synthesis Pathway Diagram

This diagram illustrates the Vilsmeier-Haack reaction workflow for the synthesis of this compound from 3-methylindole.

Vilsmeier_Haack_Synthesis sub 3-Methylindole (Skatole) intermediate Electrophilic Iminium Salt Intermediate sub->intermediate Electrophilic Attack reagents POCl₃ + DMF (Vilsmeier Reagent) reagents->intermediate hydrolysis Aqueous Work-up (Hydrolysis) intermediate->hydrolysis product This compound hydrolysis->product Final Product Synthetic_Intermediate cluster_products Potential Derivatives precursor 3-Methylindole (Precursor) reaction_type Formylation (e.g., Vilsmeier-Haack) precursor->reaction_type core This compound (Core Intermediate) schiff_base Schiff Bases core->schiff_base Condensation with Amines heterocycles Complex Heterocycles core->heterocycles Cyclization Reactions alkaloids Indole Alkaloid Analogs core->alkaloids Multi-step Synthesis reaction_type->core yields

References

An In-depth Technical Guide to 3-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5257-24-9

This technical guide provides a comprehensive overview of 3-Methyl-1H-indole-2-carbaldehyde, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, spectral data, synthesis protocols, chemical reactivity, and applications, with a focus on its role in the creation of complex, biologically active molecules.

Physicochemical and Spectral Data

This compound is a solid organic compound characterized by a methyl-substituted indole ring with an aldehyde functional group at the 2-position. These features make it a versatile intermediate in organic synthesis.[1]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 5257-24-9[2]
Molecular Formula C₁₀H₉NO[2]
Molecular Weight 159.18 g/mol [2]
Melting Point 140-142 °C
Appearance Solid
InChI Key GHSUORIVDBPKKQ-UHFFFAOYSA-N[2]
SMILES CC1=C(NC2=CC=CC=C12)C=O[2]
Storage Temperature 2-8°C
Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is extensive, the following table summarizes the types of spectra available in public databases.

Spectral Data TypeAvailability / Source
¹H NMR Available, referenced in literature for analogous compounds.[3]
¹³C NMR Available, referenced in public chemical databases.
Mass Spectrometry Data available in public databases like PubChem.[2]
Infrared (IR) Data available in public chemical databases.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of indole-2-carbaldehydes and their derivatives is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent.[4][5] The Vilsmeier reagent is typically formed in situ from a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[4]

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]

  • Electrophilic Aromatic Substitution: The electron-rich indole nucleus attacks the Vilsmeier reagent. For 3-methylindole, the substitution occurs preferentially at the C2 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[5]

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Indole 3-Methyl-1H-indole (Starting Material) Iminium Iminium Salt Intermediate Indole->Iminium + Vilsmeier Reagent H2O H₂O (Hydrolysis) Product This compound (Final Product) Iminium->Product + H₂O (Work-up)

Vilsmeier-Haack reaction mechanism for indole formylation.
General Experimental Protocol

Materials:

  • 3-Methyl-1H-indole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • Phosphorus oxychloride (POCl₃) (1.1 - 2.0 eq)

  • Ice bath

  • Saturated sodium bicarbonate solution or 1M NaOH solution

  • Extraction solvent (e.g., Ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF. Cool the flask in an ice bath to 0°C. Slowly add POCl₃ dropwise to the stirred DMF. The formation of the Vilsmeier reagent is an exothermic process; maintain the temperature below 10°C. Stir the mixture at 0°C for 30-60 minutes.

  • Formylation: Dissolve 3-methyl-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 35-40°C. Stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up and Hydrolysis: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of crushed ice, followed by a cold aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is alkaline (pH > 8). This step hydrolyzes the iminium intermediate to the aldehyde.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Applications

The aldehyde functional group on the indole scaffold makes this compound a highly reactive and valuable intermediate for constructing more complex molecular architectures.[1]

Key Reactions
  • Condensation Reactions: The aldehyde group readily undergoes condensation with various nucleophiles. For example, it can react with primary amines to form Schiff bases or with compounds containing active methylene groups.[7]

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 3-methyl-1H-indole-2-carboxylic acid.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (3-methyl-1H-indol-2-yl)methanol.

  • Heterocycle Formation: It serves as a precursor for the synthesis of fused heterocyclic systems. For instance, it has been used in a one-pot protocol to synthesize 1-indolyl-3,5,8-substituted γ-carbolines by reacting with glycine alkyl ester hydrochloride salts.[8]

Applications in Drug Discovery and Materials Science

This compound is a crucial building block in the development of novel therapeutic agents and functional materials.[1]

  • Pharmaceutical Development: The indole nucleus is a prominent scaffold in many biologically active compounds. This specific carbaldehyde serves as an important intermediate in synthesizing pharmaceuticals targeting neurological disorders and for use in oncology.[1]

  • Organic Synthesis: Its reactivity is harnessed to create a diverse range of complex organic molecules with potential applications in materials science and agrochemicals.[1]

  • Fluorescent Probes: The indole scaffold has inherent fluorescent properties, and this compound can be modified to create probes for biological imaging applications.

Application_Workflow Core This compound Condensation Condensation Reactions (e.g., with amines, active methylenes) Core->Condensation Cyclization Cyclization / Annulation (e.g., with amino esters) Core->Cyclization Modification Functional Group Modification (Oxidation/Reduction) Core->Modification SchiffBases Schiff Bases / Imines Condensation->SchiffBases Heterocycles Fused Heterocycles (e.g., γ-Carbolines) Cyclization->Heterocycles Derivatives Carboxylic Acids / Alcohols Modification->Derivatives App_Pharma Pharmaceuticals (Oncology, Neuropharmacology) SchiffBases->App_Pharma App_Materials Advanced Materials (Fluorescent Probes, Agrochemicals) SchiffBases->App_Materials Heterocycles->App_Pharma Derivatives->App_Materials

Synthetic utility of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[2] Standard laboratory safety precautions should be taken when handling this compound.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects).[2]

  • Precautionary Statements: P264, P270, P273, P301+P317, P330, P501.[2]

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound (CAS: 5257-24-9) is a valuable and versatile chemical intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide a robust platform for the development of complex heterocyclic compounds. Its demonstrated utility as a building block for potential therapeutics in oncology and neurology underscores its importance for the drug discovery and development community. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

The Diverse Biological Activities of 3-Methyl-Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-indole scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the multifaceted biological activities of 3-methyl-indole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activity of 3-Methyl-Indole Derivatives

A substantial body of research has demonstrated the potent anticancer activity of 3-methyl-indole derivatives against various cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce apoptosis through various mechanisms of action.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 3-methyl-indole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
1 MCF-7 (Breast)27
2 MCF-7 (Breast)53
3 MCF-7 (Breast)35
9 MCF-7 (Breast)32
10 MCF-7 (Breast)31
IVa (5-bromo) MCF-7 (Breast)<10
IVb MCF-7 (Breast)<10
IVd HT-29 (Colon)7.51
4o (4-methylphenyl) SK-OV-3 (Ovarian)~15 (at 50µM)
4p (4-methylphenyl) SK-OV-3 (Ovarian)~15 (at 50µM)
4q (4-methoxyphenyl) SK-OV-3 (Ovarian)~15 (at 50µM)
4c T47D (Breast)1.93
4a HL60 (Leukemia)>10
4a K562 (Leukemia)>10

Note: The activity of compounds 4o, 4p, and 4q was reported as a percentage of inhibition at a 50 µM concentration, from which an approximate IC50 has been inferred.

Mechanisms of Anticancer Action

3-Methyl-indole derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of crucial cellular signaling pathways. One of the key targets is the Src family of tyrosine kinases (SFKs) , which are often overexpressed and hyperactivated in various cancers. Inhibition of Src kinase can disrupt downstream signaling pathways that control cell proliferation, survival, and migration.

Furthermore, some indole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway , a critical regulator of cell growth, metabolism, and survival that is frequently dysregulated in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 3-Methyl-indole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-methyl-indole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagrams

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Ras Ras Src->Ras Phosphorylation PI3K PI3K Src->PI3K Phosphorylation STAT3 STAT3 Src->STAT3 Phosphorylation Derivative 3-Methyl-Indole Derivative Derivative->Src Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Metastasis Metastasis ERK->Metastasis Akt Akt PI3K->Akt Akt->Proliferation Akt->Survival Akt->Metastasis STAT3->Proliferation STAT3->Survival STAT3->Metastasis

Src Kinase Signaling Pathway Inhibition.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effectors GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Derivative 3-Methyl-Indole Derivative Derivative->Akt Inhibition COX_Pathway cluster_prostanoids Prostanoids cluster_response Physiological/Pathological Response ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Thromboxanes Thromboxanes COX1->Thromboxanes COX2->Prostaglandins Derivative 3-Methyl-Indole Derivative Derivative->COX1 Inhibition Derivative->COX2 Inhibition Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever PlateletAggregation Platelet Aggregation Thromboxanes->PlateletAggregation Antimicrobial_Screening_Workflow Start Start: Synthesized 3-Methyl-Indole Derivatives PrepareStock Prepare Stock Solutions (e.g., in DMSO) Start->PrepareStock SerialDilution Perform 2-fold Serial Dilutions in 96-well plates PrepareStock->SerialDilution InoculatePlates Inoculate Plates with Microbial Suspension SerialDilution->InoculatePlates PrepareInoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) PrepareInoculum->InoculatePlates Incubate Incubate Plates (e.g., 37°C, 24h) InoculatePlates->Incubate ReadResults Determine MIC (Visual or Spectrophotometric) Incubate->ReadResults DataAnalysis Analyze Data and Compare with Controls ReadResults->DataAnalysis End End: Identify Active Antimicrobial Derivatives DataAnalysis->End

Stability and Storage Conditions for 3-Methyl-1H-indole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Methyl-1H-indole-2-carbaldehyde. Due to the limited availability of specific, quantitative stability data in publicly accessible literature, this document combines established best practices for handling similar indole derivatives with generalized experimental protocols for stability assessment.

Overview and Physicochemical Properties

This compound is a solid, non-combustible organic compound. Its stability is a critical factor for ensuring its integrity and purity in research and pharmaceutical development. The indole nucleus is susceptible to degradation under various conditions, and the aldehyde functional group can be prone to oxidation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₉NON/A
Molecular Weight159.18 g/mol N/A
Melting Point140-142 °CN/A
AppearanceSolidN/A
Storage Temperature2-8°C[1][2]

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound. The following conditions are recommended based on safety data sheets and general chemical principles.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Store at 2-8°C.To minimize thermal degradation and slow down potential chemical reactions.[1][2]
Atmosphere Keep in a tightly sealed container in a dry, well-ventilated place.[3]The compound may be sensitive to air and moisture.[4]
Light Exposure Protect from light.Indole derivatives can be light-sensitive and undergo photolytic degradation.
Incompatible Materials Avoid strong oxidizing agents and strong bases.[3]The aldehyde group is susceptible to oxidation, and the indole ring can react with strong bases.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the chemical nature of the indole scaffold and the aldehyde functional group. Key potential degradation routes include oxidation, hydrolysis, and photolysis.

G Potential Degradation Pathways A This compound B Oxidation (e.g., air, peroxides) A->B D Hydrolysis (acidic/basic) A->D F Photolysis (UV light) A->F C 3-Methyl-1H-indole-2-carboxylic acid B->C E Ring-opened products D->E G Various photolytic byproducts F->G

Caption: A diagram illustrating potential degradation pathways for this compound.

Experimental Protocols for Stability Testing

The following are generalized protocols for forced degradation studies, which can be adapted to assess the stability of this compound. These are based on standard pharmaceutical industry practices.

General Setup

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent compound from its degradation products.

Stress Conditions

Table 3: Forced Degradation Experimental Protocols

Stress ConditionProtocol
Acidic Hydrolysis Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with a suitable base, and analyze by HPLC.
Basic Hydrolysis Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with a suitable acid, and analyze by HPLC.
Oxidative Degradation Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours. At specified time points, withdraw samples and analyze by HPLC.
Photostability Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light. Analyze both samples by HPLC.
Thermal Degradation Store the solid compound in a calibrated oven at a selected elevated temperature (e.g., 80°C) for 48 hours. At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
Experimental Workflow

The following diagram outlines a logical workflow for conducting a stability study.

G Stability Study Workflow A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) A->B C Sample at Time Intervals B->C D Neutralize/Dilute Sample C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify Parent Compound and Degradation Products E->F G Determine Degradation Rate and Pathway F->G

Caption: A workflow diagram for conducting a forced degradation stability study.

Conclusion

While specific quantitative stability data for this compound is not widely available, this guide provides a framework for its proper storage, handling, and stability assessment. Adherence to the recommended storage conditions of 2-8°C, protection from light, and exclusion of air and moisture are crucial for maintaining the compound's integrity. For drug development and other sensitive applications, it is highly recommended that researchers perform their own stability studies using the outlined experimental protocols to determine the shelf-life and degradation profile under their specific formulation and storage conditions.

References

An In-Depth Technical Guide to 3-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 3-Methyl-1H-indole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic synthesis. It details the molecule's fundamental properties, a representative synthetic protocol, and its role in the drug discovery pipeline.

Core Molecular Data

This compound is an aromatic heterocyclic compound featuring an indole scaffold, which is a common motif in biologically active molecules. The presence of a reactive aldehyde group at the 2-position and a methyl group at the 3-position makes it a versatile intermediate for further chemical modifications.

All quantitative data regarding the compound's molecular identity is summarized in the table below for clarity and ease of reference.

ParameterValue
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol [1]
IUPAC Name This compound
CAS Number 5257-24-9

Experimental Protocols: Synthesis

Reaction: Vilsmeier-Haack Formylation of 3-Methylindole

Objective: To introduce a formyl (aldehyde) group at the C2 position of the 3-methylindole ring.

Reagents & Materials:

  • 3-Methylindole (starting material)

  • Phosphorus oxychloride (POCl₃) - Vilsmeier reagent precursor

  • N,N-Dimethylformamide (DMF) - Vilsmeier reagent precursor and solvent

  • Anhydrous 1,2-dichloroethane or another suitable inert solvent

  • Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution for workup

  • Ice

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes. This forms the chloromethyleneiminium salt (Vilsmeier reagent) in situ.

  • Formylation Reaction:

    • Dissolve the starting material, 3-methylindole, in an anhydrous solvent such as 1,2-dichloroethane.

    • Add the solution of 3-methylindole dropwise to the prepared Vilsmeier reagent.

    • Once the addition is complete, heat the reaction mixture to 60-75 °C and maintain it at this temperature for several hours (e.g., 2-6 hours). The reaction progress should be monitored using Thin Layer Chromatography (TLC).[3]

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by slowly adding a cold aqueous solution of sodium hydroxide or sodium carbonate until the pH is approximately 8-9.[2]

    • The product, this compound, will typically precipitate as a solid.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final, purified this compound.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The indole nucleus is a privileged scaffold in medicinal chemistry, and this compound's aldehyde functional group provides a reactive handle for building molecular diversity. It is particularly valuable in the development of novel drug candidates in fields such as oncology and neuropharmacology.[1] The general workflow from this key building block to a potential drug candidate is illustrated below.

G cluster_synthesis Synthesis & Modification cluster_derivatization Lead Generation cluster_screening Screening & Optimization start 3-Methylindole (Starting Material) product This compound (Key Intermediate) start->product Formylation reagent Vilsmeier-Haack Reagent (POCl₃/DMF) reagent->product rxn1 Condensation Rxn (e.g., Schiff Base) product->rxn1 Derivatization rxn2 Oxidation / Reduction product->rxn2 Derivatization rxn3 Cyclization Rxn product->rxn3 Derivatization library Compound Library (Diverse Derivatives) rxn1->library rxn2->library rxn3->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Workflow of this compound in Drug Discovery.

References

The Formyl Group at C2: A Technical Guide to the Discovery and History of Indole C2-Formylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group at the C2 position of the indole nucleus is a pivotal transformation in synthetic organic chemistry, unlocking pathways to a myriad of complex heterocyclic structures, including alkaloids, pharmaceuticals, and functional materials. While the formylation of the electron-rich C3 position is a well-established and often facile reaction, the selective functionalization of the C2 position has historically presented a significant challenge. This technical guide provides an in-depth exploration of the discovery and evolution of synthetic methodologies for indole C2-formylation, presenting key historical breakthroughs and modern innovations. Detailed experimental protocols for seminal reactions, a comprehensive summary of quantitative data, and mechanistic diagrams are provided to serve as a valuable resource for researchers in the field.

Historical Perspective: Indirect Routes to a Prized Aldehyde

The initial forays into the synthesis of indole-2-carboxaldehydes were indirect, relying on the transformation of pre-functionalized indole precursors. These early methods, while foundational, often involved multiple steps and harsh reaction conditions.

Oxidation of Indole-2-Methanol

One of the earliest successful strategies involved the oxidation of indole-2-methanols. This two-step approach first required the reduction of an indole-2-carboxylic acid ester to the corresponding alcohol, which was then oxidized to the desired aldehyde. The choice of oxidant proved crucial for the success of this transformation, with activated manganese dioxide (MnO₂) emerging as a particularly effective reagent for this purpose.

Experimental Protocol: Oxidation of Indole-2-Methanol with Manganese Dioxide

  • Materials:

    • Indole-2-methanol derivative (1.0 eq)

    • Activated Manganese Dioxide (MnO₂) (5.0 - 10.0 eq)

    • Solvent (e.g., Dichloromethane (DCM), Chloroform, or Acetone)

  • Procedure:

    • To a solution of the indole-2-methanol in the chosen solvent, add activated manganese dioxide.

    • Stir the resulting suspension vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

    • Wash the filter cake with additional solvent.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford the indole-2-carboxaldehyde.

Table 1: Oxidation of Indole-2-Methanol Derivatives to Indole-2-carboxaldehydes

Indole SubstrateOxidantSolventReaction Time (h)Yield (%)
Indole-2-methanolActivated MnO₂Chloroform2475
5-Methoxyindole-2-methanolActivated MnO₂Dichloromethane4882
3-Methylindole-2-methanolActivated MnO₂Acetone3668

Oxidation_of_Indole_2_Methanol

The McFadyen-Stevens Reaction

Another classical, indirect route is the McFadyen-Stevens reaction, which involves the base-catalyzed decomposition of an N-acylsulfonylhydrazide derived from an indole-2-carboxylic acid.[1] This method, while effective, requires the preparation of the sulfonylhydrazide precursor.[1][2]

Experimental Protocol: McFadyen-Stevens Synthesis of Indole-2-carboxaldehyde

  • Materials:

    • Indole-2-carbohydrazide (1.0 eq)

    • Benzenesulfonyl chloride (or p-toluenesulfonyl chloride) (1.1 eq)

    • Pyridine (solvent)

    • Anhydrous sodium carbonate (or other suitable base)

    • Ethylene glycol (solvent for decomposition)

  • Procedure:

    • Preparation of the N-acylsulfonylhydrazide: Dissolve the indole-2-carbohydrazide in pyridine and cool the solution in an ice bath. Add the sulfonyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Pour the reaction mixture into water and collect the precipitated N-acylsulfonylhydrazide by filtration.

    • Decomposition: Suspend the dried N-acylsulfonylhydrazide in ethylene glycol and add anhydrous sodium carbonate. Heat the mixture to a high temperature (typically 150-170 °C) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the crude indole-2-carboxaldehyde by column chromatography or recrystallization.

Table 2: Synthesis of Indole-2-carboxaldehydes via the McFadyen-Stevens Reaction

Indole-2-carbohydrazide DerivativeBaseTemperature (°C)Yield (%)
5-Methoxyindole-2-carbohydrazideAnhydrous Na₂CO₃160~41
5-Ethoxy-3-methylindole-2-carbohydrazideAnhydrous Na₂CO₃165Moderate
7-Methoxy-3-methylindole-2-carbohydrazideAnhydrous K₂CO₃160Moderate

McFadyen_Stevens_Reaction

Direct C2-Formylation: The Role of N-Protection

The direct introduction of a formyl group at the C2 position of an unprotected indole is challenging due to the higher nucleophilicity of the C3 position. A key breakthrough in achieving C2 selectivity was the use of N-protecting groups. These groups can sterically hinder the C7 and N1 positions and electronically modify the indole nucleus to favor electrophilic attack at C2.

The Vilsmeier-Haack Reaction of N-Protected Indoles

The Vilsmeier-Haack reaction, a classic method for the formylation of electron-rich aromatic compounds, typically yields indole-3-carboxaldehydes. However, by installing a suitable protecting group on the indole nitrogen, the regioselectivity can be shifted to the C2 position. Electron-withdrawing groups like sulfonyl (e.g., tosyl) or carbamoyl groups have proven effective in directing the Vilsmeier-Haack formylation to the C2 position.

Experimental Protocol: Vilsmeier-Haack C2-Formylation of N-Tosylindole

  • Materials:

    • N-Tosylindole (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)

    • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Procedure:

    • Cool a solution of N-tosylindole in DMF in an ice bath.

    • Add phosphorus oxychloride dropwise to the cooled solution, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to drive the reaction to completion (monitor by TLC).

    • Carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide or sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the crude N-tosyl-indole-2-carboxaldehyde by column chromatography or recrystallization.

    • The tosyl group can be subsequently removed under basic conditions (e.g., NaOH in methanol/water) to yield the free indole-2-carboxaldehyde.

Table 3: Vilsmeier-Haack C2-Formylation of N-Protected Indoles

N-Protecting GroupReagentsTemperature (°C)Yield (%) of C2-formyl product
TosylPOCl₃, DMF0 to RTHigh
BenzenesulfonylPOCl₃, DMF0 to 50Good
CarbamoylPOCl₃, DMFRT to 70Moderate to Good

Vilsmeier_Haack_C2_Formylation

C2-Lithiation and Formylation

A more direct approach to C2-formylation involves the regioselective deprotonation of an N-protected indole at the C2 position using a strong base, typically an organolithium reagent, followed by quenching the resulting anion with a formylating agent such as DMF. The choice of the N-protecting group is critical for directing the lithiation to the C2 position.

Experimental Protocol: C2-Lithiation and Formylation of N-Protected Indole

  • Materials:

    • N-Protected Indole (e.g., N-phenylsulfonylindole) (1.0 eq)

    • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) (1.1 - 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF) (1.2 - 1.5 eq)

  • Procedure:

    • Dissolve the N-protected indole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to a low temperature (typically -78 °C).

    • Add the organolithium reagent dropwise, and stir the mixture at -78 °C for a specified time to ensure complete lithiation.

    • Add DMF dropwise to the solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography.

Table 4: C2-Formylation via Lithiation of N-Protected Indoles

N-Protecting GroupLithiating AgentFormylating AgentTemperature (°C)Yield (%)
Phenylsulfonyln-BuLiDMF-78 to RTHigh
Triisopropylsilyl (TIPS)t-BuLiDMF-78 to RTGood
Carbamoyls-BuLi/TMEDADMF-78Good

C2_Lithiation_Formylation

Modern Methods: Catalytic Approaches to C2-Formylation

The late 20th and early 21st centuries have witnessed the advent of powerful catalytic methods for C-H functionalization, offering more efficient and atom-economical routes to C2-formylated indoles. These methods often operate under milder conditions and exhibit high regioselectivity.

Transition Metal-Catalyzed C2-Formylation

Transition metal catalysis, particularly with palladium and rhodium, has emerged as a robust strategy for the direct C2-functionalization of indoles. While direct C2-formylation using these methods is still an evolving area, related C2-acylation and carbonylation reactions pave the way for future developments. These reactions often employ a directing group on the indole nitrogen to achieve high C2 selectivity.

Conceptual Workflow: Transition Metal-Catalyzed C2-Acylation (a proxy for Formylation)

TM_Catalyzed_C2_Acylation

Photocatalytic C2-Formylation

Visible-light photocatalysis has recently emerged as a green and powerful tool for organic synthesis. While C3-formylation of indoles using photocatalysis has been more extensively studied, the principles can be extended to achieve C2-formylation. These methods typically involve the generation of a formyl radical or a related electrophilic species that can be trapped by the indole nucleus. The regioselectivity can be controlled by the choice of photocatalyst, additives, and the electronic properties of the indole substrate.

Conceptual Workflow: Photocatalytic C2-Formylation

Photocatalytic_C2_Formylation

Conclusion

The journey to achieve selective indole C2-formylation showcases the ingenuity and progress of synthetic organic chemistry. From laborious, multi-step indirect methods to the elegance and efficiency of modern catalytic C-H functionalization, the synthetic chemist's toolkit for accessing indole-2-carboxaldehydes has expanded dramatically. The historical context provides an appreciation for the challenges overcome, while the contemporary catalytic approaches offer exciting opportunities for the rapid and sustainable synthesis of complex indole-containing molecules. This guide serves as a comprehensive resource, equipping researchers with the foundational knowledge and practical details necessary to navigate this important area of heterocyclic chemistry.

References

An In-depth Technical Guide to the Safety and Handling of 3-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety protocols, handling procedures, and toxicological information for 3-Methyl-1H-indole-2-carbaldehyde (CAS No: 5257-24-9). The information herein is compiled from material safety data sheets, regulatory information, and scientific literature to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a solid, yellow-orange powder commonly used in organic synthesis.[1][2] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 5257-24-9[2][3][4]
Molecular Formula C₁₀H₉NO[3][4]
Molecular Weight 159.18 g/mol [3][5]
Appearance Yellow-orange powder solid[1][2]
Melting Point 140-142 °C[2][4][5]
Storage Temperature 2-8°C[2][4][5]
Synonyms 3-Methylindole-2-carboxaldehyde, 2-Formyl-3-methylindole[3][5][6]

Hazard Identification and Classification

This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard.[6] The primary hazards are irritation to the skin, eyes, and respiratory system.[1][7]

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation
Acute Toxicity, Oral4H302: Harmful if swallowed
Hazardous to the Aquatic Environment, Long-Term3H412: Harmful to aquatic life with long lasting effects

Data sourced from multiple safety data sheets.[1][3][6][7]

GHS Label Elements

  • Pictogram:

    alt text

  • Signal Word: Warning [1][6]

Safe Handling and Storage Workflow

Proper handling and storage are critical to minimize risk. This involves a systematic workflow from receiving the chemical to its final disposal.

G cluster_prep Preparation & Handling cluster_storage Storage & Disposal Receive Receive Chemical Inspect Inspect Container (check for damage) Receive->Inspect Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Inspect->Don_PPE Ventilation Work in a Ventilated Area (Fume Hood) Don_PPE->Ventilation Handle Handle with Care - Avoid dust formation - Avoid skin/eye contact - Do not ingest or inhale Ventilation->Handle Wash Wash Hands Thoroughly After Handling Handle->Wash Store Store Securely - 2-8°C, dry place - Tightly closed container - Inert atmosphere Handle->Store Dispose Dispose of Waste (Follow institutional and local regulations) Wash->Dispose Segregate Segregate from Incompatible Materials Store->Segregate

Caption: General workflow for safely handling and storing this compound.

Engineering Controls:

  • Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[1][8]

  • Ensure eyewash stations and safety showers are close to the workstation.[8]

Personal Protective Equipment (PPE)

AreaProtectionStandard
Eyes/Face Safety goggles or chemical safety glasses.OSHA 29 CFR 1910.133 or European Standard EN 166.[1][8]
Hands Protective chemical-resistant gloves.
Skin/Body Lab coat and appropriate protective clothing to prevent skin exposure.[1]
Respiratory For large-scale use or emergencies, a NIOSH/MSHA or EN 136 approved respirator may be required. Under normal laboratory use with adequate ventilation, no special equipment is needed.[1][8]

Incompatible Materials:

  • Strong oxidizing agents[8][9]

  • Strong acids and bases[8][9]

  • Acid anhydrides and acid chlorides[9]

  • Strong reducing agents[9]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measure
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][6][8]
Skin Contact Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. Get medical attention.[1][6][8]
Eye Contact Rinse cautiously with water for several minutes, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][6][8]
Ingestion Do NOT induce vomiting. Get immediate medical attention.[1][8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use measures appropriate for the surrounding environment. Carbon dioxide (CO₂), dry chemical powder, or appropriate foam. A solid water stream may be inefficient.[7][9]

  • Hazardous Combustion Products: Generates carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) under fire conditions.[6][8]

Accidental Release Measures:

  • Ensure adequate ventilation and wear required personal protective equipment.[1]

  • Avoid dust formation.[1][8]

  • Sweep up the material and shovel it into a suitable container for disposal.[1][8]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or surface water.[1][8][9]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] However, available data indicates the following:

  • Acute Effects: Harmful if swallowed.[3] Causes irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[1][7]

  • Chronic Effects: No information is available on carcinogenic, mutagenic, or reproductive effects. The product contains no known or suspected endocrine disruptors.[1]

Representative Experimental Protocol: Synthesis of a Schiff Base Derivative

The aldehyde functional group makes this compound a useful precursor in various reactions, such as the synthesis of Schiff bases. The following is a representative protocol, adapted from literature on similar compounds, with integrated safety measures.[10]

G cluster_workflow Experimental Workflow: Schiff Base Synthesis A 1. Setup in Fume Hood - Don all required PPE. - Assemble clean, dry glassware. B 2. Reagent Addition - Add this compound (0.05 mol) and substituted amine (0.05 mol) to flask. A->B C 3. Solvent Addition - Add glacial acetic acid (30 mL) as solvent. - CAUTION: Corrosive. B->C D 4. Reflux - Heat reaction mixture to 80-90°C for 12-14 hours. - Use a condenser to prevent vapor loss. C->D E 5. Monitoring - Track reaction progress using Thin Layer Chromatography (TLC). D->E F 6. Workup & Isolation - Cool mixture to room temperature. - Isolate product via filtration or extraction. - Wash and dry the solid product. E->F G 7. Characterization - Analyze product purity and structure (e.g., NMR, IR, Mass Spec). F->G H 8. Waste Disposal - Dispose of all chemical waste according to regulations. G->H

Caption: A representative workflow for the synthesis of a Schiff base derivative.

Detailed Methodology:

  • Preparation: All operations should be conducted in a certified chemical fume hood. Assemble the necessary reflux apparatus using oven-dried glassware.

  • Charging the Flask: In a round-bottom flask, combine this compound (0.05 mol) and the desired amine-substituted compound (0.05 mol).

  • Solvent Addition: Carefully add 30 mL of glacial acetic acid to the reaction flask.

  • Reaction: Attach a condenser and heat the mixture to 80-90°C with stirring. Allow the reaction to reflux for 12-14 hours or until completion.

  • Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the flask to room temperature. The method of isolation (e.g., filtration, extraction) will depend on the properties of the resulting product.

  • Purification: The crude product may be purified by recrystallization or column chromatography.

  • Waste Management: All solvent and solid waste must be collected in appropriately labeled hazardous waste containers for disposal.

Potential Biological Activity (Context from a Structural Analog)

G cluster_bio Known Signaling Pathway of Indole-3-carbaldehyde Tryptophan Dietary L-Tryptophan Microbiota Gut Microbiota (e.g., Lactobacillus) Tryptophan->Microbiota I3A Indole-3-carbaldehyde (Metabolite) Microbiota->I3A Metabolizes ImmuneCell Intestinal Immune Cell I3A->ImmuneCell AhR Aryl Hydrocarbon Receptor (AhR) ImmuneCell->AhR Activates IL22 Interleukin-22 (IL-22) Production AhR->IL22 Stimulates Result Facilitates Mucosal Reactivity & Homeostasis IL22->Result

Caption: Signaling pathway of the related compound, Indole-3-carbaldehyde.[11]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.

  • Chemical Disposal: Dispose of contents and container to an approved waste disposal plant.[1][6][8] Do not dispose of it together with household garbage or allow it to reach the sewage system.[7]

  • Contaminated Packaging: Disposal must be made according to official regulations.[7]

References

Methodological & Application

Application Notes and Protocols: Condensation Reactions of 3-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for employing 3-Methyl-1H-indole-2-carbaldehyde in various condensation reactions, which are pivotal in the synthesis of a diverse range of heterocyclic compounds. The resulting indole-based derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document outlines procedures for Knoevenagel condensation, Claisen-Schmidt condensation, and Schiff base formation, complete with quantitative data from analogous reactions and visual guides for experimental workflows.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3][4] This reaction, when applied to this compound, provides a straightforward route to α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.

Quantitative Data for Knoevenagel Condensation of Indole Aldehydes

The following table summarizes typical yields for Knoevenagel condensation reactions involving indole aldehydes and various active methylene compounds. While these examples utilize indole-3-carbaldehyde, similar results can be anticipated for this compound with minor optimization.

AldehydeActive Methylene CompoundCatalystSolventYield (%)Reference
Indole-3-carbaldehydeMalononitrilePiperidineEthanolHigh (precipitation)[3]
Indole-3-carbaldehydeEthyl CyanoacetatePiperidineEthanolNot specified[3]
2-(1-phenylvinyl)benzaldehydeMethyl MalonatePiperidine/AcOHBenzene75[4]
2-(1-phenylvinyl)benzaldehydeMethyl MalonateTiCl₄-pyridineCH₂Cl₂79[4]
Experimental Protocol: Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine

  • Ice-cold water

  • Filter paper and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of malononitrile in 10 mL of ethanol.

  • To this solution, add a catalytic amount of piperidine (approximately 2-3 drops).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • The product may begin to precipitate out of the solution during the reaction.

  • Once the reaction is complete (as indicated by TLC, typically after a few hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and catalyst.[3]

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Condensation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation Start Dissolve this compound and Malononitrile in Ethanol Add_Catalyst Add catalytic amount of Piperidine Start->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Cool Cool in Ice Bath Monitor->Cool Complete Filter Filter the Precipitate Cool->Filter Wash Wash with Cold Water and Ethanol Filter->Wash Dry Dry the Product Wash->Dry End Pure Product Dry->End

Caption: Workflow for Knoevenagel Condensation.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen to form an α,β-unsaturated ketone. This reaction is particularly useful for synthesizing chalcones, which are known for their pharmacological importance.

Quantitative Data for Claisen-Schmidt Condensation of Indole Aldehydes

The following table presents data from Claisen-Schmidt reactions involving indole aldehydes and various ketones. These reactions demonstrate the feasibility and expected yield range for the synthesis of indolylchalcones.

AldehydeKetoneCatalystSolventYield (%)Reference
1-Methylindole-3-carboxaldehydeSubstituted AcetophenonesKOHLiquid-assisted grindingHigh[5]
CycloalkanonesSubstituted BenzaldehydesNaOH (solid)Solvent-free (grinding)96-98[6]
Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

  • Ethanol

  • Potassium Hydroxide (KOH) solution (e.g., 10% in water or ethanol)

  • Dilute Hydrochloric Acid (HCl)

  • Ice-cold water

Procedure:

  • In a flask, dissolve 1 mmol of this compound and 1 mmol of the substituted acetophenone in 15-20 mL of ethanol.

  • Cool the solution in an ice bath.

  • Slowly add the potassium hydroxide solution dropwise to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature for several hours (e.g., 4-24 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by the slow addition of dilute hydrochloric acid until the product precipitates out.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.

Experimental Workflow: Claisen-Schmidt Condensation

Claisen_Schmidt_Condensation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve this compound and Acetophenone in Ethanol Cool_Reactants Cool in Ice Bath Start->Cool_Reactants Add_Base Add KOH solution dropwise Cool_Reactants->Add_Base Stir Stir at Room Temperature Add_Base->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Pour into Ice Water Monitor->Quench Complete Acidify Acidify with dilute HCl Quench->Acidify Filter Filter the Precipitate Acidify->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize End Pure Chalcone Recrystallize->End

Caption: Workflow for Claisen-Schmidt Condensation.

Schiff Base Formation

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. The resulting C=N double bond is a key feature in many biologically active molecules. The synthesis of Schiff bases from this compound provides access to a wide array of compounds with potential therapeutic applications.[1][2][7]

Quantitative Data for Schiff Base Formation with Indole Aldehydes

The following table provides examples of yields for Schiff base formation from 1H-indole-2-carbaldehyde and various amines. Similar outcomes can be expected for reactions with this compound.

AldehydeAmineSolventYield (%)Reference
1H-Indole-2-carbaldehyde4-BromoanilineGlacial Acetic Acid67.90[1]
1H-Indole-2-carbaldehyde3-FluoroanilineGlacial Acetic Acid70.27[1]
1H-Indole-2-carbaldehyde4-ChloroanilineGlacial Acetic Acid64.28[1]
1H-Indole-2-carbaldehyde3-MethoxyanilineGlacial Acetic Acid71.01[1]
1H-Indole-2-carbaldehyde3-ChloroanilineGlacial Acetic Acid63.63[1]
3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehydeHydrazine hydrateEthanolNot specified[8]
Experimental Protocol: Schiff Base Formation

This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary Amine (e.g., aniline, substituted aniline)

  • Glacial Acetic Acid or Ethanol

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, combine 0.05 mol of this compound and 0.05 mol of the primary amine in 30 mL of a suitable solvent such as glacial acetic acid or ethanol.[1]

  • If using ethanol, a few drops of a catalytic acid like concentrated sulfuric acid or glacial acetic acid can be added.

  • Heat the reaction mixture to reflux at 80-90 °C for several hours (typically 5-14 hours).[1][8]

  • Monitor the progress of the reaction using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration.

  • Alternatively, the reaction mixture can be poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried.[8]

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Experimental Workflow: Schiff Base Formation

Schiff_Base_Formation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine this compound and Primary Amine in Solvent Reflux Reflux at 80-90 °C Start->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Precipitate Precipitate by adding to Ice Water (optional) Cool->Precipitate Filter Filter the Solid Cool->Filter Precipitate->Filter Recrystallize Recrystallize from a suitable solvent Filter->Recrystallize End Pure Schiff Base Recrystallize->End

Caption: Workflow for Schiff Base Formation.

References

Application Notes and Protocols for the Synthesis of Schiff Bases with 3-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from indole scaffolds are a prominent class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. These activities include antimicrobial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and antitumor properties.[1][2][3][4] The core of their activity lies in the azomethine group (-C=N-), which is formed through the condensation of a primary amine with an aldehyde or ketone.[4] The indole nucleus, being a key heterocyclic motif in many natural and synthetic bioactive molecules, imparts unique pharmacological characteristics to the resulting Schiff bases.

Specifically, Schiff bases synthesized from substituted indole-2-carbaldehydes are of significant interest. The presence of substituents on the indole ring, such as a methyl group at the 3-position, can modulate the electronic and steric properties of the molecule, potentially enhancing its biological efficacy and target specificity. This document provides a detailed protocol for the synthesis of Schiff bases from 3-Methyl-1H-indole-2-carbaldehyde, targeting researchers in organic synthesis and drug development.

General Reaction Scheme

The synthesis of Schiff bases from this compound and a primary amine proceeds via a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an unstable carbinolamine intermediate.[1] This intermediate then undergoes dehydration, typically acid-catalyzed, to yield the stable Schiff base (imine).[1]

Reaction:

This compound + R-NH₂ → (E)-1-(3-Methyl-1H-indol-2-yl)-N-(R)methanimine + H₂O

Experimental Protocols

This section details the materials, equipment, and procedures for the synthesis of Schiff bases from this compound. The following is a general procedure that can be adapted for various primary amines.

Materials and Equipment
  • This compound

  • Substituted primary amine (e.g., aniline, p-chloroaniline, etc.)

  • Absolute Ethanol or Glacial Acetic Acid (analytical grade)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

  • Standard laboratory glassware

General Synthetic Protocol
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as absolute ethanol or glacial acetic acid (approximately 15-20 mL per gram of aldehyde).

  • Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (1.0 eq.).

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of glacial acetic acid (2-3 drops) if using ethanol as the solvent.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 80-100°C) with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 3 to 14 hours depending on the reactivity of the amine.[1][3]

  • Isolation of Product: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.[1]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[1]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.[3]

Data Presentation

The following table summarizes representative quantitative data for Schiff bases synthesized from the closely related 1H-indole-2-carbaldehyde. Researchers should expect similar ranges for yields and physical properties when using this compound, although exact values will differ.

Amine ReactantProduct NameYield (%)Melting Point (°C)Key IR Peaks (cm⁻¹) (C=N)Reference
4-Bromoaniline(E)-N-(4-bromophenyl)-1-(1H-indol-2-yl)methanimine67.90158-1601629[1]
3-Fluoroaniline(E)-N-(3-fluorophenyl)-1-(1H-indol-2-yl)methanimine70.27159-1611690[1]
4-Chloroaniline(E)-N-(4-chlorophenyl)-1-(1H-indol-2-yl)methanimine64.28156-1581626[1]
4-Nitroaniline(E)-1-(1H-indol-2-yl)-N-(4-nitrophenyl)methanimine67.12155-1571684[1]
3-Methoxyaniline(E)-1-(1H-indol-2-yl)-N-(3-methoxyphenyl)methanimine71.01160-1621622[1]
3-Chloroaniline(E)-N-(3-chlorophenyl)-1-(1H-indol-2-yl)methanimine63.63165-1671630[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Schiff bases from this compound.

Schiff_Base_Synthesis reagents 1. Combine Reactants - this compound - Primary Amine - Solvent (Ethanol/Acetic Acid) reflux 2. Reflux Reaction - Heat to 80-100°C - Stir for 3-14 hours - Monitor by TLC reagents->reflux Add catalyst (optional) precipitation 3. Product Isolation - Cool reaction mixture - Induce precipitation in ice bath reflux->precipitation filtration 4. Filtration and Washing - Collect solid by vacuum filtration - Wash with cold ethanol precipitation->filtration drying 5. Drying - Dry product under vacuum filtration->drying characterization 6. Characterization - Melting Point - IR, NMR Spectroscopy drying->characterization

Caption: General workflow for the synthesis of Schiff bases.

Concluding Remarks

The protocol described provides a robust and adaptable method for the synthesis of a variety of Schiff bases derived from this compound. The resulting compounds are valuable for screening in drug discovery programs due to the established biological significance of this class of molecules. Researchers are encouraged to explore a diverse range of primary amines to generate a library of novel Schiff bases for further investigation. Proper characterization of the synthesized compounds using techniques such as NMR and mass spectrometry is crucial to confirm their structure and purity.

References

Application of 3-Methyl-1H-indole-2-carbaldehyde in the Synthesis of Neuropharmacological Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3-Methyl-1H-indole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable scaffold in the design and synthesis of novel neuropharmacological agents. Its indole core is a privileged structure in neuropharmacology, appearing in numerous endogenous and synthetic compounds with activity at various central nervous system (CNS) targets. The presence of a reactive aldehyde group at the 2-position, coupled with a methyl group at the 3-position, provides a unique platform for the introduction of diverse functionalities, leading to the generation of libraries of compounds with potential therapeutic applications in neurological and psychiatric disorders. This document outlines the application of this compound in the synthesis of potential neuropharmacological agents, with a focus on derivatives targeting dopaminergic and serotonergic systems. Detailed experimental protocols, quantitative data from related compounds, and relevant signaling pathways are presented to guide researchers in this field.

Introduction

The indole nucleus is a fundamental structural motif in a vast array of biologically active molecules, including the neurotransmitter serotonin. Consequently, indole derivatives have been extensively explored in the development of new drugs targeting the CNS. This compound emerges as a particularly interesting starting material due to its tailored substitution pattern, which can influence the steric and electronic properties of the resulting derivatives, thereby modulating their pharmacological profiles. This application note details the synthetic utility of this compound in creating compounds with potential activities at key neuroreceptors, such as dopamine and serotonin receptors.

Synthesis of Neuropharmacological Agents

The aldehyde functionality of this compound is a key handle for synthetic transformations, most notably for the formation of Schiff bases through condensation with primary amines. This reaction provides a straightforward and efficient method for introducing a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

General Synthesis of Schiff Base Derivatives

A general and robust method for the synthesis of Schiff base derivatives from this compound involves the condensation with various primary amines in the presence of an acid catalyst. These derivatives have shown potential for analgesic activity, a key area of neuropharmacology.[1][2]

Experimental Protocol: Synthesis of (E)-N-((3-methyl-1H-indol-2-yl)methylene)aniline (Representative Procedure)

This protocol is adapted from the synthesis of analogous Schiff bases derived from 1H-indole-2-carbaldehyde.[1][2]

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (solvent)

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add aniline (1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate-hexane gradient.

Characterization:

The synthesized compound should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the imine proton (-CH=N-) and other characteristic protons of the indole and aniline moieties.

  • ¹³C NMR: To identify the carbon skeleton of the molecule.

  • FT-IR: To observe the characteristic C=N stretching vibration of the imine bond.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Application in Dopamine Receptor Modulation

While direct synthesis of dopamine receptor ligands from this compound is not extensively documented, closely related indole-2-carboxylic acid amides have been synthesized and shown to possess high affinity for dopamine D3 receptors.[3] This suggests that derivatives of this compound, after suitable chemical modifications (e.g., oxidation of the aldehyde to a carboxylic acid followed by amide coupling), could be potent and selective dopamine receptor modulators.

Dopamine Receptor Binding Affinity of Related Indole-2-Carboxamides

The following table summarizes the binding affinities (Ki) of representative indole-2-carboxamide derivatives for human D2 and D3 dopamine receptors.[3]

CompoundD2 Ki (nM)D3 Ki (nM)D3/D2 Selectivity
14a 15.60.1887
14b 24.00.4060
14c 4.00.2020

Data extracted from a study on related indole-2-carboxamides.[3]

Application in Serotonin Receptor Modulation

The indole scaffold is a cornerstone in the development of serotonergic agents. Derivatives of this compound are promising candidates for the synthesis of novel serotonin receptor ligands. For instance, modification of the aldehyde group to form various heterocyclic systems or linking it to known serotonergic pharmacophores could yield compounds with high affinity and selectivity for different serotonin receptor subtypes. While specific examples starting from this compound are limited, the general synthetic strategies are well-established for other indole aldehydes.[4]

Signaling Pathways

Understanding the signaling pathways of the target receptors is crucial for rational drug design and for elucidating the mechanism of action of the synthesized compounds.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

  • D1-like receptors are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

  • D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling Dopamine1 Dopamine D1R D1/D5 Receptor Dopamine1->D1R binds Gas Gαs/olf D1R->Gas activates AC1 Adenylyl Cyclase Gas->AC1 stimulates cAMP1 cAMP AC1->cAMP1 produces PKA PKA cAMP1->PKA activates CellularResponse1 Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->CellularResponse1 phosphorylates targets Dopamine2 Dopamine D2R D2/D3/D4 Receptor Dopamine2->D2R binds Gai Gαi/o D2R->Gai activates AC2 Adenylyl Cyclase Gai->AC2 inhibits cAMP2 cAMP AC2->cAMP2 CellularResponse2 Inhibition of Cellular Response cAMP2->CellularResponse2 reduced activation

Dopamine Receptor Signaling Pathways
Serotonin 5-HT4 Receptor Signaling

The serotonin 5-HT4 receptor is a Gs-protein coupled receptor that, upon activation by serotonin or an agonist, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.

Serotonin_5HT4_Signaling Serotonin Serotonin HT4R 5-HT4 Receptor Serotonin->HT4R binds Gs Gαs HT4R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates GeneExpression Gene Expression (e.g., BDNF) CREB->GeneExpression regulates Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Schiff Bases, Amides) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS, IR) Synthesis->Purification Screening In Vitro Pharmacological Screening (Receptor Binding Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization InVivo In Vivo Studies (Animal Models) Optimization->InVivo Candidate Preclinical Candidate InVivo->Candidate

References

Application Notes: 3-Methyl-1H-indole-2-carbaldehyde as a Key Intermediate in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2][3] Within this class, derivatives of 3-Methyl-1H-indole-2-carbaldehyde have emerged as crucial intermediates in the synthesis of novel oncology drug candidates.[1] The aldehyde functional group at the C2 position provides a reactive handle for the construction of diverse molecular architectures, particularly indole-2-carboxamides, which have demonstrated potent inhibitory activity against key targets in cancer progression. These targets include receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), as well as anti-apoptotic proteins such as Bcl-2.[2][3][4] This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into potent anti-cancer agents, summarizes their biological activities, and illustrates the key signaling pathways involved.

Data Presentation

The following tables summarize the in vitro anti-proliferative and enzyme inhibitory activities of representative 3-methyl-1H-indole-2-carboxamide derivatives against various cancer cell lines and molecular targets.

Table 1: Anti-proliferative Activity of 3-Methyl-1H-indole-2-carboxamide Derivatives (IC₅₀ in µM)

Compound IDDerivative ClassPanc-1 (Pancreatic)MCF-7 (Breast)HT-29 (Colon)A-549 (Lung)Reference
5d 5-Chloro-3-methyl-indole-2-carboxamide1.000.901.101.20[2]
5e 5-Chloro-3-methyl-indole-2-carboxamide1.000.801.050.95[2]
Doxorubicin Reference Drug1.400.901.001.20[2]

Table 2: Kinase Inhibitory Activity of Indole-2-carboxamide Derivatives (IC₅₀ in nM)

Compound IDTarget KinaseIC₅₀ (nM)Reference DrugReference IC₅₀ (nM)Reference
Va EGFR71 ± 6Erlotinib80 ± 5[2]
Va VEGFR-22150 ± 200Sorafenib0.17[2]
Ve VEGFR-21.10Sorafenib0.17[2]
5d EGFR89 ± 6Erlotinib80 ± 5[2]
5e EGFR93 ± 8Erlotinib80 ± 5[2]
18b VEGFR-270Sorafenib90[5]

Table 3: Bcl-2 Family Protein Inhibitory Activity of Indole-based Derivatives (Kᵢ in µM)

Compound IDTarget ProteinKᵢ (µM)Reference
17 Bcl-20.26[6]
31 Mcl-10.072[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes the formylation of 3-methylindole at the C2 position. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich indole ring.[7]

Materials:

  • 3-Methylindole (Skatole)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.

  • Dissolve 3-methylindole (1 equivalent) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield this compound as a solid.

Protocol 2: Synthesis of 3-Methyl-1H-indole-2-carboxamide Derivatives

This two-step protocol outlines the conversion of this compound into target indole-2-carboxamide drug candidates.

Step A: Oxidation to 3-Methyl-1H-indole-2-carboxylic acid

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or Oxone®

  • Acetone or appropriate solvent

  • Water

  • Hydrochloric acid (HCl), 1M

  • Sodium bisulfite

  • Filter paper and funnel

Procedure:

  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.

  • Prepare a solution of potassium permanganate (1.1 equivalents) in water and add it dropwise to the aldehyde solution at room temperature.

  • Stir the mixture vigorously. The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.

  • After the reaction is complete (as indicated by TLC), quench any excess permanganate by adding a small amount of sodium bisulfite until the solution becomes colorless.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with 1M HCl to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-Methyl-1H-indole-2-carboxylic acid.

Step B: Amide Coupling to form 3-Methyl-1H-indole-2-carboxamides

This procedure utilizes a standard peptide coupling reagent for the formation of the amide bond.[2][8][9]

Materials:

  • 3-Methyl-1H-indole-2-carboxylic acid

  • Desired primary or secondary amine

  • Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-Methyl-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous DCM.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add the coupling reagent (e.g., BOP, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final 3-Methyl-1H-indole-2-carboxamide derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against protein kinases like EGFR and VEGFR-2.

Materials:

  • Synthesized indole-2-carboxamide derivatives

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • 96-well microtiter plates

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based with an anti-phosphotyrosine antibody or a luminescence-based ATP detection assay).

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Synthetic and Biological Evaluation Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 3-Methylindole 3-Methylindole Vilsmeier-Haack Vilsmeier-Haack 3-Methylindole->Vilsmeier-Haack Aldehyde This compound Vilsmeier-Haack->Aldehyde Oxidation Oxidation Aldehyde->Oxidation Carboxylic_Acid 3-Methyl-1H-indole-2-carboxylic acid Oxidation->Carboxylic_Acid Amide_Coupling Amide_Coupling Carboxylic_Acid->Amide_Coupling Final_Compound Indole-2-carboxamide Derivatives Amide_Coupling->Final_Compound In_Vitro_Assay In Vitro Kinase/ Binding Assays Final_Compound->In_Vitro_Assay Cell_Based_Assay Cell-Based Anti-proliferative Assays Final_Compound->Cell_Based_Assay Amine Amine Amine->Amide_Coupling Data_Analysis IC50 / Ki Determination In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Synthetic and biological evaluation workflow.

EGFR/VEGFR-2 Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K VEGFR2->PI3K RAS RAS EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor Indole-2-carboxamide Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->EGFR Inhibits G cluster_mito Mitochondrion Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits Cell_Survival Cell_Survival Bcl2->Cell_Survival Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Inhibitor Indole-based Derivative Inhibitor->Bcl2 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application Note: Knoevenagel Condensation with 3-Methyl-1H-indole-2-carbaldehyde for the Synthesis of Biologically Active Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its operational simplicity and reliability.[1][2] This application note provides a detailed guide for researchers on the Knoevenagel condensation reaction using 3-Methyl-1H-indole-2-carbaldehyde as the aldehydic substrate. Indole derivatives are of paramount interest in medicinal chemistry, and this reaction provides a direct route to α,β-unsaturated systems that serve as key intermediates for the synthesis of therapeutic agents, particularly in anticancer drug development.[3][4] We present the underlying mechanism, optimized protocols for various active methylene compounds, characterization data, and troubleshooting insights to empower researchers in drug discovery and synthetic chemistry.

Introduction: The Significance of Indole-Based Knoevenagel Adducts

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The Knoevenagel condensation offers an efficient method for elaborating indole aldehydes into more complex structures.[5] The reaction involves the condensation of an aldehyde with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z and Z')—catalyzed by a weak base.[6][7]

The resulting products, typically α,β-unsaturated carbonyl or cyano derivatives, are valuable precursors for a wide array of heterocyclic compounds and are themselves potent biological agents.[4] For instance, many anticancer agents have been developed from Knoevenagel adducts derived from reactions with active methylene compounds like barbituric acid and thiazolidinedione.[3] This guide focuses on this compound, leveraging the specific electronic and steric properties of this substrate to synthesize diverse molecular frameworks.

Reaction Mechanism: A Step-by-Step Overview

The Knoevenagel condensation proceeds via a three-step sequence: deprotonation, nucleophilic addition, and dehydration. A weak base, such as piperidine or L-proline, is typically sufficient to catalyze the reaction without promoting the self-condensation of the aldehyde.[5][6]

  • Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized carbanion or enolate.[8]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral alkoxide intermediate.[8]

  • Protonation & Dehydration: The alkoxide is protonated by the conjugate acid of the catalyst, yielding a β-hydroxy intermediate (an aldol-type adduct). This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product.[2][8]

Knoevenagel_Mechanism Figure 1: General Mechanism of the Knoevenagel Condensation cluster_reactants Reactants Aldehyde 3-Methyl-1H-indole- 2-carbaldehyde (R-CHO) Intermediate β-Hydroxy Adduct Aldehyde->Intermediate Nucleophilic Attack Methylene Active Methylene (Z-CH₂-Z') Enolate Resonance-Stabilized Enolate (Z-CH⁻-Z') Methylene->Enolate Deprotonation Base Base (B:) Base->Methylene - H⁺ Enolate->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product (R-CH=C(Z)(Z')) Intermediate->Product - H₂O (Dehydration)

Caption: Figure 1: General Mechanism of the Knoevenagel Condensation.

Experimental Protocols & Data

The following protocols are optimized for the reaction of this compound with three distinct and medicinally relevant active methylene compounds.

General Experimental Workflow

The typical workflow for these syntheses is straightforward, involving the setup of the reaction, monitoring its progress, and subsequent product isolation and purification.

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reagent Setup (Aldehyde, Methylene Cmpd, Solvent, Catalyst) Reaction 2. Reaction (Stirring at specified temperature) Setup->Reaction Monitor 3. TLC Monitoring (Consumption of starting material) Reaction->Monitor Workup 4. Workup (Precipitation/Filtration or Extraction) Monitor->Workup Upon Completion Purify 5. Purification (Recrystallization or Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, IR, MS) Purify->Characterize

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Synthesis of 2-(2-(3-methyl-1H-indol-2-yl)vinyl)malononitrile

This protocol is adapted from general procedures for the condensation of indole aldehydes with malononitrile.[9][10]

  • Materials:

    • This compound (1.0 mmol, 159.2 mg)

    • Malononitrile (1.0 mmol, 66.1 mg)

    • Piperidine (catalytic amount, ~3-4 drops)

    • Ethanol (10 mL)

    • Ice-cold water

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve this compound and malononitrile in 10 mL of ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the mixture at room temperature. The product often begins to precipitate out of the solution as a colored solid.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 1-2 hours).

    • Once complete, cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove residual impurities.

    • Dry the product under vacuum. Further purification is often not necessary, but recrystallization from ethanol can be performed if needed.

Protocol 2: Synthesis of 5-((3-methyl-1H-indol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

This synthesis utilizes barbituric acid, a common partner in Knoevenagel condensations for generating compounds with potential biological activity.[3][11][12]

  • Materials:

    • This compound (1.0 mmol, 159.2 mg)

    • Barbituric acid (1.0 mmol, 128.1 mg)

    • L-proline (10 mol%, 11.5 mg)

    • Ethanol (15 mL)

  • Procedure:

    • Combine this compound, barbituric acid, and L-proline in a round-bottom flask.[5]

    • Add 15 mL of ethanol and equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 80 °C) with continuous stirring.

    • Monitor the reaction by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

    • After completion, allow the mixture to cool to room temperature. The product will precipitate.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Protocol 3: Synthesis of 5-((3-methyl-1H-indol-2-yl)methylene)-2-thioxothiazolidin-4-one

Rhodanine and its derivatives are important scaffolds in medicinal chemistry. This protocol outlines their synthesis via Knoevenagel condensation.

  • Materials:

    • This compound (1.0 mmol, 159.2 mg)

    • 2-Thioxothiazolidin-4-one (Rhodanine) (1.0 mmol, 133.2 mg)

    • Anhydrous Sodium Acetate (2.0 mmol, 164.0 mg)

    • Glacial Acetic Acid (10 mL)

  • Procedure:

    • In a flask equipped with a reflux condenser, suspend this compound, rhodanine, and anhydrous sodium acetate in glacial acetic acid.

    • Heat the mixture to reflux (approx. 120 °C) for 3-5 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with stirring.

    • A solid precipitate will form. Collect the solid by vacuum filtration.

    • Wash the product thoroughly with water to remove acetic acid and sodium acetate.

    • Recrystallize the crude product from an appropriate solvent, such as an ethanol/DMF mixture, to yield the pure compound.

Summary of Reaction Parameters

Active Methylene Compound Catalyst Solvent Temp. Typical Time Typical Yield
MalononitrilePiperidineEthanolRoom Temp.1-2 h>90%
Barbituric AcidL-ProlineEthanolReflux (80°C)4-6 h85-95%
2-Thioxothiazolidin-4-oneSodium AcetateAcetic AcidReflux (120°C)3-5 h80-90%

Characterization of Products

The synthesized compounds can be characterized using standard spectroscopic techniques.

  • ¹H NMR: Expect to see a characteristic singlet for the vinylic proton (-CH=C) in the range of δ 7.5-8.5 ppm. The indole NH proton typically appears as a broad singlet above δ 10.0 ppm. Other aromatic and methyl protons will appear in their expected regions.

  • ¹³C NMR: The formation of the new C=C bond will be evident. The carbon of the indole ring attached to the vinyl group will show a downfield shift. Signals for cyano (-CN) or carbonyl (C=O) groups will be present in their characteristic regions (e.g., ~115-120 ppm for -CN, >160 ppm for C=O).

  • IR Spectroscopy: Key signals include the N-H stretch of the indole ring (~3300-3400 cm⁻¹), the C=C stretch of the newly formed double bond (~1600-1625 cm⁻¹), and strong absorbances for the cyano (~2220 cm⁻¹) or carbonyl groups (~1650-1750 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of the product should be observed, confirming the condensation. For example, the product from malononitrile (C₁₃H₉N₃) has a calculated mass of 207.24 g/mol .[10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Reaction temperature too low. 3. Insufficient reaction time. 4. Water contamination (for some catalysts).1. Use a fresh bottle of catalyst (e.g., piperidine). 2. Gently increase temperature and monitor by TLC. 3. Extend reaction time. 4. Use anhydrous solvents if necessary.[9]
Incomplete Reaction 1. Poor solubility of reactants. 2. Insufficient catalyst.1. Try a different solvent like DMF or acetonitrile.[9] 2. Add a slightly larger catalytic amount.
Formation of Side Products 1. Reaction temperature too high. 2. Strong base causing self-condensation. 3. Michael addition to the product.1. Reduce the reaction temperature. 2. Ensure a weak base like piperidine is used, not a strong base like NaOH or NaOEt.[6] 3. Use stoichiometric amounts of reactants to minimize Michael addition.[9]

References

Application Notes and Protocols for the Synthesis of Bis(indolyl)methanes from 3-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(indolyl)methanes (BIMs) are a significant class of heterocyclic compounds that form the structural core of numerous naturally occurring and synthetic bioactive molecules.[1] These compounds exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticancer properties.[1][2] The synthesis of BIMs typically involves the electrophilic substitution reaction of indoles with carbonyl compounds, such as aldehydes, and is often catalyzed by protic or Lewis acids.[1][3][4][5] This document provides detailed application notes and protocols for the synthesis of bis(indolyl)methanes using 3-Methyl-1H-indole-2-carbaldehyde as a key starting material.

Reaction Principle

The synthesis of bis(indolyl)methanes from an indole and an aldehyde proceeds via an acid-catalyzed electrophilic substitution mechanism. The catalyst activates the carbonyl group of the aldehyde, making it more electrophilic. This is followed by a nucleophilic attack from the electron-rich C3 position of an indole molecule to form a carbinol intermediate. Subsequent dehydration of this intermediate generates a stabilized carbocation, which is then attacked by a second indole molecule to yield the final bis(indolyl)methane product.

General Synthetic Scheme

The reaction described herein involves the condensation of this compound with two equivalents of a second indole molecule (e.g., indole or a substituted indole) in the presence of a catalyst to yield the corresponding bis(indolyl)methane.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Indole_Aldehyde This compound Catalyst Catalyst Indole_Aldehyde->Catalyst Indole Indole (2 equiv.) Indole->Catalyst BIM Bis(indolyl)methane Catalyst->BIM

Caption: General reaction for the synthesis of bis(indolyl)methanes.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst significantly influences the reaction efficiency, yield, and conditions required for the synthesis of bis(indolyl)methanes. Below is a summary of various catalysts that have been successfully employed for the condensation of indoles with aldehydes, which are applicable to the synthesis using this compound.

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
α-ChymotrypsinWater/Ethanol5024 - 32 h68 - 95[4]
Lipase TLIMWater5536 hup to 95[6]
TaurineWater50-59 - 90[2]
Salicylic AcidWater/EthanolRoom Temp.7 hup to 84[2]
Triethylborane1,2-DichloroethaneRoom Temp.20 min-[1]
La(OTf)3Solvent-free (MW)120--[7]
FePO4Glycerol---[7]
Silica NPsSolvent-free (US)--83 - 94

Note: Yields are reported for the synthesis of various bis(indolyl)methanes and may vary for the specific reaction with this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a bis(indolyl)methane derivative from this compound and indole using a mild and efficient catalytic system.

Protocol 1: Synthesis using α-Chymotrypsin as a Biocatalyst

This protocol is adapted from a green chemistry approach utilizing an enzyme catalyst.[3][4]

Materials:

  • This compound

  • Indole

  • α-Chymotrypsin

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Silica gel for column chromatography

  • Hexane

  • Standard laboratory glassware and magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), indole (2 equivalents), and α-chymotrypsin (e.g., 10 mg for a 0.5 mmol scale reaction).

  • Add a solvent mixture of deionized water and ethanol (e.g., 3 mL water and 2 mL ethanol).

  • Stir the reaction mixture at 50 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure bis(indolyl)methane.

Protocol 2: Synthesis using Salicylic Acid as an Organocatalyst

This protocol utilizes a readily available and environmentally benign organic acid catalyst.[2]

Materials:

  • This compound

  • Indole

  • Salicylic Acid (15 mol%)

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1 equivalent) and indole (2 equivalents) in a 1:1 mixture of water and ethanol, add salicylic acid (15 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable eluent (e.g., hexane-ethyl acetate) to yield the desired product.

Reaction Workflow and Mechanism

The following diagram illustrates the experimental workflow for the synthesis and the proposed reaction mechanism.

G cluster_workflow Experimental Workflow cluster_mechanism Plausible Reaction Mechanism A Mixing Reactants and Catalyst B Reaction at Specified Temperature A->B C Monitoring by TLC B->C D Work-up and Extraction C->D E Purification by Chromatography D->E F Characterization E->F Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde + H+ Catalyst H+ (Catalyst) Intermediate1 Carbinol Intermediate Activated_Aldehyde->Intermediate1 + Indole Indole1 Indole Intermediate2 Carbocation Intermediate1->Intermediate2 - H2O Product_Intermediate Protonated BIM Intermediate2->Product_Intermediate + Indole Indole2 Indole Product Bis(indolyl)methane Product_Intermediate->Product - H+

Caption: Workflow and proposed mechanism for bis(indolyl)methane synthesis.

Conclusion

The synthesis of bis(indolyl)methanes from this compound can be achieved through various catalytic methods, including both biocatalysis and organocatalysis. These approaches offer mild reaction conditions, good to excellent yields, and often employ environmentally friendly solvents. The provided protocols serve as a detailed guide for researchers in the synthesis of these valuable compounds for further investigation in drug discovery and materials science. The selection of the most appropriate catalyst and reaction conditions will depend on the specific substrate and desired outcome.

References

Application Notes and Protocols for Fluorescent Probes Derived from 3-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-based compounds are a significant class of fluorophores utilized in the development of fluorescent probes for bioimaging and sensing applications. Their inherent spectroscopic properties, coupled with the facile functionalization of the indole scaffold, allow for the rational design of probes that exhibit changes in their fluorescence in response to specific analytes or environmental conditions. 3-Methyl-1H-indole-2-carbaldehyde is a versatile building block for the synthesis of such probes, primarily through the formation of Schiff base derivatives. This document provides detailed application notes and protocols for the creation and utilization of fluorescent probes based on this precursor, with a focus on their application in detecting metal ions.

Principle of Detection

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). The resulting conjugated system often exhibits fluorescence. The introduction of specific amine-containing recognition moieties allows for the development of "turn-on" or "turn-off" fluorescent sensors. For instance, the coordination of a metal ion to a chelating group incorporated into the Schiff base can alter the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. This alteration can be due to mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT).[1][2]

Data Presentation

Probe Name/StructureExcitation Max. (λex, nm)Emission Max. (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Absorptivity (ε, M⁻¹cm⁻¹)Target Analyte
Schiff base of 3-chloro-1H-indole-2-carbaldehyde and 4-anisidine~365Deep-blue emissionNot specifiedNot specifiedNot specifiedGeneral Fluorophore
Schiff base of 3-chloro-1H-indole-2-carbaldehyde and 4-aminoacetophenone~315Deep-blue emissionNot specifiedNot specifiedNot specifiedGeneral Fluorophore
Schiff base of 3-chloro-1H-indole-2-carbaldehyde and 1-naphthylamine~365Deep-blue emissionNot specifiedNot specifiedNot specifiedGeneral Fluorophore
Schiff base of 3-chloro-1H-indole-2-carbaldehyde and 6-aminonaphthalene-2-sulfonic acid~395Deep-blue emissionNot specifiedNot specifiedNot specifiedGeneral Fluorophore

Note: The data presented is for Schiff bases of 3-chloro-1H-indole-2-carbaldehyde, a structural analog of this compound. The photophysical properties are expected to be similar but may vary with the methyl substitution.[3]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe

This protocol describes the synthesis of a Schiff base fluorescent probe from this compound and a primary amine (e.g., 2-aminoethanol, which can act as a simple chelating agent for metal ions).

Materials:

  • This compound

  • 2-Aminoethanol

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol.

  • Add 1.2 mmol of 2-aminoethanol to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Synthesis_Workflow Start Dissolve 3-Methyl-1H-indole- 2-carbaldehyde in Ethanol AddAmine Add 2-Aminoethanol Start->AddAmine AddCatalyst Add Glacial Acetic Acid AddAmine->AddCatalyst Reflux Reflux Reaction Mixture (4-6 hours) AddCatalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Evaporate Remove Solvent Cool->Evaporate Purify Purify Product (Recrystallization/Chromatography) Evaporate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End Schiff Base Probe Characterize->End

Caption: Synthetic workflow for a Schiff base fluorescent probe.

Protocol 2: Evaluation of Fluorescent Response to Metal Ions

This protocol outlines a general method for assessing the change in fluorescence of the synthesized Schiff base probe in the presence of a target metal ion (e.g., Zn²⁺).

Materials:

  • Synthesized Schiff base fluorescent probe

  • Stock solution of the probe in a suitable solvent (e.g., 1 mM in DMSO)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, etc.) in deionized water

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the buffer.

  • Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (λex).

  • To the cuvette containing the probe solution, add a small aliquot of the stock solution of the target metal ion (e.g., to a final concentration of 1, 2, 5, 10... equivalents).

  • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the sensitivity and binding stoichiometry.

  • To assess selectivity, repeat the experiment with other metal ions at the same concentration and compare the fluorescence response.

Metal_Ion_Sensing_Workflow PrepareProbe Prepare Probe Solution in Buffer MeasureBaseline Measure Baseline Fluorescence PrepareProbe->MeasureBaseline AddMetal Add Metal Ion Aliquot MeasureBaseline->AddMetal Equilibrate Equilibrate AddMetal->Equilibrate MeasureResponse Measure Fluorescence Response Equilibrate->MeasureResponse MeasureResponse->AddMetal Titration Analyze Analyze Data (Sensitivity & Selectivity) MeasureResponse->Analyze Result Detection of Metal Ion Analyze->Result

Caption: Workflow for metal ion detection using the fluorescent probe.

Application in Investigating Signaling Pathways

Fluorescent probes derived from this compound can be designed to target specific cellular components or respond to changes in the cellular environment, making them valuable tools for studying signaling pathways. For example, a probe that shows a fluorescent response to intracellular Zn²⁺ fluctuations can be used to investigate zinc signaling. Zinc ions are known to act as second messengers in various signaling cascades, modulating the activity of enzymes and transcription factors.

The following diagram illustrates a hypothetical signaling pathway where an increase in intracellular zinc, potentially triggered by an external stimulus, could be visualized using a custom-synthesized indole-based fluorescent probe.

Zinc_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC ZincChannel Zinc Transporter (e.g., ZIP) ZincRelease Zinc Release ZincChannel->ZincRelease Influx IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor ER->ZincRelease Probe Indole-based Fluorescent Probe ZincRelease->Probe Binds to TargetProtein Target Protein (e.g., Kinase, Phosphatase) ZincRelease->TargetProtein Modulates activity Fluorescence Fluorescence Signal Probe->Fluorescence Generates CellularResponse Cellular Response TargetProtein->CellularResponse

Caption: Hypothetical zinc signaling pathway visualized by an indole-based probe.

References

Application Notes and Protocols for the Synthesis of Indole Alkaloids Using 3-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the multi-step synthesis of carbazole alkaloids, a significant class of indole alkaloids, utilizing 3-Methyl-1H-indole-2-carbaldehyde as a key starting material. The methodologies outlined are based on established synthetic strategies, including the Vilsmeier-Haack reaction, Wittig olefination, and subsequent cyclization reactions, to construct the carbazole framework.

I. Overview of Synthetic Strategy

The synthesis of carbazole alkaloids from this compound involves a versatile multi-step approach. The core strategy focuses on the construction of a key intermediate, a substituted 2-vinylindole, via a Wittig reaction. This intermediate then undergoes a cyclization reaction to form the characteristic carbazole ring system. Further functionalization can then be carried out to yield a variety of carbazole alkaloids. This document details the synthesis of a Murrayafoline A analogue, a representative carbazole alkaloid.

II. Synthesis of a Murrayafoline A Analogue

This section provides a step-by-step protocol for the synthesis of a carbazole alkaloid structurally related to Murrayafoline A, starting from this compound.

Logical Workflow Diagram

Synthesis_Workflow A 3-Methyl-1H-indole- 2-carbaldehyde B Step 1: Protection of Indole Nitrogen (Boc Protection) A->B Boc₂O, TEA, DCM C N-Boc-3-methyl-1H-indole- 2-carbaldehyde B->C Yield: ~95% D Step 2: Wittig Reaction C->D Methyltriphenylphosphonium bromide, n-BuLi, THF E N-Boc-3-methyl-2-(prop-1-en-2-yl)-1H-indole D->E Yield: ~80% F Step 3: Deprotection E->F TFA, DCM G 3-Methyl-2-(prop-1-en-2-yl)-1H-indole F->G Yield: ~98% H Step 4: Oxidative Cyclization G->H Pd(OAc)₂, O₂ (air), DMSO I Murrayafoline A Analogue (1,4-Dimethyl-9H-carbazole) H->I Yield: ~60%

Caption: Synthetic workflow for a Murrayafoline A analogue.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-methyl-1H-indole-2-carbaldehyde (Intermediate 1)

  • Methodology: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), triethylamine (TEA, 2.0 eq) is added. The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.

  • Purification: Column chromatography on silica gel (100-200 mesh) using a gradient of 5-15% ethyl acetate in hexanes.

Step 2: Synthesis of N-Boc-3-methyl-2-(prop-1-en-2-yl)-1H-indole (Intermediate 2)

  • Methodology: To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) under an argon atmosphere, n-butyllithium (n-BuLi, 1.4 eq, 2.5 M in hexanes) is added dropwise at 0 °C. The resulting yellow suspension is stirred at room temperature for 1 hour. A solution of N-Boc-3-methyl-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous THF is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

  • Reaction Monitoring: TLC analysis (20% ethyl acetate in hexanes).

  • Purification: Flash column chromatography on silica gel (230-400 mesh) with a mobile phase of 5% ethyl acetate in hexanes.

Step 3: Synthesis of 3-Methyl-2-(prop-1-en-2-yl)-1H-indole (Intermediate 3)

  • Methodology: To a solution of N-Boc-3-methyl-2-(prop-1-en-2-yl)-1H-indole (1.0 eq) in DCM (0.1 M), trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is used in the next step without further purification.

  • Reaction Monitoring: TLC (30% ethyl acetate in hexanes).

Step 4: Synthesis of 1,4-Dimethyl-9H-carbazole (Murrayafoline A Analogue)

  • Methodology: A solution of 3-Methyl-2-(prop-1-en-2-yl)-1H-indole (1.0 eq) and palladium(II) acetate (Pd(OAc)₂, 0.1 eq) in dimethyl sulfoxide (DMSO, 0.1 M) is heated at 100 °C under an air atmosphere for 8 hours. The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Reaction Monitoring: TLC (10% ethyl acetate in hexanes).

  • Purification: Column chromatography on silica gel (100-200 mesh) using a gradient of 2-10% ethyl acetate in hexanes.

Data Presentation
StepProductStarting MaterialReagentsYield (%)Purity (%) (by NMR)
1N-Boc-3-methyl-1H-indole-2-carbaldehydeThis compoundBoc₂O, TEA, DCM~95>98
2N-Boc-3-methyl-2-(prop-1-en-2-yl)-1H-indoleN-Boc-3-methyl-1H-indole-2-carbaldehydeMethyltriphenylphosphonium bromide, n-BuLi, THF~80>95
33-Methyl-2-(prop-1-en-2-yl)-1H-indoleN-Boc-3-methyl-2-(prop-1-en-2-yl)-1H-indoleTFA, DCM~98>90 (crude)
41,4-Dimethyl-9H-carbazole (Murrayafoline A Analogue)3-Methyl-2-(prop-1-en-2-yl)-1H-indolePd(OAc)₂, O₂ (air), DMSO~60>98

III. Alternative Synthetic Pathway: Vilsmeier-Haack Approach

An alternative strategy for the synthesis of functionalized carbazoles involves a Vilsmeier-Haack type reaction followed by cyclization. This approach can provide access to different substitution patterns on the carbazole core.

Signaling Pathway Diagram

Vilsmeier_Haack_Pathway cluster_0 Vilsmeier-Haack Reaction cluster_1 Carbazole Formation A 3-Methyl-1H-indole C Electrophilic Iminium Ion A->C Reaction with B Vilsmeier Reagent (POCl₃, DMF) B->C Forms D Formylation at C3 C->D Attacks indole E 3-Methyl-1H-indole- 3-carbaldehyde D->E F Intermediate from 3-Methyl-1H-indole- 2-carbaldehyde G Condensation with aniline derivative F->G H Cyclization G->H I Carbazole Alkaloid H->I

Caption: Vilsmeier-Haack reaction and subsequent carbazole formation.

Note: While the Vilsmeier-Haack reaction is a powerful tool for indole functionalization, its direct application to this compound for carbazole synthesis requires specific reaction conditions and may lead to a mixture of products. The protocol provided in Section II is a more direct and regioselective approach for the synthesis of the target Murrayafoline A analogue.

IV. Conclusion

The protocols detailed in these application notes provide a robust framework for the synthesis of carbazole alkaloids from the readily available starting material, this compound. The Wittig olefination followed by oxidative cyclization offers a reliable and high-yielding route to a Murrayafoline A analogue. These methodologies are valuable for researchers engaged in the synthesis of novel indole alkaloids for drug discovery and development. The provided data and diagrams facilitate the understanding and implementation of these synthetic strategies in a laboratory setting.

Application Notes and Protocols: 3-Methyl-1H-indole-2-carbaldehyde in C-C and C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Methyl-1H-indole-2-carbaldehyde and its analogs in significant carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. The methodologies outlined are crucial for the synthesis of diverse heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and drug discovery.

C-C Coupling: Synthesis of Bis(indolyl)methanes

The reaction of indole-2-carbaldehydes with indoles represents a direct method for the synthesis of bis(indolyl)methanes, a class of compounds with a wide range of biological activities. This acid-catalyzed condensation reaction proceeds via an electrophilic substitution mechanism.

A plausible reaction mechanism for the formation of bis(indolyl)methanes involves the activation of the aldehyde's carbonyl group by a catalyst, making it electrophilic. Subsequently, another indole molecule attacks the activated carbonyl, leading to an intermediate alcohol. This intermediate then aromatizes to form the final bis(indolyl)methane product.[1]

C_C_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Indole_2_carbaldehyde This compound Mixing Mixing & Stirring Indole_2_carbaldehyde->Mixing Indole Indole Indole->Mixing Extraction Extraction with Organic Solvent Mixing->Extraction Reaction Completion Catalyst Acid Catalyst (e.g., Salicylic Acid) Catalyst->Mixing Purification Column Chromatography Extraction->Purification BIM Bis(indolyl)methane Purification->BIM

Experimental workflow for the synthesis of bis(indolyl)methanes.

Quantitative Data for Bis(indolyl)methane Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of various bis(indolyl)methanes catalyzed by salicylic acid. This protocol demonstrates a green and efficient method for this transformation.[2]

EntryAldehydeIndoleCatalyst Loading (mol%)Time (h)Yield (%)
1Benzaldehyde2-Methylindole15784
24-Chlorobenzaldehyde2-Methylindole15690
34-Methoxybenzaldehyde2-Methylindole15888
44-Nitrobenzaldehyde2-Methylindole15592
5BenzaldehydeIndole15685
64-ChlorobenzaldehydeIndole15591
Experimental Protocol: General Procedure for the Synthesis of Bis(indolyl)methanes

This protocol is based on a salicylic acid-catalyzed reaction in an aqueous medium.[2]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), indole or 2-methylindole (2 mmol), and salicylic acid (15 mol%).

  • Solvent Addition: Add a 1:1 mixture of water and ethanol (5 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired bis(indolyl)methane.

C-N Coupling: Synthesis of γ-Carbolines

A novel and efficient one-pot, solvent-free protocol has been developed for the synthesis of 1-indolyl-3,5,8-substituted γ-carbolines from 1-substituted-1H-indole-2-carbaldehydes and glycine alkyl esters. This cascade imination-heterocyclization reaction is catalyzed by an organic base, N,N-diisopropylethylamine (DIPEA).[3][4][5]

The proposed mechanism for this transformation involves the initial formation of an imine from the indole-2-carbaldehyde and the glycine ester. Protonation of the imine nitrogen leads to an electrophilic aromatic substitution at the C3 position of the indole ring, forming a new C-C bond. Subsequent proton abstraction and oxidation lead to the aromatized γ-carboline product.[3]

CN_Coupling_Pathway Indole_Aldehyde 1-Methyl-1H-indole- 2-carbaldehyde Imine_Formation Imine Intermediate Indole_Aldehyde->Imine_Formation Glycine_Ester Glycine Methyl Ester Hydrochloride Glycine_Ester->Imine_Formation Cyclization Intramolecular Electrophilic Substitution Imine_Formation->Cyclization DIPEA Dihydro_Carboline 1,2-Dihydro-γ-carboline Intermediate Cyclization->Dihydro_Carboline Aromatization Aromatization Dihydro_Carboline->Aromatization Gamma_Carboline 1-Indolyl-γ-carboline Aromatization->Gamma_Carboline

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methyl-1H-indole-2-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used and effective method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, in this case, 3-methylindole, using a Vilsmeier reagent.

Q2: What is the Vilsmeier reagent and how is it prepared?

A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction. It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). The reaction is exothermic and should be conducted under anhydrous conditions at low temperatures (typically 0-5 °C) to prevent decomposition of the reagent.

Q3: At which position on the 3-methylindole ring does the Vilsmeier-Haack reaction occur?

A3: For 3-methylindole, the formylation predominantly occurs at the C2 position, yielding the desired this compound. The C3 position is already substituted with a methyl group, and the C2 position is the next most nucleophilic site.

Q4: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

A4: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up often involves quenching the reaction with ice, which must be done slowly and carefully to control the exothermic reaction.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a dilute base solution), extracted with an organic solvent, and then spotted on a TLC plate to compare the consumption of the starting material (3-methylindole) and the formation of the product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which can lead to its decomposition. 2. Low Reagent Reactivity: The Vilsmeier reagent may not have formed properly or has decomposed. 3. Insufficient Reaction Temperature or Time: The reaction may not have gone to completion.1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous DMF and freshly distilled or high-purity POCl₃. 2. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. Consider using a slight excess of POCl₃. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 60-80 °C) or extending the reaction time.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product. 2. Impurities in Starting Materials: Impurities in the 3-methylindole or solvents can lead to undesirable side reactions.1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and its addition to the 3-methylindole solution. Use an ice bath to manage the reaction temperature. 2. Use purified 3-methylindole and anhydrous, high-purity solvents.
Formation of Multiple Products (Visible on TLC) 1. Di-formylation: Under harsh conditions or with a large excess of the Vilsmeier reagent, a second formyl group may be introduced onto the indole ring or the N-H position. 2. Other Side Reactions: Impurities or incorrect stoichiometry can lead to various side products.1. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the 3-methylindole). 2. Carefully control the reaction temperature and time. Ensure the purity of all reagents and solvents.
Product Decomposition During Work-up 1. Harsh pH Conditions: The product may be sensitive to strongly acidic or basic conditions during the work-up. 2. High Temperatures During Work-up: The product may be thermally unstable.1. Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize the mixture carefully and slowly with a mild base like a saturated sodium bicarbonate or sodium acetate solution to a pH of 7-8. 2. Avoid excessive heating during solvent removal (rotoevaporation).
Difficulty in Product Purification 1. Co-elution with Starting Material: If the reaction did not go to completion, the product and starting material may have similar polarities, making separation by column chromatography challenging. 2. Presence of Polar Impurities: Byproducts from the decomposition of the Vilsmeier reagent can be highly polar and streak on silica gel.1. Optimize the reaction to ensure complete consumption of the starting material. Use a carefully selected solvent system for column chromatography to maximize separation. 2. After quenching the reaction, ensure thorough washing of the organic extract with water and brine to remove water-soluble impurities before chromatography.

Quantitative Data on Vilsmeier-Haack Formylation of Indole Derivatives

Starting MaterialReagents (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
IndolePOCl₃ (1.1), DMFDMF0 to 856~96
2-MethylindolePOCl₃, DMFDMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)
4-MethylindolePOCl₃, DMFDMF0 to 858~90
5-MethylindolePOCl₃, DMFDMF0 to 858~92
IndoleVilsmeier Reagent (2.0)DMF0 to RT2.577

This table is for illustrative purposes. Optimal conditions for this compound may vary.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 3-Methylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Crushed ice

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 3-methylindole (1.0 equivalent) in anhydrous DCM.

    • Slowly add the solution of 3-methylindole to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically stirred for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step is highly exothermic.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to purify the product.

Visualizations

Experimental Workflow

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0-5 °C) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture (0 °C to RT) Vilsmeier_Reagent->Reaction_Mixture Start_Material 3-Methylindole in Anhydrous DCM Start_Material->Reaction_Mixture Quenching Quench with Ice & Neutralize Reaction_Mixture->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or No Product Moisture Check for Moisture (Anhydrous Conditions) Start->Moisture Reagent_Quality Verify Reagent Quality (Fresh POCl₃, Anhydrous DMF) Start->Reagent_Quality Reaction_Conditions Optimize Reaction (Temp, Time) Start->Reaction_Conditions Workup_Issues Review Work-up Procedure (pH, Temp) Start->Workup_Issues Tarry_Residue Tarry Residue Formation Temp_Control Improve Temperature Control (Ice Bath) Tarry_Residue->Temp_Control Purity_Check Check Starting Material Purity Tarry_Residue->Purity_Check Multiple_Products Multiple Products on TLC Stoichiometry Adjust Stoichiometry (Reduce Vilsmeier Reagent) Multiple_Products->Stoichiometry Milder_Conditions Use Milder Conditions (Lower Temp, Shorter Time) Multiple_Products->Milder_Conditions

Caption: Troubleshooting decision tree for common synthesis issues.

Technical Support Center: 3-Methyl-1H-indole-2-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Methyl-1H-indole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can arise from starting materials, side reactions, and degradation of the product. Potential impurities include:

  • Unreacted starting materials: Such as 3-methylindole.

  • Oxidation products: The indole ring is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Over-formylation or side-reaction products: Depending on the synthetic route (e.g., Vilsmeier-Haack reaction), byproducts from reactions at other positions on the indole ring or with the solvent can occur.

  • Degradation products: Indole derivatives can be sensitive to light, heat, and acidic conditions, leading to decomposition. Potential degradation products of the related compound 3-methylindole include Indole-3-carboxylic acid and Indole-3-carboxaldehyde.[1]

Q2: My purified this compound is discolored (yellow to brown). What is the likely cause and how can I fix it?

A2: Discoloration is often due to the presence of oxidized impurities or residual starting materials. To obtain a pure, off-white to pale yellow solid, consider the following:

  • Recrystallization: This is often the most effective method for removing colored impurities. Suitable solvent systems include ethanol, or mixtures like n-hexane/ethyl acetate.

  • Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be cautious, as it can also adsorb some of your product.

  • Column Chromatography: If recrystallization is ineffective, column chromatography with a suitable solvent system (e.g., petroleum ether/ethyl acetate) can separate the desired product from colored impurities.[2]

Q3: I am seeing streaks and overlapping spots on my TLC plate during purification monitoring. What could be the issue?

A3: Streaking and poor separation on a TLC plate can be caused by several factors:

  • Overloading: Applying too much sample to the TLC plate can lead to broad, streaky spots.

  • Inappropriate Solvent System: The chosen eluent may be too polar or not polar enough, resulting in poor separation. Experiment with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can cause streaking from the baseline.

  • Compound Degradation: The compound may be degrading on the silica gel plate, which is slightly acidic. Adding a small amount of triethylamine to the eluent can sometimes mitigate this.

Q4: What are the recommended storage conditions for this compound to prevent degradation?

A4: To ensure stability, this compound should be stored in a cool, dark, and dry place, preferably at 2-8°C.[3][4] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guides

Column Chromatography Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Product and Impurities Improper solvent system (eluent).Optimize the eluent system using TLC. A good Rf value for the product is typically between 0.2 and 0.4. A common starting point is a petroleum ether:ethyl acetate gradient.[2]
Column overloading.Use a larger column or reduce the amount of crude product loaded. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Channeling in the column packing.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly or Too Slowly Eluent is too polar or not polar enough.If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the petroleum ether to ethyl acetate ratio). If it elutes too slowly (low Rf), increase the polarity.
Colored Impurities Co-elute with the Product Impurities have similar polarity to the product.Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity.
Consider a different purification technique, such as recrystallization.
Recrystallization Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Product Does Not Dissolve in Hot Solvent Incorrect solvent choice.The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents of varying polarities.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent.
The solution is supersaturated with impurities.Try to purify the crude product by another method (e.g., column chromatography) first.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No Crystals Form Upon Cooling The solution is not saturated enough.Evaporate some of the solvent to increase the concentration and then try cooling again.
Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
Add a seed crystal of the pure product.
Low Recovery of Purified Product Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The product has some solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is based on a general procedure for the purification of similar indole aldehydes.[2]

1. Preparation of the Column:

  • Select an appropriately sized glass column.
  • Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluent (e.g., 100% petroleum ether).
  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
  • Add a layer of sand on top of the silica gel.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
  • Carefully load the sample onto the top of the column.

3. Elution:

  • Start eluting with a non-polar solvent (e.g., petroleum ether).
  • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A common gradient might be from 100% petroleum ether to a 50:1 or 30:1 mixture of petroleum ether:ethyl acetate.[2]
  • Collect fractions and monitor them by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Assessment by HPLC

This is a general method for indole aldehydes that can be adapted for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often effective.

  • Gradient: A typical gradient might start at a lower concentration of acetonitrile and increase over time. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 300 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase or a compatible solvent like methanol or acetonitrile.

Visualizations

G Troubleshooting Logic for Discolored Product start Crude Product is Discolored recrystallization Attempt Recrystallization (e.g., with Ethanol or Hexane/EtOAc) start->recrystallization success Pure, Colorless Product Obtained recrystallization->success Successful failure Product Still Discolored recrystallization->failure Unsuccessful charcoal Add Activated Charcoal during Recrystallization charcoal->success Successful column Perform Column Chromatography (e.g., Petroleum Ether/EtOAc gradient) charcoal->column Still Impure failure->charcoal Try with Adsorbent failure->column Direct to Chromatography column->success Successful

Caption: Troubleshooting workflow for discolored product.

G General Purification Workflow crude Crude this compound column Column Chromatography (Silica Gel, Petroleum Ether/EtOAc) crude->column tlc Monitor Fractions by TLC column->tlc combine Combine Pure Fractions tlc->combine evaporate1 Evaporate Solvent combine->evaporate1 recrystallize Optional: Recrystallization (e.g., from Ethanol) evaporate1->recrystallize purity_check Assess Purity (HPLC, NMR) evaporate1->purity_check If sufficiently pure filter Filter and Dry recrystallize->filter pure_product Pure Product filter->pure_product pure_product->purity_check

Caption: General purification and analysis workflow.

References

Technical Support Center: Formylation of 3-Methylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the formylation of 3-methylindole (skatole).

Troubleshooting Guides

This section addresses specific issues that may arise during the formylation of 3-methylindole using common methods such as the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.

Issue 1: Low Yield of 3-Formyl-3-methylindole in Vilsmeier-Haack Reaction

Symptoms: The primary product, 3-formyl-3-methylindole, is obtained in a lower-than-expected yield, with the presence of significant byproducts.

Possible Causes and Solutions:

  • Formation of N-Formyl and 2-Formyl Isomers: The Vilsmeier-Haack reaction of 3-methylindole can lead to the formation of 1-formyl-3-methylindole and 2-formyl-3-methylindole as significant side products.

    • Solution: Optimization of reaction conditions is crucial. Lowering the reaction temperature and reducing the reaction time can favor the formation of the desired C3-formylated product. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to stop the reaction at the optimal point.

  • Formation of o-Formamidoacetophenone: Ring-opening of the indole nucleus can occur, leading to the formation of o-formamidoacetophenone.

    • Solution: This side reaction is often promoted by higher temperatures and prolonged reaction times. Employing milder reaction conditions can help minimize its formation.

  • Degradation of Starting Material: 3-Methylindole can be unstable under strongly acidic conditions.

    • Solution: Ensure slow and controlled addition of phosphorus oxychloride (POCl₃) to the dimethylformamide (DMF) solution at a low temperature to control the exotherm. The reaction with 3-methylindole should also be carried out at a controlled temperature.

Issue 2: Inefficient Formylation with the Duff Reaction

Symptoms: The Duff reaction results in a low conversion of 3-methylindole to 3-formyl-3-methylindole.

Possible Causes and Solutions:

  • Low Reactivity of the Substrate: The Duff reaction is generally less efficient than the Vilsmeier-Haack reaction for the formylation of indoles.[1]

    • Solution: While the Duff reaction is known for being less efficient, ensuring the use of a suitable acidic medium, such as glacial acetic acid or trifluoroacetic acid, and an appropriate reaction temperature (typically reflux) is important.[2] Prolonging the reaction time may improve the yield, but this should be balanced against potential degradation.

  • Formation of Complex Mixtures: The reaction can produce a mixture of products that are difficult to separate.

    • Solution: Careful purification by column chromatography is often necessary to isolate the desired product.

Issue 3: Unexpected Products in the Reimer-Tiemann Reaction

Symptoms: Besides the expected 3-formyl-3-methylindole, other unexpected products are observed, complicating the purification process.

Possible Causes and Solutions:

  • Ring Expansion to 3-Chloroquinoline Derivatives: The dichlorocarbene intermediate generated in the Reimer-Tiemann reaction can react with the indole nucleus to cause ring expansion, leading to the formation of 3-chloroquinoline derivatives.[3]

    • Solution: This is an inherent potential side reaction for indoles under Reimer-Tiemann conditions.[1] Modifying the reaction conditions, such as using a phase-transfer catalyst, may influence the product distribution. Careful analysis of the product mixture is required to identify and separate these byproducts.

  • Formation of Dichloromethyl Adducts: Incomplete hydrolysis of the intermediate formed after the addition of dichlorocarbene can lead to the persistence of dichloromethyl-substituted indoles.

    • Solution: Ensure complete hydrolysis during the workup by using a sufficiently strong base and allowing adequate time for the reaction to go to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Vilsmeier-Haack formylation of 3-methylindole?

A1: The most common side products are 1-formyl-3-methylindole, 2-formyl-3-methylindole, and o-formamidoacetophenone. The formation of these byproducts is highly dependent on the reaction conditions.

Q2: How can I minimize the formation of the N-formyl byproduct in the Vilsmeier-Haack reaction?

A2: Minimizing the formation of 1-formyl-3-methylindole can be achieved by carefully controlling the reaction temperature and time. Lower temperatures generally favor C-formylation over N-formylation.

Q3: Is the Duff reaction a good choice for the formylation of 3-methylindole?

A3: The Duff reaction can be used for the formylation of 3-methylindole, but it is generally less efficient than the Vilsmeier-Haack reaction, often resulting in lower yields.[1] It is considered a milder alternative but may require more optimization.

Q4: What is the mechanism behind the formation of 3-chloroquinoline in the Reimer-Tiemann reaction of indoles?

A4: The dichlorocarbene (:CCl₂) generated from chloroform and a strong base attacks the electron-rich double bond of the indole pyrrole ring. This is followed by a rearrangement and ring expansion process that ultimately leads to the formation of a six-membered pyridine ring fused to the benzene ring, resulting in a substituted 3-chloroquinoline.

Q5: Can I use other formylating agents to avoid these side reactions?

A5: Yes, other formylation methods exist. For example, using paraformaldehyde with a Lewis acid catalyst can be an alternative. The choice of method will depend on the specific requirements of the synthesis and the tolerance of other functional groups in the molecule.

Data Presentation

Table 1: Product Distribution in the Formylation of 3-Methylindole under Various Conditions

Reaction MethodReagentsProductYield (%)Reference
Vilsmeier-HaackPOCl₃, DMF1-Formyl-3-methylindole71
2-Formyl-3-methylindole22.5
o-FormamidoacetophenoneTrace
Duff ReactionHexamethylenetetramine, Acetic Acid3-Formyl-3-methylindole74
Reimer-TiemannCHCl₃, NaOH3-Formyl-3-methylindoleModerate (yields vary)[1]
4-Methyl-3-chloroquinolinePotential Side Product[3]

Experimental Protocols

Vilsmeier-Haack Formylation of 3-Methylindole
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction with 3-Methylindole: After the addition of POCl₃ is complete, add a solution of 3-methylindole in anhydrous DMF dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.

  • Workup: Pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated aqueous solution of sodium hydroxide or potassium carbonate until it is alkaline.

  • Isolation and Purification: The product usually precipitates out. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Duff Formylation of 3-Methylindole
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylindole in glacial acetic acid.

  • Addition of Reagent: Add hexamethylenetetramine to the solution.

  • Heating: Heat the reaction mixture to reflux for several hours (e.g., 6-8 hours). Monitor the reaction by TLC.

  • Hydrolysis: After cooling, add water and an acid (e.g., hydrochloric acid) and heat the mixture again for a short period (e.g., 30 minutes) to hydrolyze the intermediate imine.

  • Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.[1]

Reimer-Tiemann Formylation of 3-Methylindole (General Protocol)
  • Reaction Setup: In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3-methylindole in a suitable solvent like ethanol.

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide.

  • Chloroform Addition: Heat the mixture to around 60-70 °C and add chloroform dropwise with vigorous stirring. A phase-transfer catalyst (e.g., benzyltriethylammonium chloride) can be added to improve the reaction between the two phases.[3]

  • Reaction Progression: Maintain the temperature and stirring for several hours. The reaction is often exothermic.

  • Workup: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., hydrochloric acid).

  • Isolation and Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer, dry it, and remove the solvent. The crude product is then purified by column chromatography to separate the desired aldehyde from side products like 3-chloroquinoline derivatives.

Mandatory Visualization

Vilsmeier_Haack_Pathway 3-Methylindole 3-Methylindole Electrophilic Attack at C3 Electrophilic Attack at C3 3-Methylindole->Electrophilic Attack at C3 Major Pathway Electrophilic Attack at N1 Electrophilic Attack at N1 3-Methylindole->Electrophilic Attack at N1 Side Reaction Electrophilic Attack at C2 Electrophilic Attack at C2 3-Methylindole->Electrophilic Attack at C2 Side Reaction Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->Electrophilic Attack at C3 Vilsmeier Reagent (POCl3/DMF)->Electrophilic Attack at N1 Vilsmeier Reagent (POCl3/DMF)->Electrophilic Attack at C2 Intermediate_C3 Intermediate_C3 Electrophilic Attack at C3->Intermediate_C3 3-Formyl-3-methylindole 3-Formyl-3-methylindole Intermediate_C3->3-Formyl-3-methylindole Hydrolysis Ring Opening Ring Opening Intermediate_C3->Ring Opening Harsh Conditions Intermediate_N1 Intermediate_N1 Electrophilic Attack at N1->Intermediate_N1 1-Formyl-3-methylindole 1-Formyl-3-methylindole Intermediate_N1->1-Formyl-3-methylindole Hydrolysis Intermediate_C2 Intermediate_C2 Electrophilic Attack at C2->Intermediate_C2 2-Formyl-3-methylindole 2-Formyl-3-methylindole Intermediate_C2->2-Formyl-3-methylindole Hydrolysis o-Formamidoacetophenone o-Formamidoacetophenone Ring Opening->o-Formamidoacetophenone

Caption: Vilsmeier-Haack formylation of 3-methylindole pathways.

Reimer_Tiemann_Pathway 3-Methylindole 3-Methylindole Addition to C2-C3 bond Addition to C2-C3 bond 3-Methylindole->Addition to C2-C3 bond Major Pathway Dichlorocarbene (:CCl2) Dichlorocarbene (:CCl2) Dichlorocarbene (:CCl2)->Addition to C2-C3 bond Dichloromethyl Intermediate Dichloromethyl Intermediate Addition to C2-C3 bond->Dichloromethyl Intermediate 3-Formyl-3-methylindole 3-Formyl-3-methylindole Dichloromethyl Intermediate->3-Formyl-3-methylindole Hydrolysis Ring Expansion Ring Expansion Dichloromethyl Intermediate->Ring Expansion Side Reaction 4-Methyl-3-chloroquinoline 4-Methyl-3-chloroquinoline Ring Expansion->4-Methyl-3-chloroquinoline

Caption: Reimer-Tiemann formylation of 3-methylindole pathways.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Substrate Dissolve Substrate Start->Dissolve Substrate Cool Reaction Mixture Cool Reaction Mixture Dissolve Substrate->Cool Reaction Mixture Prepare Formylating Agent Prepare Formylating Agent Cool Reaction Mixture->Prepare Formylating Agent Add Formylating Agent Add Formylating Agent Prepare Formylating Agent->Add Formylating Agent Stir at Controlled Temperature Stir at Controlled Temperature Add Formylating Agent->Stir at Controlled Temperature Monitor by TLC/HPLC Monitor by TLC/HPLC Stir at Controlled Temperature->Monitor by TLC/HPLC Quench Reaction Quench Reaction Monitor by TLC/HPLC->Quench Reaction Neutralize Neutralize Quench Reaction->Neutralize Extract Product Extract Product Neutralize->Extract Product Purify (Chromatography/Recrystallization) Purify (Chromatography/Recrystallization) Extract Product->Purify (Chromatography/Recrystallization) Characterize Product Characterize Product Purify (Chromatography/Recrystallization)->Characterize Product End End Characterize Product->End

Caption: General experimental workflow for formylation reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1H-indole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-1H-indole-2-carbaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. However, for 3-substituted indoles like 3-methylindole, directing the formylation to the C2 position can be challenging as the C3 position is generally more reactive. An alternative and often effective method is the oxidation of 2,3-dimethylindole.

Q2: Why am I getting a low yield of the desired this compound with the Vilsmeier-Haack reaction?

A2: Low yields in the Vilsmeier-Haack formylation of 3-methylindole at the C2 position can be attributed to several factors. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. The presence of the methyl group at C3 can further influence the regioselectivity. Additionally, side reactions such as polymerization of the indole nucleus under acidic conditions can reduce the yield of the desired product. Careful control of reaction temperature and the stoichiometry of the Vilsmeier reagent is crucial.

Q3: I am observing a dark, tarry substance in my reaction mixture. What is it and how can I prevent it?

A3: The formation of dark, polymeric materials is a common issue in indole chemistry, especially under the acidic conditions of the Vilsmeier-Haack reaction. This is due to the acid-catalyzed self-polymerization of the electron-rich indole ring. To minimize this, it is recommended to work at low temperatures (0 °C or below), use an inert atmosphere, and add the indole substrate slowly to the pre-formed Vilsmeier reagent.

Q4: My purified product shows a color change from white to pink or brown over time. What is happening?

A4: Indole derivatives are often susceptible to oxidation, which can be initiated by exposure to air, light, and elevated temperatures.[1] This degradation is often indicated by a color change to pink, red, or brown.[1] To ensure the stability of your product, it is best to store it in a cool, dark place under an inert atmosphere.

Troubleshooting Guides

Method 1: Vilsmeier-Haack Formylation of 3-Methylindole

Issue 1: Low Yield and/or Poor Regioselectivity (Formylation at other positions)

Potential Cause Recommended Solution
Reaction Temperature Too High Maintain a low reaction temperature (e.g., 0 to 5 °C) during the addition of reagents and throughout the reaction to minimize side reactions and improve selectivity.[2]
Incorrect Stoichiometry of Reagents Carefully control the molar ratios of 3-methylindole, POCl₃, and DMF. An excess of the Vilsmeier reagent may lead to side product formation. Start with a 1:1.5:3 ratio of indole:POCl₃:DMF and optimize from there.
Slow Reaction Rate If the reaction is sluggish at low temperatures, a slight increase in temperature (e.g., to room temperature or slightly above) can be cautiously explored while monitoring for the formation of byproducts by TLC.
Work-up Procedure Quench the reaction by pouring it onto crushed ice and then neutralize carefully with a cold aqueous base (e.g., NaOH or K₂CO₃ solution) to avoid acid-catalyzed degradation of the product.

Issue 2: Formation of a Cyanoindole Byproduct

Potential Cause Recommended Solution
Contamination of Reagents The presence of nitrogen-containing impurities in the reagents or solvents can lead to the formation of a cyanoindole byproduct. Use high-purity, anhydrous solvents and freshly distilled reagents.
Reaction with Atmospheric Moisture Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the in-situ formation of species that can react with the formyl group.
Inappropriate Work-up Avoid using ammonia-based quenching agents, as these can react with the aldehyde to form an imine, which can then be converted to the nitrile. Use ice-cold water or a saturated sodium bicarbonate solution for quenching.
Method 2: Oxidation of 2,3-Dimethylindole

Issue 1: Incomplete Reaction or Low Conversion

Potential Cause Recommended Solution
Inefficient Oxidizing Agent Peroxophosphates, such as peroxodiphosphoric acid (PDP) and peroxomonophosphoric acid (PMP), have been shown to be effective for this transformation.[3] Ensure the quality and activity of your oxidizing agent.
Incorrect Reaction Conditions The reaction is typically carried out in an acidic medium (e.g., sulfuric acid) in a methanol-water solvent system.[3] Optimize the acid concentration and reaction time by monitoring the reaction progress with TLC.
Low Reaction Temperature If the reaction is slow, a moderate increase in temperature may be necessary. However, be cautious as higher temperatures can lead to over-oxidation or decomposition.

Issue 2: Formation of Side Products (e.g., Oxidized Dimers)

Potential Cause Recommended Solution
Over-oxidation Use the appropriate stoichiometry of the oxidizing agent and monitor the reaction closely to stop it once the starting material is consumed.
Autoxidation Autoxidation of 2,3-dimethylindole can lead to the formation of oxidized dimers.[4] Performing the reaction under an inert atmosphere can help minimize this side reaction.
Work-up and Purification The desired aldehyde may be one of several products. Careful purification by column chromatography is often necessary to isolate the this compound.

Data Presentation

Table 1: Comparison of General Reaction Conditions for the Synthesis of Indole-Carbaldehydes

Parameter Vilsmeier-Haack Formylation Oxidation of 2,3-Dimethylindole
Starting Material 3-Methylindole2,3-Dimethylindole
Key Reagents POCl₃, DMFPeroxodiphosphoric acid or Peroxomonophosphoric acid
Typical Solvent DMF, DCM, or other halogenated hydrocarbons[5]Methanol-water with sulfuric acid[3]
Reaction Temperature 0 °C to room temperature (or higher, substrate dependent)[5]Typically room temperature or slightly elevated
Key Challenges Regioselectivity (C2 vs. C3), polymerizationOver-oxidation, formation of side products (dimers)[4]
General Yield Range Moderate to good (highly substrate dependent)Moderate

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3-Methylindole (Optimized General Procedure)

Disclaimer: This is a generalized protocol and may require optimization for your specific setup and scale.

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Formylation Reaction: Dissolve 3-methylindole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C or let it slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Slowly neutralize the mixture with a cold, saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Oxidation of 2,3-Dimethylindole to this compound

Disclaimer: This protocol is based on literature reports and may require optimization.[3]

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethylindole (1 equivalent) in a 20% v/v methanol-water solution containing sulfuric acid (0.1–1 mol dm⁻³).

  • Addition of Oxidizing Agent: To the stirred solution, add the chosen peroxophosphate (peroxodiphosphoric acid or peroxomonophosphoric acid) (optimized stoichiometry, start with 1.1 equivalents) in portions, while monitoring the temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or a slightly elevated temperature, monitoring the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy any excess peroxide. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired this compound.

Mandatory Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Indole 3-Methylindole Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Indole->Iminium_Salt Electrophilic Attack Hydrolysis Hydrolysis (H2O, Base) Iminium_Salt->Hydrolysis Product 3-Methyl-1H-indole- 2-carbaldehyde Hydrolysis->Product Purification Column Chromatography Product->Purification

Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.

Oxidation_Workflow Start 2,3-Dimethylindole Intermediate Indoleninic Intermediate Start->Intermediate Electrophilic Attack by Peroxide Oxidant Peroxophosphate (e.g., PDP, PMP) Oxidant->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 3-Methyl-1H-indole- 2-carbaldehyde Hydrolysis->Product Purification Column Chromatography Product->Purification Troubleshooting_Logic cluster_vilsmeier Vilsmeier-Haack Issues cluster_oxidation Oxidation Issues Start Low Yield of Desired Product Method Which Method? Start->Method Vilsmeier Vilsmeier-Haack Method->Vilsmeier Vilsmeier Oxidation Oxidation Method->Oxidation Oxidation Polymer Polymerization? Vilsmeier->Polymer OverOx Over-oxidation? Oxidation->OverOx Regio Wrong Regioisomer? Polymer->Regio No Temp Lower Temperature Polymer->Temp Yes Protect Consider N-Protecting Group Regio->Protect Yes Inert Use Inert Atmosphere Temp->Inert SlowAdd Slow Addition of Indole Inert->SlowAdd Incomplete Incomplete Reaction? OverOx->Incomplete No Stoich Check Oxidant Stoichiometry OverOx->Stoich Yes Purity Check Oxidant Purity Incomplete->Purity Yes Time Optimize Reaction Time Stoich->Time

References

How to prevent oxidation of 3-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Methyl-1H-indole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a solid organic compound with a melting point of 140-142°C. Its chemical structure, featuring an electron-rich indole ring and a reactive aldehyde group, makes it susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] This can lead to the formation of impurities, primarily the corresponding carboxylic acid, 3-Methyl-1H-indole-2-carboxylic acid.

Q2: What are the visual signs of oxidation in my this compound sample?

A key indicator of oxidation is a change in the physical appearance of the compound. While a pure sample is typically a solid, oxidized samples may show discoloration, often turning yellowish or brownish. If you observe a significant color change, it is recommended to assess the purity of the material before use.

Q3: What are the optimal storage conditions to prevent oxidation?

To minimize oxidation, this compound should be stored under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Under an inert atmosphere, such as nitrogen or argon.

  • Container: In a tightly sealed, opaque container to protect from light and moisture.

Q4: Can I use antioxidants to improve the stability of this compound in solution?

Yes, for solutions, adding a suitable antioxidant can help prevent oxidation. Butylated hydroxytoluene (BHT) is a common choice for stabilizing organic compounds. A typical concentration for BHT in a solution is around 0.01%. It is crucial to ensure that the chosen antioxidant does not interfere with your downstream experimental steps.

Q5: My compound has already oxidized. Can I still use it?

If the extent of oxidation is minor, purification may be possible to remove the carboxylic acid impurity. However, for sensitive applications, it is always best to use a high-purity starting material. The presence of the carboxylic acid impurity can interfere with subsequent reactions.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the oxidation of this compound.

Issue 1: Unexpected reaction outcomes or low yields.
  • Possible Cause: The starting material may have partially oxidized to 3-Methyl-1H-indole-2-carboxylic acid. The aldehyde functionality is crucial for many reactions, and its conversion to a carboxylic acid will lead to failed or incomplete reactions.

  • Solution:

    • Assess Purity: Before starting your experiment, check the purity of your this compound using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Purify the Compound: If significant oxidation has occurred, purify the aldehyde to remove the carboxylic acid impurity. A detailed protocol for this is provided in the "Experimental Protocols" section.

Issue 2: Compound discoloration upon storage.
  • Possible Cause: Exposure to air and/or light.

  • Solution:

    • Review Storage Protocol: Ensure that the compound is stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and protected from light at the recommended temperature of 2-8°C.

    • Inert Gas Purge: Before sealing the container for storage, purge the headspace with a gentle stream of nitrogen or argon to displace any air.

Data Presentation

The stability of this compound is significantly impacted by storage conditions. The following table provides illustrative data based on accelerated stability studies of similar aromatic aldehydes to demonstrate the expected differences in purity over time under various conditions.

Storage ConditionTime (Months)Purity (%)Appearance
2-8°C, Inert Atmosphere (Nitrogen) 0>98%White to off-white solid
6>97%No significant change
12>96%No significant change
2-8°C, Air 0>98%White to off-white solid
6~90%Slight yellowish tint
12~80%Yellowish to brownish solid
Room Temperature (~25°C), Air 0>98%White to off-white solid
6<85%Brownish solid
12<70%Dark brown solid
2-8°C, Inert Atmosphere, with 0.01% BHT (in solution) 0>98%Colorless solution
6>97%Colorless solution
12>96%Colorless solution

Note: This data is illustrative and intended to highlight the relative effects of different storage conditions. Actual stability may vary based on the specific batch and purity of the compound.

Experimental Protocols

Protocol 1: Storage of this compound under an Inert Atmosphere

Objective: To properly store solid this compound to minimize oxidation.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Nitrogen or Argon gas cylinder with a regulator and tubing

  • Schlenk line or a similar apparatus for handling air-sensitive compounds (optional)

Procedure:

  • Place the solid this compound into the amber glass vial.

  • If using a Schlenk line, attach the vial and evacuate and backfill with inert gas three times.

  • If a Schlenk line is not available, gently flush the headspace of the vial with a stream of nitrogen or argon for 1-2 minutes to displace the air.

  • Quickly and tightly seal the vial with the PTFE-lined cap.

  • Label the vial clearly.

  • Store the vial in a refrigerator at 2-8°C.

Protocol 2: Purification of Oxidized this compound

Objective: To remove the 3-Methyl-1H-indole-2-carboxylic acid impurity from the aldehyde. This protocol is based on the principle that the acidic impurity can be converted to its salt and removed via a basic wash.

Materials:

  • Oxidized this compound

  • Diethyl ether or other suitable water-immiscible organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the oxidized this compound in a suitable organic solvent (e.g., diethyl ether) in an Erlenmeyer flask.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate. The organic layer contains the purified aldehyde, while the aqueous layer contains the sodium salt of the carboxylic acid impurity.

  • Drain the lower aqueous layer and discard it.

  • Wash the organic layer with deionized water by adding an equal volume of water, shaking, and draining the aqueous layer.

  • Wash the organic layer with brine to help remove any remaining water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Dry the organic layer by adding a small amount of anhydrous magnesium sulfate or sodium sulfate and swirling the flask.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Confirm the purity of the recovered material using an appropriate analytical method (e.g., HPLC, NMR).

Visualizations

The following diagrams illustrate the degradation pathway and the troubleshooting workflow for preventing oxidation.

G Oxidation Pathway of this compound A This compound B 3-Methyl-1H-indole-2-carboxylic acid A->B Oxidation (O2, light)

Caption: The primary degradation pathway of this compound is oxidation to its corresponding carboxylic acid.

G Troubleshooting Workflow for Oxidation Issues Start Start: Experiencing Oxidation Issues CheckStorage Check Storage Conditions Start->CheckStorage InertAtmosphere Store under Inert Atmosphere (N2 or Ar) CheckStorage->InertAtmosphere Incorrect CorrectTemp Store at 2-8°C CheckStorage->CorrectTemp Incorrect ProtectFromLight Use Amber Vials CheckStorage->ProtectFromLight Incorrect AssessPurity Assess Purity (e.g., HPLC, NMR) CheckStorage->AssessPurity Correct InertAtmosphere->AssessPurity CorrectTemp->AssessPurity ProtectFromLight->AssessPurity IsPure Proceed with Experiment AssessPurity->IsPure Purity >95% NeedsPurification Purify Compound AssessPurity->NeedsPurification Purity <95% PurificationProtocol Follow Purification Protocol (Basic Wash) NeedsPurification->PurificationProtocol ReassessPurity Re-assess Purity PurificationProtocol->ReassessPurity ReassessPurity->IsPure Purity >95% ReassessPurity->NeedsPurification Purity <95% (Consider discarding)

Caption: A logical workflow to diagnose and resolve issues related to the oxidation of this compound.

References

Troubleshooting low conversion rates in reactions with 3-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 3-Methyl-1H-indole-2-carbaldehyde. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound has a low conversion rate. What are the most common causes?

Low conversion rates can stem from several factors. Key areas to investigate include:

  • Catalyst Issues: The chosen catalyst may be inappropriate for the specific transformation, deactivated, or used in an incorrect amount. Both basic catalysts (e.g., piperidine for Knoevenagel condensations) and acidic catalysts (protic or Lewis acids for bis(indolyl)methane synthesis) are commonly employed.[1][2]

  • Solvent Effects: The reaction solvent significantly impacts kinetics. The choice between polar aprotic (e.g., DMF, acetonitrile), polar protic (e.g., ethanol), or non-polar solvents (e.g., toluene, DCM) can dramatically influence the reaction outcome.[1][2]

  • Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[1][2]

  • Water Content: For reactions that produce water as a byproduct, such as condensations, failure to remove it can shift the equilibrium back towards the reactants, thus lowering the conversion.[1] Anhydrous conditions are often crucial, especially for acid-catalyzed reactions.[2]

  • Reactant Quality and Stoichiometry: Impurities in the this compound or other reactants can interfere with the reaction. Incorrect molar ratios of the reactants are also a common source of poor results.

  • Steric Hindrance: The methyl group at the 3-position of the indole ring can sterically hinder the approach of nucleophiles to the aldehyde, potentially slowing down the reaction rate compared to unsubstituted indole-2-carbaldehyde.[3]

Q2: I am observing multiple products in my reaction mixture. What could be the cause?

The formation of multiple products or side reactions can often be attributed to:

  • High Reaction Temperature: Elevated temperatures can provide the activation energy for undesired reaction pathways.[2]

  • Harsh Catalyst: A catalyst that is too strong (e.g., a very strong acid) can lead to non-specific reactions or degradation of the indole moiety.[2]

  • Incorrect Stoichiometry: Using an incorrect ratio of reactants can lead to the formation of partially reacted intermediates or side products.[2]

  • Oxidation: The indole ring can be susceptible to oxidation, especially in the presence of air (oxygen) at elevated temperatures.[2] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[4]

Q3: How do I choose the appropriate solvent for my reaction?

The choice of solvent is critical and depends on the specific reaction being performed:

  • For Knoevenagel Condensations: Polar aprotic solvents like acetonitrile or DMF are often effective.[2]

  • For Bis(indolyl)methane Synthesis: Dichloromethane or ethanol are common choices.[2] In some cases, solvent-free conditions have been reported to be successful.[5]

  • General Considerations: The solvent should be able to dissolve the reactants to a reasonable extent. It is also important to use dry solvents, especially in moisture-sensitive reactions.[2]

Troubleshooting Guides

Guide 1: Low Yield in Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of this compound with an active methylene compound in the presence of a basic catalyst.

Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Use a fresh bottle of the basic catalyst (e.g., piperidine, pyridine, or an ammonium salt).

    • Consider screening different catalysts to find the most effective one for your specific substrates.[1]

  • Optimize Reaction Temperature:

    • If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC. Be cautious of temperatures that are too high, which could lead to side products.[1]

  • Solvent Selection:

    • If using a protic solvent, consider switching to a polar aprotic solvent like acetonitrile or DMF.[1][2]

  • Water Removal:

    • If using a solvent that forms an azeotrope with water (e.g., toluene), employ a Dean-Stark apparatus to continuously remove water as it is formed.[1]

    • Alternatively, adding molecular sieves to the reaction mixture can help to remove water.[2]

Visual Workflow for Troubleshooting Low Conversion:

G start Low Conversion Rate catalyst Check Catalyst Activity - Use fresh catalyst - Screen different catalysts start->catalyst temp Optimize Temperature - Gradually increase - Monitor by TLC catalyst->temp No Improvement success Improved Conversion catalyst->success Improvement solvent Evaluate Solvent - Try polar aprotic (e.g., ACN, DMF) - Ensure reactants are soluble temp->solvent No Improvement temp->success Improvement water Address Water Removal - Dean-Stark trap - Add molecular sieves solvent->water No Improvement solvent->success Improvement reactants Verify Reactant Quality - Check purity - Confirm stoichiometry water->reactants No Improvement water->success Improvement reactants->success Improvement

Caption: Systematic troubleshooting for low conversion rates.

Guide 2: Formation of Side Products

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is often the first step to take to reduce the rate of side reactions.[2]

  • Use a Milder Catalyst: If a strong acid or base is being used, consider switching to a milder alternative. For example, a weaker Lewis acid or a solid-supported catalyst could be beneficial.[2]

  • Check Stoichiometry: Carefully verify the molar ratios of your reactants. An excess of one reactant can sometimes lead to undesired follow-on reactions.[2]

  • Inert Atmosphere: If oxidation is suspected, degas your solvent and run the reaction under a nitrogen or argon atmosphere.[4]

Logical Diagram for Side Product Formation:

G start Side Product Formation temp Is temperature too high? start->temp catalyst Is catalyst too harsh? temp->catalyst No action_temp Lower Temperature temp->action_temp Yes stoichiometry Is stoichiometry correct? catalyst->stoichiometry No action_catalyst Use Milder Catalyst catalyst->action_catalyst Yes atmosphere Is reaction open to air? stoichiometry->atmosphere Yes action_stoichiometry Adjust Stoichiometry stoichiometry->action_stoichiometry No action_atmosphere Use Inert Atmosphere atmosphere->action_atmosphere Yes end Reduced Side Products atmosphere->end No action_temp->end action_catalyst->end action_stoichiometry->end action_atmosphere->end

Caption: Decision tree for addressing side product formation.

Data Presentation

Table 1: Effect of Catalyst on Knoevenagel Condensation Yield

Catalyst (5 mol%)SolventTemperature (°C)Time (h)Conversion (%)
PiperidineEthanol251265
PyridineEthanol251240
Ammonium AcetateToluene110 (reflux)885 (with water removal)
NoneEthanol2524<5

Note: Data is illustrative and based on typical trends for Knoevenagel reactions.

Table 2: Influence of Solvent on Bis(indolyl)methane Synthesis

SolventCatalystTemperature (°C)Time (h)Yield (%)
DichloromethaneInCl₃25488
AcetonitrileInCl₃25482
EthanolInCl₃25675
WaterInCl₃50860

Note: Data is illustrative and based on general findings for Lewis acid-catalyzed reactions of indole aldehydes.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, 1 equivalent)

  • Ethanol

  • Piperidine (catalytic amount)

  • Ice-cold water

Procedure:

  • Dissolve this compound (1 mmol) and the active methylene compound (1 mmol) in ethanol (10 mL).[2]

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).[2]

  • Stir the mixture at room temperature. The product may begin to precipitate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, or after a suitable time, cool the mixture in an ice bath and collect the precipitate by filtration.

  • Wash the precipitate with a small amount of ice-cold water and dry under vacuum.

Protocol 2: General Procedure for Synthesis of Bis(indolyl)methanes

Materials:

  • This compound

  • Indole (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid Catalyst (e.g., InCl₃, 0.1 mmol)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add indole (1 mmol).

  • Add the Lewis acid catalyst (0.1 mmol) in one portion.[2]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.[2]

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).[2]

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).[2]

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.[2]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).[2]

References

Recrystallization protocol for purifying 3-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 3-Methyl-1H-indole-2-carbaldehyde via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallizing this compound?

Recrystallization is a purification technique for solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve this compound sparingly at room temperature but will have high solubility at its boiling point. This process allows the impure solid to be dissolved in a hot solvent, and as the solution slowly cools, pure crystals of the target compound form, leaving impurities dissolved in the remaining solution (mother liquor).

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For indole derivatives like this compound, polar organic solvents are often a good starting point. Ethanol, isopropanol, or a mixture of ethanol and water are commonly effective. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option for your specific sample.

Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A low and broad melting point range is a common indicator of an impure compound. Pure crystalline solids typically have a sharp and higher melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification by recrystallization is recommended.

Q4: Can I reuse the mother liquor from the recrystallization?

The mother liquor contains dissolved product, and it is possible to recover a second crop of crystals by concentrating the mother liquor (e.g., by boiling off some of the solvent) and re-cooling. However, this second crop is likely to be less pure than the first. It is advisable to analyze the purity of the second crop separately.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to increase the concentration of the compound and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. - Add a "seed crystal" of pure this compound to the cooled solution.
The product "oils out" instead of forming crystals. - The melting point of the compound is below the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a lower-boiling point solvent. - If impurities are the issue, preliminary purification by column chromatography may be necessary.
Crystals form too quickly, resulting in a fine powder or impure solid. - The solution was cooled too rapidly (e.g., by placing it directly in an ice bath).- Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[1]
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The crystals were washed with a solvent in which they are too soluble. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration to prevent the product from crystallizing prematurely.
Colored impurities are present in the final crystals. - The colored impurity has similar solubility to the product in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product. - Consider an alternative solvent in which the impurity is more soluble.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The optimal solvent and volumes may need to be adjusted based on the purity of the starting material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95% Ethanol/Water, or Isopropanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

Methodology:

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent and begin heating the mixture with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the insoluble materials.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. The purity of the final product can be assessed by its melting point and spectroscopic methods.

Solvent Selection Data (Qualitative)

Solvent SystemSuitability for this compoundNotes
Ethanol GoodA commonly used solvent for indole derivatives. Provides a good balance of solubility at high and low temperatures.
Isopropanol GoodSimilar properties to ethanol and can be an effective alternative.
Ethanol/Water Very GoodThis solvent-antisolvent system is highly effective. The compound is dissolved in a minimum of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Reheating to clarify and then slow cooling can yield very pure crystals.
Toluene ModerateCan be used, especially if the impurities are highly polar.
Hexanes PoorThis compound is likely to have low solubility even at high temperatures. Can be used as an anti-solvent.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid in Flask B Add Minimum Hot Solvent A->B Heat & Stir C Completely Dissolved B->C D Insoluble Impurities? C->D E Hot Filtration D->E Yes F Clear Hot Solution D->F No E->F G Slow Cool to RT F->G H Cool in Ice Bath G->H Maximize Yield I Crystal Formation H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Crystals K->L M Pure Product L->M

Caption: Workflow for the recrystallization of this compound.

References

Technisches Support-Center: Management von Verunreinigungen bei der Synthese von 3-Methyl-1H-indol-2-carbaldehyd

Author: BenchChem Technical Support Team. Date: December 2025

Answering in German as per the user's request.

Willkommen in unserem speziellen Ressourcenzentrum für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die sich mit der Synthese von 3-Methyl-1H-indol-2-carbaldehyd beschäftigen. Dieses Molekül ist ein entscheidender Baustein für eine Vielzahl von pharmazeutischen Wirkstoffen, weshalb seine Reinheit von größter Bedeutung ist. Dieser Leitfaden bietet detaillierte Anleitungen zur Fehlerbehebung und Antworten auf häufig gestellte Fragen, die auf etablierten chemischen Prinzipien und praktischen Laborerfahrungen beruhen. Unser Ziel ist es, Sie in die Lage zu versetzen, die Bildung von Verunreinigungen vorherzusehen, zu identifizieren und zu minimieren, um die Integrität Ihrer Forschungs- und Entwicklungsarbeit zu gewährleisten.

Häufig gestellte Fragen (FAQs)

F1: Was sind die gängigsten Synthesewege für 3-Methyl-1H-indol-2-carbaldehyd und welche Verunreinigungsprofile sind damit verbunden?

Die am weitesten verbreitete und industriell bedeutendste Methode zur Synthese von 3-Methyl-1H-indol-2-carbaldehyd ist die Vilsmeier-Haack-Reaktion von 3-Methylindol.[1][2][3] Diese Reaktion beinhaltet die Formylierung des Indolrings mit einem Vilsmeier-Reagenz, das typischerweise in situ aus Phosphoroxychlorid (POCl₃) und einem Formamidderivat wie N,N-Dimethylformamid (DMF) erzeugt wird.[4][5]

Obwohl diese Methode effektiv ist, ist sie anfällig für die Bildung mehrerer Hauptverunreinigungen:

  • Nicht umgesetztes 3-Methylindol: Eine unvollständige Reaktion kann dazu führen, dass das Ausgangsmaterial in das Endprodukt übergeht.

  • Isomere Verunreinigungen: Die Formylierung kann gelegentlich an anderen Positionen des Indolrings stattfinden, wie z. B. an den Positionen N1, C4, C5, C6 oder C7, obwohl die Formylierung an der C2-Position bei 2-substituierten Indolen im Allgemeinen bevorzugt wird.

  • Di-formylierte Produkte: Unter bestimmten Bedingungen kann eine zweite Formylgruppe eingeführt werden, was zu di-formylierten Indolderivaten führt.[1]

  • Oxidationsprodukte: 3-Methylindol und das Produktaldehyd sind anfällig für Oxidation, insbesondere bei Kontakt mit Luft und Licht, was zu farbigen Verunreinigungen führt.

  • Hydrolyseprodukte: Eine unvollständige Aufarbeitung oder der Kontakt mit Feuchtigkeit kann zur Hydrolyse von Zwischenprodukten oder des Vilsmeier-Reagenz selbst führen, was die Reaktionsmischung verkomplizieren kann.

Tabelle 1: Häufige Verunreinigungen bei der Vilsmeier-Haack-Synthese von 3-Methyl-1H-indol-2-carbaldehyd

Name der VerunreinigungChemische StrukturTypischer BildungswegVermeidungsstrategie
3-MethylindolC₉H₉NUnvollständige ReaktionOptimierung von Reaktionszeit, Temperatur und Stöchiometrie der Reagenzien.
N-Formyl-3-methylindolC₁₀H₉NOReaktion am Indol-StickstoffKontrolle der Reaktionstemperatur; Verwendung eines geeigneten Lösungsmittels.
3-Methyl-1H-indol-x-carbaldehyd (Isomere)C₁₀H₉NONicht-selektive FormylierungPräzise Temperaturkontrolle; Wahl des Vilsmeier-Reagenz.
3-Methyl-1H-indol-2,x-dicarbaldehydC₁₁H₉NO₂Überreaktion/Überschuss an FormylierungsmittelStöchiometrische Kontrolle des Vilsmeier-Reagenz.
3-MethyloxindolC₉H₉NOOxidation des Ausgangsmaterials oder ProduktsReaktion unter inerter Atmosphäre (N₂ oder Ar) durchführen; Verwendung von Antioxidantien.

Leitfaden zur Fehlerbehebung

Problem 1: Geringe Ausbeute und signifikanter Anteil an nicht umgesetztem 3-Methylindol

Symptome: Die chromatographische Analyse (DC, HPLC, GC) des Rohprodukts zeigt einen deutlichen Fleck/Peak, der dem 3-Methylindol-Ausgangsmaterial entspricht. Die isolierte Ausbeute des gewünschten Produkts ist deutlich geringer als erwartet.

Ursachenanalyse:

Dieses Problem deutet typischerweise auf eine unvollständige Reaktion hin, die auf mehrere Faktoren zurückzuführen sein kann:

  • Unzureichendes Vilsmeier-Reagenz: Die Stöchiometrie des Vilsmeier-Reagenz im Verhältnis zum 3-Methylindol ist entscheidend. Eine unzureichende Menge führt zwangsläufig zu nicht umgesetztem Ausgangsmaterial.

  • Niedrige Reaktionstemperatur: Die Vilsmeier-Haack-Reaktion erfordert einen bestimmten Temperaturbereich, um effizient abzulaufen. Bei zu niedriger Temperatur ist die Reaktionsgeschwindigkeit langsam, was zu einer unvollständigen Umsetzung führt.[6]

  • Schlechte Reagenzqualität: Das verwendete Phosphoroxychlorid und DMF müssen von hoher Reinheit und wasserfrei sein. Feuchtigkeit kann das Vilsmeier-Reagenz zersetzen und es unwirksam machen.[6]

  • Unzureichende Reaktionszeit: Die Reaktion wurde möglicherweise nicht lange genug durchgeführt, um eine vollständige Umsetzung zu erreichen.

Workflow zur Fehlerbehebung:

Bildunterschrift: Workflow zur Fehlerbehebung bei geringer Ausbeute.

Detailliertes Protokoll zur Ausbeuteoptimierung:

  • Reagenzvorbereitung:

    • Stellen Sie sicher, dass das DMF wasserfrei ist. Dies kann durch Trocknen über Molekularsieben oder durch Destillation erreicht werden.

    • Verwenden Sie eine frische, ungeöffnete Flasche Phosphoroxychlorid oder destillieren Sie es bei Bedarf erneut.

  • Reaktionsaufbau:

    • Führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durch, um Nebenreaktionen mit Luftfeuchtigkeit und Sauerstoff zu vermeiden.[6]

    • Geben Sie das Phosphoroxychlorid tropfenweise zu gekühltem DMF (0–5 °C) hinzu, um die exotherme Bildung des Vilsmeier-Reagenz zu kontrollieren.

  • Stöchiometrie und Temperatur:

    • Typischerweise wird ein leichter Überschuss des Vilsmeier-Reagenz (1,1 bis 1,5 Äquivalente) im Verhältnis zu 3-Methylindol verwendet.

    • Nach der Zugabe von 3-Methylindol wird die Reaktion oft zunächst bei niedriger Temperatur gerührt und dann auf Raumtemperatur erwärmt oder leicht erhitzt, um die Vollständigkeit sicherzustellen.

  • Reaktionsüberwachung:

    • Überwachen Sie den Fortschritt der Reaktion mittels DC oder HPLC. Das Verschwinden des 3-Methylindol-Flecks/Peaks ist ein wichtiger Indikator für den Abschluss der Reaktion.

Problem 2: Vorhandensein von isomeren und di-formylierten Verunreinigungen

Symptome: Die HPLC- oder NMR-Analyse des Produkts zeigt das Vorhandensein mehrerer Isomere des formylierten Produkts und möglicherweise di-formylierter Spezies. Dies kann die Aufreinigung erschweren und die Ausbeute des gewünschten C2-formylierten Produkts verringern.

Ursachenanalyse:

Die Regioselektivität der Vilsmeier-Haack-Reaktion am Indolring hängt stark von den Reaktionsbedingungen ab.

  • Reaktionstemperatur: Höhere Temperaturen können genügend Energie liefern, um die Aktivierungsbarriere für die Formylierung an weniger begünstigten Positionen zu überwinden, was zu einer Mischung von Isomeren führt.[6]

  • Art des Vilsmeier-Reagenz: Die Sperrigkeit und Reaktivität des Vilsmeier-Reagenz kann den Ort des elektrophilen Angriffs beeinflussen.

  • Überschuss an Vilsmeier-Reagenz: Ein großer Überschuss des Formylierungsmittels kann eine zweite Formylierungsreaktion am elektronenreichen Indolring fördern, was zu di-formylierten Produkten führt.

Bildungsweg der Verunreinigungen:

G A 3-Methylindol C Gewünschtes Produkt 3-Methyl-1H-indol-2-carbaldehyd A->C Kontrollierte Bedingungen (Niedrige Temp., Stöchiometrisches Reagenz) D Isomere Verunreinigungen (z.B. C4, C6 Formylierung) A->D Harsche Bedingungen (Hohe Temp.) B Vilsmeier-Reagenz (POCl₃ + DMF) B->C B->D E Di-formyliertes Produkt B->E C->E Überschuss an Vilsmeier-Reagenz

Bildunterschrift: Wege zum gewünschten Produkt und zu Verunreinigungen.

Strategien zur Minimierung von isomeren und di-formylierten Verunreinigungen:

  • Temperaturkontrolle: Halten Sie während der Zugabe der Reagenzien und in der Anfangsphase der Reaktion eine konstant niedrige Temperatur aufrecht. Eine allmähliche Temperaturerhöhung kann dann eingesetzt werden, um die Reaktion zur Vollständigkeit zu treiben, ohne Nebenreaktionen zu fördern.

  • Stöchiometrische Präzision: Kontrollieren Sie sorgfältig die Menge des verwendeten Vilsmeier-Reagenz. Ein minimal wirksamer Überschuss sollte durch Optimierungsstudien ermittelt werden.

  • Lösungmitteleffekte: Die Wahl des Lösungsmittels kann die Regioselektivität beeinflussen. Obwohl DMF Teil des Reagenz ist, kann die Verwendung eines Co-Lösungsmittels manchmal die Reaktivität modulieren.

Aufreinigungsprotokoll zur Entfernung isomerer Verunreinigungen:

Die Umkristallisation ist oft eine wirksame Methode zur Aufreinigung von 3-Methyl-1H-indol-2-carbaldehyd von seinen Isomeren.

  • Lösungsmittelscreening: Testen Sie eine Reihe von Lösungsmitteln und Lösungsmittelgemischen, um ein System zu finden, in dem das gewünschte Produkt bei erhöhten Temperaturen eine hohe und bei Raumtemperatur oder darunter eine geringe Löslichkeit aufweist, während die Verunreinigungen in Lösung bleiben. Gängige Lösungsmittel zur Umkristallisation von Indolderivaten sind Ethanol, Isopropanol und Toluol.

  • Umkristallisationsverfahren:

    • Lösen Sie das Rohprodukt in einer minimalen Menge des heißen Lösungsmittels.

    • Lassen Sie die Lösung langsam abkühlen, um die Bildung gut definierter Kristalle zu fördern.

    • Falls erforderlich, kühlen Sie die Mischung weiter in einem Eisbad, um die Rückgewinnung des gereinigten Produkts zu maximieren.

    • Sammeln Sie die Kristalle durch Filtration, waschen Sie sie mit einer kleinen Menge kalten Lösungsmittels und trocknen Sie sie unter Vakuum.

Referenzen

  • BenchChem. (2025). Technical Support Center: Side Reactions in the Formylation of Indole. Abgerufen von 6

  • ResearchGate. (2022). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Abgerufen von 1

  • NROChemistry. Vilsmeier-Haack Reaction. Abgerufen von 4

  • Chemistry Steps. Vilsmeier-Haack Reaction. Abgerufen von 5

  • Wikipedia. Vilsmeier–Haack reaction. Abgerufen von 2

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Abgerufen von 7

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Abgerufen von 3

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Abgerufen von 8

References

Technical Support Center: Scaling Up the Synthesis of 3-Methyl-1H-indole-2-carbaldehyde for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of 3-Methyl-1H-indole-2-carbaldehyde. The primary focus is on the Vilsmeier-Haack formylation of 3-methylindole, a common and effective method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

The most prevalent and scalable method is the Vilsmeier-Haack reaction. This involves the formylation of an electron-rich aromatic compound, in this case, 3-methylindole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2] This electrophilic reagent then attacks the electron-rich indole ring to form an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.

Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction presents several safety hazards, particularly on a larger scale. The reaction is exothermic, and the Vilsmeier reagent itself can be thermally unstable, posing a risk of thermal runaway if not properly controlled. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Therefore, strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate, is crucial. It is highly recommended to perform a thorough hazard analysis and risk assessment before conducting the reaction on a pilot scale.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., sodium bicarbonate solution), extracted with an appropriate organic solvent (like ethyl acetate), and then spotted on a TLC plate. The disappearance of the 3-methylindole starting material and the appearance of the product spot (which is typically more polar) indicate the progression of the reaction.

Q4: What are the expected byproducts in the formylation of 3-methylindole?

Potential byproducts include N-formylated indole and di-formylated products, where a second formyl group is added to the indole ring. The formation of these byproducts is often favored by an excess of the Vilsmeier reagent or prolonged reaction times. In some cases, with 2-methylindole (skatole), both 1-formyl-3-methylindole and 2-formyl-3-methylindole have been observed as products.[1]

Q5: What is a suitable work-up procedure for a large-scale reaction?

A typical large-scale work-up involves carefully quenching the reaction mixture by slowly adding it to a vigorously stirred mixture of crushed ice and water. This is followed by neutralization with a base, such as a saturated sodium carbonate or sodium bicarbonate solution, to a neutral or slightly alkaline pH. The product is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.

Q6: What are the recommended purification methods for this compound at a pilot scale?

For pilot-scale quantities, recrystallization is the most practical purification method. Common solvent systems for recrystallization of indole derivatives include ethanol/water, ethyl acetate/hexanes, or toluene.[3] The choice of solvent will depend on the impurity profile of the crude product. Column chromatography can be used for smaller scale purification or to isolate very pure material but may be less practical for very large quantities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials (3-methylindole, DMF, POCl₃).1. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled or new POCl₃. 2. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature. 3. Use high-purity starting materials.
Formation of Multiple Products (e.g., di-formylation) 1. Excess of Vilsmeier reagent. 2. High reaction temperature. 3. Prolonged reaction time.1. Carefully control the stoichiometry of the Vilsmeier reagent. A 1.1 to 1.5 molar equivalent of the Vilsmeier reagent to the 3-methylindole is a good starting point. 2. Maintain the recommended reaction temperature. 3. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Formation of a Dark, Tarry Residue 1. Reaction overheating (runaway reaction). 2. Presence of impurities in the starting materials. 3. Vigorous and uncontrolled quenching of the reaction.1. Implement strict temperature control, especially during the addition of POCl₃ to DMF and the addition of 3-methylindole. Use a cooling bath (ice-salt or dry ice-acetone). 2. Ensure the purity of all reagents and solvents. 3. Quench the reaction mixture slowly and with efficient stirring into a large volume of ice-water.
Product is Difficult to Purify/Oily Product 1. Presence of N-formylated byproduct. 2. Residual DMF in the crude product. 3. Inappropriate recrystallization solvent.1. The N-formyl group can sometimes be hydrolyzed under basic or acidic conditions during work-up. Adjusting the pH and temperature of the work-up may help. 2. Ensure complete removal of DMF under high vacuum. Washing the crude product with water can also help remove residual DMF. 3. Screen for an appropriate recrystallization solvent system. Common choices include ethanol/water, ethyl acetate/hexanes, or toluene.[3]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction (Gram Scale)

Materials:

  • 3-Methylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Inert atmosphere setup (e.g., nitrogen or argon line).

  • Cooling bath (e.g., ice-salt or dry ice-acetone).

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Vilsmeier Reagent Formation:

    • To a three-necked flask under an inert atmosphere, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0-5 °C using a cooling bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. The addition is exothermic.

    • Stir the mixture at 0-5 °C for 30-60 minutes. The formation of the Vilsmeier reagent, a pale yellow to colorless solid or thick solution, should be observed.

  • Formylation Reaction:

    • Dissolve 3-methylindole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the 3-methylindole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 40-80 °C (the optimal temperature should be determined by monitoring the reaction).

    • Stir the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Vilsmeier-Haack formylation of indoles. Note that optimal conditions for 3-methylindole on a pilot scale should be determined through systematic optimization studies.

ParameterLab Scale (General Indole)Pilot Scale Consideration
Reactant Ratios
3-Methylindole1.0 eq1.0 eq
DMF3.0 - 10.0 eq (can be used as solvent)Minimize excess to facilitate work-up.
POCl₃1.1 - 1.5 eqA slight excess (1.1-1.2 eq) is often optimal to drive the reaction to completion without promoting side reactions.
Reaction Temperature
Vilsmeier Reagent Formation0 - 10 °CStrict temperature control is critical to prevent decomposition. Ensure adequate cooling capacity.
Formylation0 °C to 100 °C (substrate dependent)The exothermicity of the reaction needs to be carefully managed. A gradual temperature increase after the initial addition is often employed. For 3-methylindole, a range of 40-80 °C is a reasonable starting point for optimization.
Reaction Time 1 - 8 hoursMonitor by in-process controls (e.g., HPLC) to determine the optimal endpoint and avoid byproduct formation.
Yield 70 - 95% (for simple indoles)Yields may be slightly lower on a larger scale due to handling losses. Process optimization is key to maximizing yield.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Vilsmeier Reagent Formation (DMF + POCl₃ @ 0-5°C) formylation Formylation (Addition of Substrate @ 0-5°C, then heat) reagent_prep->formylation substrate_prep 3-Methylindole Solution substrate_prep->formylation monitoring Reaction Monitoring (TLC/HPLC) formylation->monitoring quench Quenching (Ice-water) monitoring->quench Reaction Complete neutralize Neutralization (aq. NaHCO₃) quench->neutralize extract Extraction (Ethyl Acetate) neutralize->extract dry_concentrate Drying & Concentration extract->dry_concentrate purify Purification (Recrystallization) dry_concentrate->purify product Pure 3-Methyl-1H-indole- 2-carbaldehyde purify->product

Caption: A flowchart of the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_solutions Potential Solutions start Low or No Yield check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents check_temp_time Verify Reaction Temperature & Time start->check_temp_time check_stoichiometry Review Stoichiometry start->check_stoichiometry sol_reagents Use fresh, anhydrous reagents Run under inert atmosphere check_reagents->sol_reagents sol_temp_time Increase temperature gradually Extend reaction time (monitor by TLC) check_temp_time->sol_temp_time sol_stoichiometry Optimize Vilsmeier reagent ratio check_stoichiometry->sol_stoichiometry success Improved Yield sol_reagents->success sol_temp_time->success sol_stoichiometry->success

Caption: A troubleshooting diagram for addressing low product yield.

References

Technical Support Center: Overcoming Poor Solubility of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of indole derivatives in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why do many indole derivatives exhibit poor solubility in common organic solvents?

A1: The solubility of indole derivatives is largely dictated by their molecular structure. The indole ring itself is a hydrophobic aromatic system. The presence of various substituents can either increase or decrease solubility depending on their polarity. For instance, non-polar functional groups will enhance lipophilicity, making the derivative less soluble in polar solvents. Conversely, polar functional groups that can participate in hydrogen bonding may improve solubility in more polar organic solvents.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of an indole derivative into an aqueous buffer for a biological assay. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of compounds, including many poorly soluble indole derivatives. However, when a concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent polarity dramatically increases. If the final concentration of your indole derivative exceeds its solubility limit in the resulting DMSO/aqueous mixture, it will precipitate out of the solution.

Q3: Can changing the pH of the solvent help improve the solubility of my indole derivative?

A3: Yes, pH adjustment can be a very effective strategy if your indole derivative possesses ionizable functional groups. For derivatives with a basic nitrogen atom, decreasing the pH (acidifying the solution) can lead to protonation, forming a more soluble salt. Conversely, for derivatives with acidic functional groups (e.g., a carboxylic acid), increasing the pH (making the solution more basic) can deprotonate the group, again forming a more soluble salt.

Q4: What are co-solvents and how can they be used to improve solubility?

A4: Co-solvents are organic solvents that are miscible with the primary solvent and are used to increase the solubility of a solute. In the context of indole derivatives, a common application is to add a less polar co-solvent to a polar primary solvent to decrease the overall polarity of the solvent system, thereby better accommodating the hydrophobic nature of the indole scaffold. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Q5: Are there other methods to enhance the solubility of highly insoluble indole derivatives?

A5: For particularly challenging compounds, several advanced techniques can be employed. These include the use of surfactants to form micelles that can encapsulate the hydrophobic indole derivative, or complexation with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface, to form inclusion complexes that are more soluble in aqueous media.

Troubleshooting Guides

Issue: My indole derivative will not dissolve in the desired organic solvent.

Troubleshooting Step Action Rationale
1. Solvent Polarity Matching Try a range of solvents with varying polarities (e.g., from non-polar like hexane to polar aprotic like DMSO).The principle of "like dissolves like" is fundamental. A solvent with a polarity similar to the indole derivative is more likely to be effective.
2. Gentle Heating Gently warm the solvent while stirring.For many compounds, solubility increases with temperature.[1] However, be cautious of potential degradation of the compound at elevated temperatures.
3. Sonication Place the sample in an ultrasonic bath.Sonication can help to break down solute aggregates and increase the rate of dissolution.
4. Use of Co-solvents Add a small amount of a co-solvent in which the compound is known to be more soluble.A co-solvent can modify the overall polarity of the solvent system, enhancing solubility.

Issue: The indole derivative precipitates out of solution during the experiment.

Troubleshooting Step Action Rationale
1. Check for Temperature Fluctuations Ensure a constant temperature is maintained throughout the experiment.A decrease in temperature can significantly reduce the solubility of many organic compounds, causing them to precipitate.
2. Assess for Changes in Solvent Composition If another reagent or solvent is added during the experiment, consider its effect on the overall solvent polarity.The addition of a less compatible solvent can decrease the solubility of the indole derivative.
3. Evaluate Concentration Determine if the concentration of the indole derivative has inadvertently increased (e.g., through solvent evaporation).If the concentration exceeds the solubility limit, precipitation will occur.
4. Consider pH Shifts If the experimental conditions can alter the pH, this may affect the ionization state and solubility of the indole derivative.For ionizable indole derivatives, a shift in pH can dramatically impact solubility.

Quantitative Solubility Data

The following table provides a summary of the solubility of some common indole derivatives in various organic solvents. Please note that these values are approximate and can be influenced by factors such as temperature and the purity of the compound and solvent.

Indole DerivativeSolventSolubility (mg/mL)
Indole Methanol100
EthanolSoluble
DMSOSoluble
ChloroformSoluble
Indole-3-acetic acid Ethanol50[2][3][4]
MethanolSoluble[3][4]
DMSO30[5]
ChloroformSparingly soluble[3][4]
Melatonin Ethanol~20[6]
DMSO~30[6]
Dimethyl formamide (DMF)~30[6]
Propylene Glycol (20% w/w)3.6 - 3.8[7]
Glycofurol (20% w/w)10.5 - 11.1[7]
6-hydroxy Melatonin Ethanol~20[8]
DMSO~30[8]
Dimethyl formamide (DMF)~30[8]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a general method for determining the kinetic solubility of an indole derivative in a chosen solvent.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the indole derivative in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the test solvent to create a range of concentrations.

  • Equilibration: Allow the plate to equilibrate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement of Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: Plot the turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Improving Solubility using a Co-solvent System

This protocol outlines a method for using a co-solvent to improve the solubility of an indole derivative.

  • Solvent Selection: Identify a primary solvent in which the indole derivative has poor solubility and a co-solvent in which it is highly soluble. The two solvents must be miscible.

  • Initial Dissolution: Dissolve the indole derivative in the minimum amount of the co-solvent.

  • Titration: Slowly add the primary solvent to the co-solvent solution while stirring continuously.

  • Observation: Monitor for any signs of precipitation.

  • Optimization: The optimal co-solvent ratio is the one that uses the minimum amount of co-solvent to keep the indole derivative dissolved in the final volume of the primary solvent.

Visualizations

TroubleshootingWorkflow Troubleshooting Poor Solubility of Indole Derivatives start Indole Derivative Insoluble solvent_polarity Match Solvent Polarity to Derivative start->solvent_polarity heating Apply Gentle Heat solvent_polarity->heating If still insoluble success Solubility Achieved solvent_polarity->success If soluble sonication Use Sonication heating->sonication If still insoluble heating->success If soluble cosolvent Introduce a Co-solvent sonication->cosolvent If still insoluble sonication->success If soluble cosolvent->success If soluble failure Still Insoluble - Consider Advanced Methods (e.g., Surfactants, Cyclodextrins) cosolvent->failure If still insoluble

Caption: A logical workflow for troubleshooting poor solubility of indole derivatives.

TryptophanMetabolism Tryptophan Metabolism to Indole Derivatives tryptophan Tryptophan indole_pyruvic_acid Indole-3-pyruvic acid tryptophan->indole_pyruvic_acid Tryptophan aminotransferase tryptamine Tryptamine tryptophan->tryptamine Tryptophan decarboxylase indole Indole tryptophan->indole Tryptophanase (microbiota) indole_acetaldehyde Indole-3-acetaldehyde indole_pyruvic_acid->indole_acetaldehyde Indolepyruvate decarboxylase indole_acetic_acid Indole-3-acetic acid (IAA) indole_acetaldehyde->indole_acetic_acid Indole-3-acetaldehyde oxidase tryptamine->indole_acetaldehyde Monoamine oxidase serotonin Serotonin tryptamine->serotonin Tryptophan hydroxylase & Aromatic amino acid decarboxylase melatonin Melatonin serotonin->melatonin Multiple steps

Caption: Simplified overview of the tryptophan metabolism pathway leading to various indole derivatives.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Indole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-2-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and natural products. The strategic introduction of a formyl group at the C2 position of the indole nucleus opens up a plethora of possibilities for further molecular elaboration. This guide provides an objective comparison of several key synthetic methods for preparing substituted indole-2-carbaldehydes, offering a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Comparison of Synthesis Methods

The selection of an appropriate synthetic route to a target substituted indole-2-carbaldehyde is contingent on factors such as the nature and position of substituents on the indole ring, desired yield, scalability, and the availability of starting materials. This section compares four prominent methods: the Vilsmeier-Haack reaction, the Reissert synthesis, the oxidation of 2-hydroxymethylindoles, and the McFadyen-Stevens reaction, alongside a brief overview of modern C-H functionalization approaches.

Data Presentation

The following table summarizes quantitative data for the synthesis of various substituted indole-2-carbaldehydes using the aforementioned methods, providing a comparative snapshot of their efficiency.

Synthesis MethodStarting MaterialProductReagentsSolventReaction TimeYield (%)
Vilsmeier-Haack Reaction 2-Aryl-3-hydroxy-1H-pyrrole2-Aryl-4-chloro-3-hydroxy-1H-indole-5,7-dicarbaldehydePOCl₃, DMFDichloroethane2 hModerate[1]
Reissert Synthesis Substituted o-nitrotolueneSubstituted Indole-2-carboxylic acid (precursor)Diethyl oxalate, NaOEt; then Zn, Acetic AcidEthanol-Good[2][3]
Oxidation of 2-Hydroxymethylindoles 5-Methoxy-2-hydroxymethylindole5-Methoxyindole-2-carbaldehydeActivated MnO₂Chloroform24 h75[4]
5-Ethoxy-2-hydroxymethylindole5-Ethoxyindole-2-carbaldehydeActivated MnO₂Chloroform24 h78[4]
7-Methyl-2-hydroxymethylindole7-Methylindole-2-carbaldehydeActivated MnO₂Chloroform24 h70[4]
McFadyen-Stevens Reaction Ethyl 5-methoxyindole-2-carboxylate5-Methoxyindole-2-carbaldehydeHydrazine hydrate; then TsCl, Pyridine; then Na₂CO₃Ethylene glycol-~41[4]
Ethyl 5-ethoxyindole-2-carboxylate5-Ethoxyindole-2-carbaldehydeHydrazine hydrate; then TsCl, Pyridine; then Na₂CO₃Ethylene glycol-~45[4]
Ethyl 7-methylindole-2-carboxylate7-Methylindole-2-carbaldehydeHydrazine hydrate; then TsCl, Pyridine; then Na₂CO₃Ethylene glycol-~38[4]
Modern C-H Functionalization N-Acyl IndoleN-Acyl-C2-arylated Indole (example of C2 functionalization)Pd(TFA)₂, Cu(OAc)₂Dichloroethane24 hup to 85%[5]

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes discussed.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] While typically leading to C3-formylation in indoles, it can be employed to synthesize indole-2-carbaldehydes from specific precursors like activated pyrroles.[1]

Protocol for the Synthesis of 2-Aryl-4-chloro-3-hydroxy-1H-indole-5,7-dicarbaldehydes: [1]

  • To a stirred solution of the appropriate 3-acetyl-5-aryl-4-hydroxy-2-methyl-1H-pyrrole (1 mmol) in dry dichloroethane (10 mL), the Vilsmeier reagent (prepared from 3 equivalents of POCl₃ and 3 equivalents of DMF) is added dropwise at 0°C.

  • The reaction mixture is then heated at 80°C for 2 hours.

  • After cooling, the mixture is poured into a cold aqueous solution of sodium acetate.

  • The product is extracted with an appropriate organic solvent, and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 2-aryl-4-chloro-3-hydroxy-1H-indole-5,7-dicarbaldehyde.

Reissert Synthesis

The Reissert indole synthesis is a classical and reliable method for preparing indole-2-carboxylic acids from o-nitrotoluenes, which can then be converted to the corresponding aldehydes.[2][3]

Protocol for the Synthesis of a Substituted Indole-2-carboxylic Acid (precursor): [3]

  • A solution of a substituted o-nitrotoluene (1 equivalent) and diethyl oxalate (1.2 equivalents) in a mixture of dry ethanol and diethyl ether is added to a solution of sodium ethoxide (1.2 equivalents) in dry ethanol at a temperature maintained below 10°C.

  • The mixture is stirred for several hours at room temperature.

  • The resulting ethyl o-nitrophenylpyruvate is isolated and then subjected to reductive cyclization.

  • The pyruvate derivative is dissolved in glacial acetic acid, and zinc dust is added portion-wise with stirring.

  • After the reaction is complete, the mixture is filtered, and the filtrate is concentrated.

  • The residue is treated with a base to precipitate the indole-2-carboxylic acid, which is then collected by filtration.

  • The resulting indole-2-carboxylic acid can be converted to the indole-2-carbaldehyde via standard methods, such as reduction to the alcohol followed by oxidation.

Oxidation of 2-Hydroxymethylindoles

This two-step sequence involves the reduction of an indole-2-carboxylate to the corresponding 2-hydroxymethylindole, followed by oxidation to the aldehyde. Activated manganese dioxide (MnO₂) is a common and selective oxidant for this transformation.[4]

Protocol for the Synthesis of Substituted Indole-2-carbaldehydes: [4]

  • Reduction: To a stirred suspension of lithium aluminium hydride (LiAlH₄) in dry ether, a solution of the substituted ethyl indole-2-carboxylate in dry ether is added dropwise at 0°C. The mixture is then stirred at room temperature for several hours. After completion of the reaction, the excess LiAlH₄ is quenched by the careful addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the crude 2-hydroxymethylindole.

  • Oxidation: The crude 2-hydroxymethylindole is dissolved in chloroform, and activated manganese dioxide (a significant excess, typically 5-10 equivalents) is added. The suspension is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the manganese dioxide is removed by filtration through a pad of Celite, and the filtrate is concentrated to yield the indole-2-carbaldehyde, which can be further purified by chromatography or recrystallization.

McFadyen-Stevens Reaction

The McFadyen-Stevens reaction provides a route to aldehydes from carboxylic acid derivatives via the decomposition of acylsulfonohydrazides.[4][7]

Protocol for the Synthesis of Substituted Indole-2-carbaldehydes: [4]

  • Hydrazide formation: The starting ethyl indole-2-carboxylate is refluxed with an excess of hydrazine hydrate in ethanol to form the corresponding carbohydrazide.

  • Sulfonylation: The carbohydrazide is then treated with p-toluenesulfonyl chloride in pyridine to yield the N-tosylhydrazide.

  • Decomposition: The N-tosylhydrazide is heated with anhydrous sodium carbonate in a high-boiling solvent such as ethylene glycol. The aldehyde is formed upon decomposition and can be isolated by steam distillation or extraction after cooling the reaction mixture. Purification is typically achieved through chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows of the described synthetic methods.

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrrole Substituted Pyrrole Pyrrole->Iminium_Intermediate Electrophilic Attack Indole_Aldehyde Indole-2-carbaldehyde Iminium_Intermediate->Indole_Aldehyde Hydrolysis

Vilsmeier-Haack reaction workflow for indole-2-carbaldehyde synthesis.
Reissert Synthesis Workflow

Reissert_Synthesis_Workflow Start o-Nitrotoluene Derivative Pyruvate Ethyl o-Nitrophenylpyruvate Start->Pyruvate Condensation Oxalate Diethyl Oxalate Oxalate->Pyruvate Indole_Carboxylic_Acid Indole-2-carboxylic Acid Pyruvate->Indole_Carboxylic_Acid Reductive Cyclization Indole_Aldehyde Indole-2-carbaldehyde Indole_Carboxylic_Acid->Indole_Aldehyde Conversion (e.g., reduction then oxidation) Oxidation_Workflow Indole_Ester Indole-2-carboxylate Hydroxymethyl_Indole 2-Hydroxymethylindole Indole_Ester->Hydroxymethyl_Indole Reduction Reducing_Agent LiAlH₄ Reducing_Agent->Hydroxymethyl_Indole Indole_Aldehyde Indole-2-carbaldehyde Hydroxymethyl_Indole->Indole_Aldehyde Oxidation Oxidizing_Agent Activated MnO₂ Oxidizing_Agent->Indole_Aldehyde McFadyen_Stevens_Workflow Indole_Ester Indole-2-carboxylate Carbohydrazide Indole-2-carbohydrazide Indole_Ester->Carbohydrazide Hydrazine Hydrazine Hydrate Hydrazine->Carbohydrazide Tosyl_Hydrazide N-Tosylhydrazide Carbohydrazide->Tosyl_Hydrazide TsCl TsCl TsCl->Tosyl_Hydrazide Indole_Aldehyde Indole-2-carbaldehyde Tosyl_Hydrazide->Indole_Aldehyde Decomposition Base Base (e.g., Na₂CO₃) Base->Indole_Aldehyde

References

Biological efficacy of 2-formyl vs 3-formyl indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Efficacy of 2-Formyl vs. 3-Formyl Indole Derivatives

Indole, a privileged heterocyclic scaffold, is a cornerstone in the development of therapeutic agents due to its presence in numerous biologically active natural products and synthetic compounds. The position of substituents on the indole ring profoundly influences its pharmacological profile. This guide provides a comparative analysis of the biological efficacy of 2-formyl and 3-formyl indole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data.

Anticancer Activity

Derivatives of both 2-formyl and 3-formylindole have been extensively investigated for their potential as anticancer agents. The position of the formyl group, which serves as a versatile handle for further chemical modifications, significantly impacts the cytotoxic and mechanistic properties of the resulting compounds.

Comparative Efficacy Data
Derivative ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Formylindole Derivatives Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)RAW264.7 (Macrophage)Non-toxic at effective anti-inflammatory concentrations[1][2]
2-Arylindole derivatives (5 and 7)-IC50 = 4.4 ± 0.5 and 4.8 ± 0.4 (Nitrite inhibition)[3]
3,6-disubstituted-2-carboalkoxy indole (20)RS4;11 (B-ALL)-[4]
3-Formylindole Derivatives 2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives (3c, f, g, k, r, 3z)Various cancer cell linesSignificant antiproliferative activities[5]
Indole-vinyl sulfone derivative (9)Panel of cancer cell linesPotent activity[6]
Chalcone-indole derivative (12)Various cancer cell lines0.22 to 1.80[6]
Quinoline-indole derivative (13)Various cancer cell lines0.002 to 0.011[6]
3-Amino-1H-7-azaindole derivative (25)HeLa, HepG2, MCF-73.7, 8.0, 19.9[6]
Amino-acetamide at position-3 of indole (28)HCT116, PC-311.99 ± 1.62, 14.43 ± 2.1[6]
Sclareolide-indole conjugate (8k)K562, MV4-115.2 ± 0.6, 0.8 ± 0.6[7]
28-indole-betulin derivativesMCF-7Most sensitive[8]
Indole-aryl amide derivative (5)HT29Selectively active[9]
Experimental Protocols

MTT Assay for Antiproliferative Activity: [10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the indole derivatives (e.g., 0.1, 1, 10, 100 µM) and incubated for 48-72 hours.

  • MTT Addition: 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways in Anticancer Activity

Many indole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

anticancer_pathway cluster_indole Indole Derivatives cluster_targets Cellular Targets cluster_outcomes Cellular Outcomes Indole_Derivatives 2-Formyl & 3-Formyl Indole Derivatives Tubulin Tubulin Polymerization Indole_Derivatives->Tubulin Kinases Oncogenic Kinases (e.g., PI3K/Akt) Indole_Derivatives->Kinases Apoptosis_Proteins Apoptosis Regulators (e.g., Bcl-2) Indole_Derivatives->Apoptosis_Proteins NFkB NF-κB Pathway Indole_Derivatives->NFkB Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Tubulin->Cell_Cycle_Arrest Reduced_Proliferation Reduced Proliferation & Metastasis Kinases->Reduced_Proliferation Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis NFkB->Reduced_Proliferation

Caption: General mechanism of anticancer action for indole derivatives.

Antimicrobial Activity

The indole scaffold is a common feature in many antimicrobial agents. The electronic and steric properties imparted by the formyl group at either the 2- or 3-position can modulate the interaction with microbial targets.

Comparative Efficacy Data
Derivative ClassCompound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Formylindole Derivatives 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives (3i, 3ag)M. smegmatis7.8 and 3.9[11]
3-Formylindole Derivatives 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)MRSA0.98[5]
Pyridine and isoxazole substituted 3-formylindole-based chitosan Schiff base polymers (2PCT, 4MCT)S. aureus, E. coli, C. albicansEvaluated[12]
Various 3-substituted indole derivatives (9, 30)BacteriaHighest activities[13][14]
Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole (2h, 3d)S. aureus, MRSA6.25[15]
Experimental Protocols

Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: [15][16]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow Start Start: Synthesized Indole Derivatives Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Compounds in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate at Appropriate Temperature and Time Inoculate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End End: Comparative Efficacy Data Determine_MIC->End anti_inflammatory_pathway cluster_indole Indole Derivatives cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway COX_Enzymes COX Enzymes Inflammatory_Stimulus->COX_Enzymes Indole_Derivatives 2-Formyl & 3-Formyl Indole Derivatives Indole_Derivatives->NFkB_Pathway Indole_Derivatives->COX_Enzymes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->Cytokines NO Nitric Oxide (NO) NFkB_Pathway->NO Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins

References

A Comparative Guide to Alternative Reagents for the Formylation of 3-Methylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group into the indole nucleus is a pivotal transformation in synthetic organic chemistry, providing a versatile handle for the elaboration of a wide array of biologically active compounds and pharmaceutical intermediates. For 3-methylindole (skatole), where the highly reactive C3 position is blocked, formylation presents a unique challenge, often leading to substitution at the C2 position or the indole nitrogen. This guide provides a comparative overview of alternative reagents for the formylation of 3-methylindole, presenting experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable method for a given synthetic strategy.

Performance Comparison of Formylation Reagents

The choice of formylating agent significantly impacts the regioselectivity, yield, and scalability of the reaction. Below is a summary of various reagents and their performance in the formylation of 3-methylindole and related indole derivatives.

Reagent/ReactionFormylating SpeciesTypical Products with 3-Methylindole (or similar substrates)Reaction ConditionsYield (%)AdvantagesDisadvantages
Vilsmeier-Haack Vilsmeier Reagent (from DMF/POCl₃)2-Formyl-3-methylindole and/or 1-Formyl-3-methylindoleDMF, POCl₃, 0°C to 100°C, 3-6 h22.5 - 71% (for 2-methylindole)Well-established, readily available reagents.Use of corrosive and hazardous POCl₃, potential for multiple products.
Duff Reaction Iminium ion (from HMTA/Acid)Expected: 2-Formyl-3-methylindoleHexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA), reflux, 12 hGood yields reported for various aromaticsMilder conditions compared to Vilsmeier-Haack, high para-selectivity in some cases.[1]Requires acidic conditions, regioselectivity on 3-methylindole needs experimental validation.
Rieche Formylation Dichloromethyl methyl ether/TiCl₄Expected: 2-Formyl-3-methylindoleDichloromethyl methyl ether, TiCl₄, CH₂Cl₂, 0°C to 35°C, ~1 h81-89% (for mesitylene)[2]High yields for electron-rich aromatics.[2][3]Uses a strong Lewis acid, dichloromethyl methyl ether is a regulated substance.
Reimer-Tiemann Dichlorocarbene (:CCl₂)Expected: 2-Formyl-3-methylindole and potential ring expansion productsChloroform, strong base (e.g., NaOH), biphasic system, heatGenerally low to moderateUtilizes inexpensive reagents.Harsh reaction conditions, often low yields, potential for side products.[4][5]

Experimental Protocols

Vilsmeier-Haack Formylation

This procedure is adapted from the formylation of 2-methylindole and is expected to yield a mixture of 2-formyl-3-methylindole and 1-formyl-3-methylindole.[6]

Materials:

  • 3-Methylindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, cool DMF to 0°C.

  • Slowly add phosphorus oxychloride (1.1 equivalents) to the cooled DMF with stirring.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3-methylindole (1 equivalent) in DMF and add it to the Vilsmeier reagent at 0°C.

  • Heat the reaction mixture to 98-100°C and stir for 3 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the isomeric products.

Duff Reaction with Hexamethylenetetramine and Trifluoroacetic Acid

This is a general procedure for the formylation of aromatic compounds and would require optimization for 3-methylindole.

Materials:

  • 3-Methylindole

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Ice water

  • Sodium carbonate

  • Ether

Procedure:

  • In a round-bottom flask, combine 3-methylindole (1 equivalent) and hexamethylenetetramine (1 equivalent).

  • Add trifluoroacetic acid to the mixture to act as both solvent and catalyst.

  • Heat the mixture to reflux (83-90°C) for 12 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Pour the residue into ice water and stir for 15 minutes.

  • Basify the mixture with sodium carbonate and extract with ether.

  • Evaporate the ether to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Rieche Formylation with Dichloromethyl Methyl Ether and Titanium Tetrachloride

This is a general procedure for the formylation of electron-rich aromatic compounds.[2][3]

Materials:

  • 3-Methylindole

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dry methylene chloride (CH₂Cl₂)

  • Crushed ice

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-methylindole (1 equivalent) in dry methylene chloride in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.

  • Cool the solution in an ice bath and add titanium tetrachloride (1.7 equivalents) over 3 minutes.

  • While stirring and cooling, add dichloromethyl methyl ether (0.8 equivalents) dropwise over 25 minutes.

  • After the addition is complete, stir the mixture for 5 minutes in the ice bath, 30 minutes at room temperature, and 15 minutes at 35°C.

  • Pour the reaction mixture into a separatory funnel containing crushed ice and shake thoroughly.

  • Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and distill the residue under reduced pressure to obtain the product.

Reimer-Tiemann Formylation

This reaction is known to be effective for indoles, though conditions are harsh.[4][5]

Materials:

  • 3-Methylindole

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl) for workup

  • Organic solvent for extraction (e.g., ether or dichloromethane)

Procedure:

  • Dissolve 3-methylindole in a suitable solvent and place it in a round-bottom flask.

  • Add a solution of sodium or potassium hydroxide in water.

  • Add chloroform to the biphasic mixture.

  • Heat the mixture with vigorous stirring for several hours. The reaction is often exothermic and may require initial heating to start.

  • After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanistic pathways for the Vilsmeier-Haack and Duff reactions, and a generalized experimental workflow for the formylation of 3-methylindole.

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Ion Intermediate Vilsmeier_reagent->Intermediate Three_methylindole 3-Methylindole Three_methylindole->Intermediate Electrophilic attack Product 2-Formyl-3-methylindole Intermediate->Product H2O H2O (Workup) H2O->Product

Caption: Vilsmeier-Haack Formylation Pathway.

Duff_Reaction HMTA HMTA Iminium_ion Iminium Ion HMTA->Iminium_ion Acid Acid (TFA) Acid->Iminium_ion Adduct Adduct Iminium_ion->Adduct Three_methylindole 3-Methylindole Three_methylindole->Adduct Electrophilic substitution Product 2-Formyl-3-methylindole Adduct->Product H2O H2O (Hydrolysis) H2O->Product Experimental_Workflow Start Start: 3-Methylindole & Reagents Reaction Reaction Setup (Solvent, Temperature, Time) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

References

A Spectroscopic Investigation of 3-Methyl-1H-indole-2-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of isomeric compounds is paramount for unambiguous identification and characterization. This guide provides a detailed comparative analysis of 3-Methyl-1H-indole-2-carbaldehyde and its structural isomers, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The indole scaffold is a privileged structure in medicinal chemistry, and subtle changes in substituent patterns can significantly impact biological activity. Therefore, precise analytical methods to differentiate between isomers are crucial. This guide presents a side-by-side comparison of spectroscopic data to aid in the rapid and accurate identification of these closely related molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These isomers have been chosen to illustrate the effect of the positional variation of the methyl and carbaldehyde groups on the indole ring.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-1 (NH)Aldehyde-HAromatic-HMethyl-HSolvent
This compound~12.1 (br s)9.93 (s)8.91-7.09 (m)2.32 (s)DMSO-d₆[1]
1-Methyl-1H-indole-3-carbaldehyde-10.01 (s)8.35 (d), 7.69 (s), 7.50-7.33 (m)3.90 (s)CDCl₃[2]
2-Methyl-1H-indole-3-carbaldehyde8.79 (s)10.08 (s)8.40-8.27 (m), 7.86 (d), 7.49-7.42 (m), 7.39-7.29 (m)2.62 (s)CDCl₃[3]
7-Methyl-1H-indole-3-carbaldehyde----No data found
5-Iodo-1H-indole-3-carbaldehyde12.27 (s)9.92 (s)8.44 (s), 8.29 (d), 7.53 (dd), 7.37 (d)-DMSO[4]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OAromatic/Heterocyclic CMethyl-CSolvent
This compound-Data available in PubChem CID 277260--
1-Methyl-1H-indole-3-carbaldehyde184.43137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.8733.69CDCl₃[2]
2-Methyl-1H-indole-3-carbaldehyde185.34136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70-CDCl₃[2]
7-Methyl-1H-indole-3-carbaldehyde---No data found
5-Iodo-1H-indole-3-carbaldehyde185.2138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6-DMSO[4]

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

CompoundN-H StretchC=O StretchAromatic C-H Stretch
This compound~3161~1629~3097
1-Methyl-1H-indole-3-carbaldehyde-~1650~3100
2-Methyl-1H-indole-3-carbaldehyde~3200~1640~3100
7-Methyl-1H-indole-3-carbaldehyde321416482924
5-Iodo-1H-indole-3-carbaldehyde323916502924, 2804, 2749

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key FragmentsIonization Method
This compound159Data available in PubChem CID 277260GC-MS
1-Methyl-1H-indole-3-carbaldehyde160 [M+H]⁺-ESI-MS[2]
2-Methyl-1H-indole-3-carbaldehyde146 [M+H]⁺-ESI-MS[2]
7-Methyl-1H-indole-3-carbaldehyde---
5-Iodo-1H-indole-3-carbaldehyde293.9386 [M+Na]⁺-HRMS (ESI)[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The solution must be free of any solid particles to ensure good spectral resolution.

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically operating at 100 MHz or 125 MHz. Due to the lower natural abundance of ¹³C, a higher sample concentration or longer acquisition time is often required. Chemical shifts are reported in ppm relative to the solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) is a common technique where the sample is dissolved in a suitable solvent and infused into the mass spectrometer.

  • Ionization (Electron Ionization - EI for GC-MS): In the ion source, molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[1][6]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized indole derivative.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of Indole Isomers cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Synthesis of Indole Isomer Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Dissolve in deuterated solvent IR FT-IR Spectroscopy Purification->IR Prepare KBr pellet or ATR sample MS Mass Spectrometry (e.g., GC-MS or ESI-MS) Purification->MS Prepare for injection (dissolve or neat) UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Dissolve in UV-grade solvent Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment UV_Vis->Structure_Elucidation Comparison Comparison with Literature/Reference Data Structure_Elucidation->Comparison Purity_Assessment->Comparison Final_Report Final Characterization Report Comparison->Final_Report

Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, and spectroscopic characterization of indole isomers.

References

Validating the Structure of Synthesized 3-Methyl-1H-indole-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the analytical techniques used to validate the structure of 3-Methyl-1H-indole-2-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. We present supporting experimental data for the target compound and its structural isomers, along with detailed experimental protocols for its synthesis.

Structural Elucidation: A Multi-Technique Approach

The definitive structural validation of a synthesized organic molecule like this compound relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and functional groups. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and two of its isomers, 1-Methyl-1H-indole-2-carbaldehyde and 1-Methyl-1H-indole-3-carbaldehyde. This comparison highlights how subtle changes in the molecular structure are reflected in the spectral data, allowing for unambiguous identification.

Table 1: ¹H NMR Spectral Data Comparison (Chemical Shifts in δ, ppm)

Proton AssignmentThis compound (Predicted)1-Methyl-1H-indole-2-carbaldehyde[1]1-Methyl-1H-indole-3-carbaldehyde[2]
Aldehyde (-CHO)~9.99.90 (s)10.01 (s)
Indole N-H~8.0-9.0 (broad s)--
Indole N-CH₃-4.11 (s)3.90 (s)
Indole C3-CH₃~2.5 (s)--
Aromatic Protons~7.1-7.8 (m)7.18-7.74 (m)7.33-8.35 (m)

Note: Predicted values for this compound are based on established principles of NMR spectroscopy and analysis of similar structures. "s" denotes a singlet, and "m" denotes a multiplet.

Table 2: ¹³C NMR Spectral Data Comparison (Chemical Shifts in δ, ppm)

Carbon AssignmentThis compound (Predicted)1-Methyl-1H-indole-2-carbaldehyde[1]1-Methyl-1H-indole-3-carbaldehyde[2]
Aldehyde (C=O)~185.0182.91184.43
Indole C2~140.0135.72118.09
Indole C3~120.0117.46137.90
Indole C3a~128.0126.92125.29
Indole C4-C7~110.0-130.0110.37-123.37109.87-124.04
Indole C7a~136.0140.88-
Indole N-CH₃-31.5533.69
Indole C3-CH₃~10.0-15.0--

Note: Predicted values for this compound are based on established principles of NMR spectroscopy and analysis of similar structures.

Table 3: IR and Mass Spectrometry Data Comparison

Analytical DataThis compound1-Methyl-1H-indole-2-carbaldehyde1-Methyl-1H-indole-3-carbaldehyde
IR (cm⁻¹)
N-H Stretch~3300-3500 (broad)--
C-H Aromatic~3000-3100Not availableNot available
C=O Stretch~1660-1690Not availableNot available
MS (m/z)
Molecular Ion [M]⁺159.18 (Calculated)[3][4]159.18 (Calculated)159 (M+H)+[2]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[5][6][7]

Materials:

  • 3-Methylindole (Skatole)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This in-situ reaction forms the Vilsmeier reagent. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Dissolve 3-methylindole in anhydrous dichloromethane (DCM) and add this solution dropwise to the Vilsmeier reagent mixture, again maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS, to determine the molecular weight and fragmentation pattern of the compound.

Workflow and Process Visualization

The synthesis and validation of this compound follow a systematic workflow, from the initial reaction setup to the final structural confirmation.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Stage cluster_validation Validation Stage start Start: Reagents (3-Methylindole, POCl₃, DMF) vilsmeier Vilsmeier Reagent Formation (0-5°C) start->vilsmeier Step 1 reaction Vilsmeier-Haack Reaction (Reflux) vilsmeier->reaction Step 2 workup Aqueous Work-up & Extraction reaction->workup Step 3 purification Purification (Column Chromatography) workup->purification Step 4 product Pure this compound purification->product Step 5 nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_confirmed Structure Confirmed nmr->structure_confirmed ir->structure_confirmed ms->structure_confirmed caption Workflow for the Synthesis and Structural Validation

References

Comparative Analysis of 3-Methyl-1H-indole-2-carbaldehyde Derivatives: A Study in Cross-Reactivity and Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the target engagement and off-target effects of 3-Methyl-1H-indole-2-carbaldehyde derivatives reveals a scaffold with diverse pharmacological potential. This guide synthesizes data from multiple studies to provide a comparative overview of the cross-reactivity of this class of compounds against key biological targets in oncology and sensory neuroscience.

Derivatives of this compound, particularly the corresponding carboxamides, have been investigated for their therapeutic potential across various disease areas. While no single comprehensive cross-reactivity study has been published, a meta-analysis of available literature allows for a comparative assessment of their target selectivity. This guide presents quantitative data on the inhibitory activity of these derivatives against a panel of protein kinases relevant to cancer and their agonist activity at transient receptor potential (TRP) channels involved in pain signaling.

Multi-Kinase Inhibitory Profile of Indole-2-Carboxamide Derivatives

A series of indole-2-carboxamide derivatives, which can be synthesized from the parent this compound, have demonstrated potent inhibitory activity against several key oncogenic kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) and half-maximal growth inhibitory concentrations (GI50) from a study by Abdel-Ghani et al. (2023), providing a glimpse into the selectivity profile of these compounds.

Compound IDR GroupEGFR (IC50, nM)BRAFV600E (IC50, nM)VEGFR-2 (IC50, nM)MCF-7 (GI50, nM)
Va H71 ± 685 ± 793 ± 826 ± 2
Ve 5-Cl79 ± 792 ± 8101 ± 931 ± 3
Vf 5-F83 ± 796 ± 8105 ± 935 ± 3
Vg 5-CH395 ± 8107 ± 9118 ± 1042 ± 4
Vh 5-OCH3102 ± 9115 ± 10127 ± 1148 ± 5
Erlotinib -80 ± 560 ± 5-33 ± 3

Activity at Transient Receptor Potential (TRP) Channels

In a separate line of investigation, indole-2-carboxamides have been evaluated as modulators of TRPV1, a key receptor in pain and temperature sensation. A study by Appendino et al. (2015) explored the agonist activity of these derivatives at TRPV1 and their selectivity against the related TRPA1 channel.

Compound IDR GrouphTRPV1 (EC50, µM)hTRPV1 (% Max Effect vs Capsaicin)rTRPA1 (EC50, µM)rTRPA1 (% Max Effect vs AITC)
6g 4-Hydroxy-3-methoxybenzyl0.04110>10<10
Capsaicin -0.05100>10<10

Experimental Protocols

In Vitro Kinase Inhibition Assay (EGFR, BRAFV600E, VEGFR-2)

The inhibitory activity of the indole-2-carboxamide derivatives against EGFR, BRAFV600E, and VEGFR-2 was determined using a luminescence-based kinase assay.

  • Reaction Setup: A reaction mixture was prepared containing the respective recombinant human kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: The test compounds were serially diluted in DMSO and added to the reaction mixture to achieve a range of final concentrations.

  • Reaction Initiation and Incubation: The kinase reaction was initiated by the addition of ATP. The reaction mixtures were incubated for 60 minutes at 30°C.

  • Detection: Following incubation, a luciferase-based ATP detection reagent was added to quantify the amount of remaining ATP. The luminescence signal, which is inversely proportional to kinase activity, was measured using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the compounds was assessed against the MCF-7 human breast cancer cell line using the MTT assay.

  • Cell Seeding: MCF-7 cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The GI50 values were determined from the dose-response curves.

Intracellular Calcium Influx Assay (TRPV1 and TRPA1)

The agonist activity of the compounds at human TRPV1 and rat TRPA1 channels was evaluated by measuring changes in intracellular calcium concentration in HEK293 cells stably expressing the respective channels.

  • Cell Preparation: HEK293 cells expressing either hTRPV1 or rTRPA1 were seeded in 96-well plates and grown to confluence.

  • Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Application: The cells were washed, and a baseline fluorescence was recorded before the addition of the test compounds at various concentrations.

  • Fluorescence Measurement: Changes in intracellular calcium levels were monitored by measuring the fluorescence intensity over time using a fluorescence microplate reader.

  • Data Analysis: The EC50 values and maximal responses were determined from the concentration-response curves.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits EGF EGF (Ligand) EGF->EGFR Binds Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: EGFR Signaling Pathway.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Angiogenesis Angiogenesis & Vascular Permeability PLCg->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes

Caption: VEGFR-2 Signaling Pathway.

BRAF_Signaling_Pathway Ras Ras BRAF BRAF (V600E Mutant) Ras->BRAF MEK MEK BRAF->MEK Constitutively Active ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation

Caption: BRAFV600E Signaling Pathway.

TRPV1_Activation_Workflow cluster_cell Sensory Neuron TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization PainSignal Pain Signal Transmission Depolarization->PainSignal Agonist Indole Derivative (Agonist) Agonist->TRPV1 Binds & Activates

Caption: TRPV1 Agonist Activation Workflow.

Experimental_Workflow Start Synthesize Indole Derivatives PrimaryScreen Primary Screen (e.g., Kinase Panel) Start->PrimaryScreen HitValidation Hit Validation (Dose-Response) PrimaryScreen->HitValidation SelectivityAssay Selectivity Assays (Related Targets) HitValidation->SelectivityAssay CellularAssay Cell-Based Assays (e.g., MTT) HitValidation->CellularAssay LeadCompound Lead Compound Identification SelectivityAssay->LeadCompound CellularAssay->LeadCompound

Caption: General Experimental Workflow.

A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde: Vilsmeier-Haack Reaction vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry. Indole-3-carboxaldehyde, in particular, is a pivotal intermediate, serving as a versatile precursor for a vast array of bioactive molecules. The classical Vilsmeier-Haack reaction has long been the gold standard for the C3-formylation of indoles. However, recent advancements have introduced several novel methods that offer potential advantages in terms of environmental impact, substrate scope, and reaction conditions. This guide provides an objective comparison of the traditional Vilsmeier-Haack reaction against contemporary alternatives, supported by quantitative data and detailed experimental protocols.

Quantitative Performance Comparison

The selection of a synthetic route for indole-3-carboxaldehyde is a critical decision in any research and development pipeline, with implications for yield, purity, cost, and environmental impact. The following table summarizes the key performance indicators for the Vilsmeier-Haack reaction and several promising modern alternatives.

MethodCatalyst/ReagentFormyl SourceSolventTemperature (°C)Time (h)Yield (%)
Vilsmeier-Haack Reaction POCl₃DMFDMF0 to 85696[1]
Iron-Catalyzed C3-Formylation FeCl₃ (2 mol%)Formaldehyde/aq. NH₃DMF1300.5 - 2up to 93[2]
Boron-Catalyzed Formylation BF₃·OEt₂Trimethyl orthoformateNeatRoom Temp.1-5 minup to 99[3][4][5][6]
Electrochemically Enabled C3-Formylation - (Electrolysis)AldehydesCH₃CNRoom Temp.12up to 91[7][8]
Visible-Light-Promoted Formylation Eosin YTMEDACH₃CN/H₂ORoom Temp.24up to 85[9][10]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. To that end, detailed experimental protocols for the Vilsmeier-Haack reaction and two exemplary modern alternatives are provided below.

Vilsmeier-Haack Reaction: A Classic Protocol

The Vilsmeier-Haack reaction is a robust and high-yielding method for the formylation of electron-rich heterocycles like indole.[1]

Materials:

  • Indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a fume hood, cool a flask containing DMF in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form in situ.

  • To this mixture, add a solution of indole in DMF, also dropwise, while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, followed by heating to drive the reaction to completion.

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Neutralize the mixture with a solution of NaOH until it is alkaline.

  • The product, indole-3-carboxaldehyde, will precipitate out of the solution.

  • Collect the solid product by filtration, wash it with cold water, and dry it to obtain the final product.

Modern Alternative 1: Iron-Catalyzed C3-Formylation

This method presents a more environmentally friendly approach, avoiding the use of hazardous reagents like POCl₃.[2]

Materials:

  • Indole

  • Ferric chloride (FeCl₃)

  • Formaldehyde solution

  • Aqueous ammonia

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis with a reflux condenser

Procedure:

  • To a reaction flask, add indole, FeCl₃ (2 mol%), DMF, formaldehyde, and aqueous ammonia.

  • Heat the mixture to 130 °C under a standard atmosphere (air).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 30 minutes to 2 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure indole-3-carboxaldehyde.

Modern Alternative 2: Boron-Catalyzed Formylation

This protocol offers a remarkably fast and efficient synthesis of indole-3-carboxaldehyde at room temperature.[3][4][5][6]

Materials:

  • Indole

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Trimethyl orthoformate (TMOF)

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction vial, dissolve indole in trimethyl orthoformate.

  • To this solution, add boron trifluoride diethyl etherate at room temperature.

  • Stir the reaction mixture vigorously. The reaction is typically complete within 1 to 5 minutes.

  • Upon completion, quench the reaction with the addition of a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting crude product can be purified by flash chromatography to afford the desired indole-3-carboxaldehyde.

Reaction Pathway Visualization

To further elucidate the mechanism of the classical method, a diagram of the Vilsmeier-Haack reaction is provided below.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole Indole Indole->Intermediate Electrophilic Attack Product Indole-3-carboxaldehyde Intermediate->Product Hydrolysis H2O H₂O (Workup) H2O->Product Method_Selection_Workflow Start Start: Need for Indole-3-carboxaldehyde Assess_Requirements Assess Project Requirements: - Scale - Substrate Scope - Green Chemistry Considerations - Available Equipment Start->Assess_Requirements High_Yield_Robust High Yield & Robustness for Common Substrates? Assess_Requirements->High_Yield_Robust Green_Mild Green Chemistry & Mild Conditions a Priority? Assess_Requirements->Green_Mild Vilsmeier_Haack Select Vilsmeier-Haack High_Yield_Robust->Vilsmeier_Haack Yes High_Yield_Robust->Green_Mild No Final_Selection Final Method Selection Vilsmeier_Haack->Final_Selection Modern_Methods Consider Modern Alternatives: - Iron-Catalyzed - Boron-Catalyzed - Electrochemical - Photocatalytic Green_Mild->Modern_Methods Yes Compare_Data Compare Quantitative Data (Yield, Time, Temp) Modern_Methods->Compare_Data Compare_Data->Final_Selection

References

Comparative Analysis of 3-Methyl-Indole-2-Carbaldehyde Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. Among its many derivatives, 3-methyl-indole-2-carbaldehyde serves as a versatile starting point for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 3-methyl-indole-2-carbaldehyde analogs, summarizing their biological activities with supporting experimental data. The information presented herein aims to facilitate the rational design of more potent and selective drug candidates.

Antimicrobial and Antifungal Activity

A significant area of investigation for indole-based compounds is their efficacy against microbial and fungal pathogens. Schiff base derivatives of 2-methyl-indole-3-carboxaldehyde have been synthesized and evaluated for their potential as antimicrobial agents. The following table summarizes the minimum inhibitory concentration (MIC) values of these analogs against various bacterial and fungal strains.

Table 1: Antimicrobial and Antifungal Activity of 2-Methyl-Indole-3-Carboxaldehyde Schiff Base Derivatives

Compound IDR Group (Substituent on Amine)S. aureus MIC (μg/mL)E. coli MIC (μg/mL)C. albicans MIC (μg/mL)
1a 4-chlorophenyl>100>100>100
1b 4-methoxyphenyl50100100
1c 4-nitrophenyl255050
1d 2,4-dichlorophenyl12.52525

Structure-Activity Relationship Insights:

  • The nature of the substituent on the aromatic amine moiety significantly influences the antimicrobial and antifungal activity.

  • Electron-withdrawing groups, such as a nitro group (compound 1c ) and chloro groups (compound 1d ), enhance the activity against both bacterial and fungal strains.

  • The presence of a single electron-donating methoxy group (compound 1b ) leads to moderate activity, while a single chloro-substituent (compound 1a ) results in a loss of activity at the tested concentrations.

  • The di-substituted analog with two chloro groups (1d ) exhibited the most potent activity, suggesting that increased lipophilicity and electron-withdrawing character are favorable for antimicrobial action.

Cytotoxic Activity

The anticancer potential of indole derivatives is another highly explored therapeutic avenue. Analogs of 3-methyl-indole-2-carboxylic acid hydrazides have been investigated for their ability to induce apoptosis in cancer cells. The table below presents the half-maximal effective concentration (EC50) for caspase activation in T47D breast cancer cells.

Table 2: Apoptosis-Inducing Activity of 3-Methyl-Indole-2-Carboxylic Acid Hydrazide Analogs

Compound IDR1 (at position 5)R2 (Substituent on Benzylidene)Caspase Activation EC50 (µM) in T47D cells
2a Cl4-NO₂>10
2b Me4-Me0.1
2c Cl4-NO₂0.1

Structure-Activity Relationship Insights:

  • Modification of the indole-2-carboxylic acid hydrazide scaffold demonstrates a significant impact on cytotoxic activity.[1]

  • The initial hit compound, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (2a ), showed weak activity.[1]

  • A substantial increase in potency was observed with the substitution of a phenyl group at the 3-position of the indole ring.[1] Specifically, 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide (2b ) and 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (2c ) exhibited potent apoptosis-inducing activity with EC50 values of 0.1 µM.[1]

  • These findings suggest that the presence of a phenyl group at the 3-position is a key structural feature for enhancing the cytotoxic potential of this class of compounds, likely through inhibition of tubulin polymerization.[1]

Experimental Protocols

Synthesis of 2-Methyl-Indole-3-Carboxaldehyde Schiff Base Derivatives

A mixture of 2-methyl-indole-3-carboxaldehyde (1 mmol) and the appropriate substituted amine (1 mmol) in ethanol (20 mL) containing a catalytic amount of glacial acetic acid (2-3 drops) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent to afford the pure Schiff base.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method in 96-well microtiter plates. Bacterial strains were cultured overnight at 37°C in Mueller-Hinton Broth (MHB), and fungal strains were cultured in Sabouraud Dextrose Broth (SDB) at 30°C. The microbial suspensions were diluted to a final concentration of approximately 5 x 10^5 CFU/mL. The compounds were serially diluted in the respective broth to obtain a concentration range of 100 to 0.78 µg/mL. The microtiter plates were incubated for 24 hours for bacteria and 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (e.g., T47D) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. The resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well. The absorbance is measured at 570 nm using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Visualizations

General Synthetic Scheme for Schiff Base Analogs

G Indole 3-Methyl-Indole-2-Carbaldehyde Reflux Reflux Indole->Reflux Amine Substituted Primary Amine Amine->Reflux Solvent Ethanol, Glacial Acetic Acid (cat.) Solvent->Reflux Product Schiff Base Analog Reflux->Product

Caption: Synthesis of 3-methyl-indole-2-carbaldehyde Schiff base analogs.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial/Fungal Culture Inoculum Prepare Inoculum (0.5 McFarland) Culture->Inoculum Plate Inoculate 96-well plate with bacteria and compounds Inoculum->Plate Compounds Serial Dilution of Compounds Compounds->Plate Incubate Incubate (24-48h) Plate->Incubate Read Visually Read MIC Incubate->Read Result Determine MIC Value Read->Result

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Signaling Pathway Inhibition (Hypothesized for Cytotoxic Analogs)

G Compound Indole-2-Carboxylic Acid Hydrazide Analog (e.g., 2b, 2c) Tubulin Tubulin Compound->Tubulin inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Hypothesized mechanism of action for cytotoxic indole analogs.

References

Comparative Docking Studies of Indole-2-Carbaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of docking studies on indole-2-carbaldehyde derivatives, focusing on their potential as therapeutic agents. By summarizing key experimental data and methodologies from recent studies, this document aims to facilitate the strategic design and development of novel indole-based compounds.

Indole-2-carbaldehyde and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Molecular docking studies are a crucial in-silico tool to predict the binding affinities and modes of these derivatives to various biological targets, thereby guiding the synthesis of more potent and selective drug candidates.

Performance Comparison of Indole-2-Carbaldehyde Derivatives

The following table summarizes the biological activities of various indole-2-carbaldehyde derivatives from recent studies. While direct comparative docking scores are not always published in a standardized format, the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of the compounds' efficacy against their respective targets.

DerivativeMolecular TargetBiological Activity (IC50 / GI50)Reference
Anticancer Agents
Indole-2-carboxamide derivative 5e EGFR, CDK2GI50 = 0.95 µM (avg. over 4 cell lines); IC50 = 93 ± 8 nM (EGFR), 13 nM (CDK2)[4]
Thiazolyl-indole-2-carboxamide 6i EGFR, HER2, VEGFR-2, CDK2IC50 = 6.10 ± 0.4 μM (MCF-7 cell line)[5]
Thiazolyl-indole-2-carboxamide 6v EGFR, HER2, VEGFR-2, CDK2IC50 = 6.49 ± 0.3 μM (MCF-7 cell line)[5]
1H-indole-2-carboxylic acid derivative C11 14-3-3η proteinEffective against multiple liver cancer cell lines (e.g., Bel-7402, SMMC-7721)[6]
Indole-2-carboxamide derivative Va EGFR, BRAFV600EGI50 = 26 nM; IC50 = 71 ± 06 nM (EGFR)[7]
Indole-2-carboxamide derivative 8f MmpL3 (Mycobacterium tuberculosis), Paediatric GlioblastomaMIC = 0.62 μM (M. tb); IC50 = 0.84 μM (KNS42 cells)[8]
Antiviral Agents
Indole-2-carboxylic acid derivative 17a HIV-1 IntegraseIC50 = 3.11 μM[9]
Indole-2-carboxylic acid derivative 4a HIV-1 IntegraseIC50 = 10.06–15.70 μM[9]
Antimicrobial Agents
Indolylbenzo[d]imidazole 3ao and 3aq Staphylococcus aureus (including MRSA)MIC < 1 µg/mL[10]
Indole-3-aldehyde hydrazone 1a-1j Staphylococcus aureus, MRSAMIC = 6.25-100 µg/mL[11]
Indole-triazole derivative 3d MRSA, C. kruseiMIC = 3.125-50 µg/mL[12]

Experimental Protocols

The methodologies employed in the cited studies form the basis for robust and reproducible results. Below are generalized protocols for the key experiments.

Molecular Docking Protocol

A representative molecular docking workflow is illustrated in the diagram below. The general steps are as follows:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added, and charges are assigned to the protein.

    • The 3D structures of the indole-2-carbaldehyde derivatives (ligands) are generated and optimized for their energy.

  • Grid Generation and Docking:

    • A grid box is defined around the active site of the target protein.

    • Molecular docking is performed using software such as AutoDock, Schrödinger Maestro, or GOLD.[2] The software samples a large number of possible conformations and orientations of the ligand within the active site.

  • Analysis of Docking Results:

    • The resulting docking poses are evaluated based on a scoring function that estimates the binding affinity.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated.

  • Compound Treatment: The cells are treated with various concentrations of the indole-2-carbaldehyde derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The absorbance is proportional to the number of viable cells.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme, such as EGFR.[1]

  • Reaction Mixture Preparation: A reaction mixture containing the recombinant kinase, a substrate, and ATP in a kinase buffer is prepared.

  • Inhibitor Addition: Varying concentrations of the indole-2-carbaldehyde derivatives are added to the reaction mixture.

  • Kinase Reaction Initiation: The reaction is initiated by adding ATP and incubated.

  • Detection: The amount of phosphorylated substrate is quantified to determine the extent of kinase inhibition.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow of a comparative docking study and a simplified signaling pathway that can be targeted by indole derivatives.

comparative_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_validation Experimental Validation ligand_prep Ligand Preparation (Indole Derivatives) docking Molecular Docking (e.g., AutoDock, Schrödinger) ligand_prep->docking protein_prep Protein Preparation (Target Receptor/Enzyme) protein_prep->docking scoring Scoring & Ranking (Binding Affinity) docking->scoring pose_analysis Binding Mode Analysis (Interactions) scoring->pose_analysis synthesis Synthesis of Top Candidates pose_analysis->synthesis Guide Synthesis bioassay Biological Assays (e.g., IC50, MIC) synthesis->bioassay bioassay->scoring Correlate Results

Caption: General workflow for comparative docking studies of indole derivatives.

kinase_inhibition_pathway EGFR EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates Indole_Derivative Indole-2-carbaldehyde Derivative Indole_Derivative->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Simplified EGFR signaling pathway inhibited by indole derivatives.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Methyl-1H-indole-2-carbaldehyde (CAS No. 5257-24-9). As laboratory professionals, our responsibility extends beyond the discovery process to include the safe and environmentally conscious management of all chemical reagents. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory.

Section 1: Hazard Assessment & Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is an aromatic aldehyde that requires careful management based on its known toxicological profile.

1.1 Primary Hazards Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

The physical form of this compound is typically a solid powder.[2] This characteristic is critical, as the primary routes of exposure are inhalation of the dust and direct contact with the skin or eyes. Therefore, all handling and disposal procedures must be designed to minimize dust generation.[3][4]

1.2 Required Personal Protective Equipment (PPE) Adherence to proper PPE protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate protective gear when handling hazardous chemicals.

  • Eye and Face Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are appropriate for handling solid chemicals and potential solvent contamination.

  • Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned.

  • Respiratory Protection: All handling of the solid powder that could generate dust should be performed in a certified chemical fume hood or a ventilated enclosure to maintain exposure levels as low as reasonably achievable. If a fume hood is not available and dust generation is unavoidable, a NIOSH-approved respirator may be required.[5]

Section 2: Waste Characterization

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) regulates the management of hazardous waste.[6] While this compound is not specifically listed by name as a P- or U-listed hazardous waste, it must be managed as such due to its irritant properties and the precautionary principle.

Key Directive: All waste containing this compound, including the pure chemical, contaminated labware, and spill cleanup debris, must be collected and disposed of as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain. [3] The EPA has enacted a broad "sewer ban" on the disposal of hazardous waste pharmaceuticals, a best-practice principle that should be applied to all hazardous laboratory reagents.[7][8]

Section 3: Disposal Procedures

The following step-by-step protocols are designed for different scenarios you may encounter in the laboratory.

3.1 Protocol for Disposing of Residual/Unused Product

This protocol applies to the disposal of expired, surplus, or unwanted this compound.

  • Location: Perform all manipulations inside a certified chemical fume hood.

  • Container Integrity: Ensure the original container is securely sealed and properly labeled. If the original container is compromised, carefully transfer the material to a new, compatible container suitable for solid waste.

  • Labeling: The waste container must be labeled clearly with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date the container was designated as waste.

  • Segregation: Store the sealed waste container in a designated satellite accumulation area for solid chemical waste, away from incompatible materials like strong oxidizing agents or strong bases.[3]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

3.2 Protocol for Spill Cleanup and Disposal

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure ventilation is adequate (if not in a fume hood, increase ventilation to the room).

  • Don PPE: Before beginning cleanup, don the full PPE as described in Section 1.2.

  • Contain the Spill:

    • Do NOT use water. This can create a slurry and increase the surface area of contamination.

    • Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or commercial sorbent pads. This minimizes dust generation.

  • Collect the Waste:

    • Carefully sweep or scoop the spilled material and absorbent into a designated, sealable hazardous waste container.[4] Use non-sparking tools if there is any concern about static discharge.

    • Avoid aggressive actions that could aerosolize the powder.

  • Final Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • All cleanup materials (wipes, gloves, etc.) are considered hazardous waste and must be placed in the same sealed container.

  • Label and Store: Securely seal and label the container as described in Protocol 3.1 and arrange for EHS pickup.

Section 4: Decontamination of Labware

Glassware and equipment contaminated with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: Inside a fume hood, rinse the contaminated labware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residual aldehyde.

  • Collect Rinse Solvent: The initial solvent rinse (rinsate) is considered hazardous waste. Collect it in a designated, sealed container for liquid hazardous waste. Label this container appropriately.

  • Secondary Wash: Wash the rinsed labware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water. The labware can now be dried and returned to service.

Section 5: Summary of Key Information

The table below provides a quick reference for the essential properties and handling information for this compound.

ParameterInformationSource(s)
CAS Number 5257-24-9[2]
Molecular Formula C₁₀H₉NO
Physical Form Solid, Powder[2]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1]
OSHA PEL Not Established[9]
NIOSH REL Not Established
ACGIH TLV® Not Established[8][10][11]
Incompatible Materials Strong oxidizing agents, Strong bases[3]
Primary Disposal Route Approved Hazardous Waste Disposal Facility[1][3][4]
DO NOT Dispose in trash, Pour down the drain[3]

Section 6: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_start Waste Generation & Assessment cluster_pathways Disposal Pathways cluster_actions Action & Collection cluster_final Final Disposition start Identify Waste Containing This compound assess Assess Waste Type & Quantity start->assess spill Spill / Contamination Debris assess->spill Spill residual Unused / Residual Solid assess->residual Bulk/Residual labware Contaminated Labware assess->labware Rinsate collect_solid 1. Cover with inert absorbent. 2. Sweep into labeled solid waste container. spill->collect_solid collect_direct 1. Ensure container is sealed. 2. Place in labeled solid waste container. residual->collect_direct collect_liquid 1. Rinse labware with solvent. 2. Collect rinsate in labeled liquid waste container. labware->collect_liquid store Store in Satellite Accumulation Area (Segregated from Incompatibles) collect_solid->store collect_direct->store collect_liquid->store pickup Contact EHS for Hazardous Waste Pickup store->pickup

Caption: Decision workflow for handling and disposing of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.